Nebivolol hydrochloride
Description
A cardioselective ADRENERGIC BETA-1 RECEPTOR ANTAGONIST (beta-blocker) that functions as a VASODILATOR through the endothelial L-arginine/ NITRIC OXIDE system. It is used to manage HYPERTENSION and chronic HEART FAILURE in elderly patients.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-BIISKSHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049065 | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152520-56-4, 169293-50-9 | |
| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Nebivolol Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nebivolol (B1214574) hydrochloride. Nebivolol is a third-generation beta-blocker with high selectivity for β1 adrenergic receptors and unique vasodilatory properties mediated by nitric oxide.
This document outlines a common synthetic route to nebivolol hydrochloride, details analytical methodologies for its characterization, and presents its mechanism of action through a signaling pathway diagram. The information is structured to be a practical resource for laboratory research and development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry, as the therapeutic agent is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. A common and effective synthetic strategy begins with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran**
The synthesis of the key epoxide intermediates begins with the esterification of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. The aldehyde is then converted to a mixture of diastereomeric epoxides. These diastereomers are then separated by column chromatography[1].
Step 2: Synthesis of N-benzyl Nebivolol
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol is reacted with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in an alcohol solvent, such as methanol[1][2]. The reaction is typically carried out at a temperature range of 25-70°C for 8-18 hours[2].
Step 3: Debenzylation and Formation of this compound
The N-benzyl nebivolol intermediate is debenzylated via catalytic hydrogenation. A common catalyst for this step is 10% palladium on charcoal[1][3]. The resulting nebivolol free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent[1][3]. The final product is isolated and purified.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a critical tool for assessing the purity of this compound and for the separation of its stereoisomers.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Lichrospher 100 C-18 (5 µm, 200x4.6 mm i.d.)[4] | Ace C18 (5 µm, 4.6x250 mm i.d.)[5] | Phenomenex Gemini C-18 (5 µm, 250x4.6 mm i.d.)[6] |
| Mobile Phase | 50 mM KH2PO4 buffer (pH 3.0):acetonitrile (45:55 v/v)[4] | Methanol:water (70:30, v/v)[5] | Methanol:acetonitrile:0.02 M KH2PO4 (60:30:10, v/v/v; pH 4.0)[6] |
| Flow Rate | 1.0 ml/min[4] | 1.0 ml/min[5] | Not Specified |
| Detection | UV at 282 nm[4] | UV at 282 nm[5] | Not Specified |
| Retention Time | 3.76 min[4] | < 6 min[5] | 2.6 min[6] |
| Linearity Range | 10-150 µg/ml[4] | 0.25-8.0 µg/mL[5] | 0.2-10 µg/ml[6] |
| Limit of Detection (LOD) | 2.0 µg/ml[4] | 0.10 µg/mL[5] | 0.06 µg/ml[6] |
| Limit of Quantification (LOQ) | 10 µg/ml[4] | 0.25 µg/mL[5] | 0.2 µg/ml[6] |
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the molecular structure of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Consistent with the structure of this compound[7]. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectral data is consistent with the proposed structure[8]. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks observed at approximately 3194 cm⁻¹ (O-H stretching), 2982-2848 cm⁻¹ (C-H stretching), 1621-1544 cm⁻¹ (C=C stretching), 1302 cm⁻¹ (C-N stretching), and 1139 cm⁻¹ (C-O stretching)[9][10]. |
| MS (Mass Spectrometry) | Molecular Formula: C22H25F2NO4; Molecular Weight: 405.4 g/mol [11]. The mass spectrum is consistent with the structure of nebivolol[7]. |
Visualizing the Synthesis and Mechanism of Action
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Signaling Pathway of Nebivolol-Induced Nitric Oxide Production
Nebivolol's vasodilatory effect is primarily due to its ability to stimulate nitric oxide (NO) production in endothelial cells. This is achieved through a distinct signaling pathway that involves the activation of β3-adrenergic receptors.
Caption: Signaling cascade of nebivolol-induced nitric oxide production.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and data aim to facilitate the practical application of this knowledge in a laboratory setting.
References
- 1. ahajournals.org [ahajournals.org]
- 2. An improved process for the preparation of this compound - Patent 2163551 [data.epo.org]
- 3. data.epo.org [data.epo.org]
- 4. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Effect of Nebivolol Hydrochloride on Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol (B1214574) hydrochloride, a third-generation β-adrenergic receptor antagonist, is distinguished from its predecessors by its unique vasodilatory properties, which are primarily mediated through the modulation of the nitric oxide synthase (NOS) system. This technical guide provides an in-depth analysis of the molecular mechanisms by which nebivolol impacts NOS, with a focus on endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Nebivolol is a racemic mixture of d- and l-enantiomers, with the d-enantiomer being a highly selective β1-adrenergic receptor antagonist.[1][2] Unlike traditional β-blockers, nebivolol exerts a vasodilatory effect by stimulating the L-arginine/nitric oxide (NO) pathway.[3][4][5] This action is crucial for its clinical efficacy in treating hypertension and heart failure, as it helps to decrease peripheral vascular resistance and improve endothelial function.[4][6] The modulation of NO bioavailability by nebivolol involves a multi-faceted mechanism that includes direct effects on NOS enzymes and the reduction of oxidative stress.[6][7][8]
Mechanism of Action on Nitric Oxide Synthase
Nebivolol's influence on nitric oxide production is a result of its interaction with multiple cellular targets and pathways. The primary mechanisms include the activation of eNOS and, under certain conditions, the induction of iNOS, coupled with a significant reduction in oxidative stress that preserves NO bioavailability.
Endothelial Nitric Oxide Synthase (eNOS) Activation
The vasodilatory effect of nebivolol is largely dependent on the activation of eNOS in the endothelium.[6][9] This activation is a complex process involving multiple signaling pathways:
-
β3-Adrenergic Receptor Stimulation: The l-enantiomer (B50610) of nebivolol acts as an agonist at the β3-adrenergic receptor.[10][11][12][13] This stimulation is a key event leading to eNOS activation and subsequent NO release.[10][14][15] The process is thought to involve an increase in intracellular calcium, which is a critical cofactor for eNOS activity.[16][17]
-
Estrogen Receptor Involvement: Studies have shown that the estrogen receptor is also involved in nebivolol-induced NO liberation, with complete inhibition of NO release achieved by the simultaneous blockade of β3-adrenoceptors and estrogen receptors.[18]
-
Phosphorylation of eNOS: Nebivolol has been demonstrated to increase the phosphorylation of eNOS at serine 1177, a key activating phosphorylation site.[18][19]
Inducible Nitric Oxide Synthase (iNOS)
While the primary vasodilatory effect of nebivolol is mediated by eNOS in the vasculature, some studies have indicated that nebivolol can also induce the expression and activity of iNOS, particularly in the heart.[10][20] This effect is also linked to β3-adrenergic receptor stimulation.[10][20] The increased cardiac NO production via iNOS may contribute to the cardioprotective effects of nebivolol in conditions like heart failure.[10][20]
Reduction of Oxidative Stress
A crucial aspect of nebivolol's mechanism is its ability to reduce oxidative stress, which in turn increases the bioavailability of NO.[6][7][8] Oxidative stress can lead to the "uncoupling" of eNOS, where the enzyme produces superoxide (B77818) anions (O2•−) instead of NO.[9][21] Nebivolol counteracts this in several ways:
-
Inhibition of NADPH Oxidase: Nebivolol has been shown to inhibit the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[9][14][22]
-
Direct Scavenging of Free Radicals: Nebivolol and its metabolites possess antioxidant properties and can directly scavenge superoxide anions.[9][16]
-
Prevention of eNOS Uncoupling: By reducing oxidative stress, nebivolol helps to maintain the coupled state of eNOS, ensuring continued NO production.[1][2][6]
Quantitative Data on Nebivolol's Effects
The following tables summarize the quantitative data from various studies on the effects of nebivolol on nitric oxide synthase and related parameters.
| Parameter | Model System | Nebivolol Concentration | Observed Effect | Reference |
| NO Release | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/L | +234 +/- 7% increase in DAF fluorescence at 10 min | [18] |
| Forearm Blood Flow | Normotensive Volunteers | 354 µ g/min | 91 +/- 18% increase | [23][24] |
| NO Release | Endothelial Cells from Black Donors | 1.0 µmol/L | Significant improvement in NO release | [1] |
| [NO]/[ONOO-] Ratio | Mesenteric Arteries from Spontaneously Hypertensive Rats (SHR) | 10 µmol/L | Increase from 1.14 +/- 0.11 to 3.09 +/- 0.04 | [25] |
| eNOS Activity | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Significant increase after 5-min contact | [16] |
| NO Production | Heart Tissue | 10⁻⁷ mol/L | Statistically significant dose-dependent increase | [10][20] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the effects of nebivolol on nitric oxide synthase.
Measurement of Nitric Oxide (NO) Production
Method: Use of Diaminofluorescein (DAF) Fluorescent Probes
Protocol:
-
Cell/Tissue Preparation: Human umbilical vein endothelial cells (HUVECs) are cultured, or murine penile tissue is incubated in an organ bath.[18][19]
-
Incubation with DAF: The cells or tissue slices are incubated with a specific fluorescence marker for NO, such as diaminofluorescein-2 (DAF-2) or diaminofluorescein (DAF).[10][18][19][20]
-
Treatment: The prepared samples are exposed to nebivolol at various concentrations and for different time intervals. Control groups are treated with a vehicle or other β-blockers like metoprolol (B1676517) or atenolol.[10][18][19][20]
-
Fluorescence Microscopy: The fluorescence intensity, which is proportional to the amount of NO produced, is measured using a fluorescence microscope.[10][18][19][20]
-
Data Analysis: The change in fluorescence over time is quantified to determine the rate of NO release.
Assessment of Vasodilation
Method: Venous Occlusion Plethysmography
Protocol:
-
Subject Preparation: The study is conducted on human volunteers, either normotensive or with essential hypertension.[23][24]
-
Drug Infusion: Nebivolol, along with other agents like carbachol (B1668302) (an endothelium-dependent agonist), nitroprusside (an NO donor), and L-NMMA (a competitive NOS inhibitor), is infused into the brachial artery.[23][24]
-
Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography, a non-invasive technique that measures changes in limb volume.[23][24]
-
Data Analysis: The changes in forearm blood flow in response to the different infused drugs are recorded and analyzed to determine the contribution of the L-arginine/NO pathway to nebivolol-induced vasodilation.[23][24]
eNOS Activation and Phosphorylation
Method: Immunofluorescence Staining
Protocol:
-
Tissue Preparation: Murine penile tissue is incubated in an organ bath under control conditions or in the presence of nebivolol or metoprolol.[19]
-
Immunostaining: The tissue is stained with specific antibodies against activated eNOS and eNOS phosphorylated at serine 1177. Smooth muscle tissue is identified using a smooth muscle actin antibody.[19]
-
Microscopy: The stained tissue is visualized using fluorescence microscopy.[19]
-
Analysis: The intensity and localization of the fluorescence signal are analyzed to determine the extent of eNOS activation and phosphorylation.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Nebivolol-induced eNOS activation pathway.
Caption: Nebivolol's effect on oxidative stress and eNOS coupling.
Caption: Experimental workflow for DAF-based NO measurement.
Conclusion
Nebivolol hydrochloride exhibits a complex and beneficial interaction with the nitric oxide synthase system. Its ability to stimulate eNOS and iNOS, primarily through β3-adrenergic receptor activation, coupled with its potent antioxidant properties, leads to increased nitric oxide bioavailability and vasodilation. These mechanisms distinguish nebivolol from other β-blockers and are central to its therapeutic effects. A thorough understanding of these pathways is essential for the continued development and clinical application of this and future cardiovascular drugs. This guide provides a foundational resource for researchers and professionals working to further unravel the intricate pharmacology of nebivolol and its impact on cardiovascular health.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Role of the L-arginine/nitric oxide system in the action of nebivolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. johnsonfrancis.org [johnsonfrancis.org]
- 12. mdpi.com [mdpi.com]
- 13. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of DL-nebivolol, its enantiomers and metabolites on the intracellular production of superoxide and nitric oxide in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nebivolol induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Protective actions of nebivolol on chronic nitric oxide synthase inhibition-induced hypertension and chronic kidney disease in the rat: a comparison with angiotensin II receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nebivolol vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Nebivolol Hydrochloride Enantiomers: A Technical Guide
Introduction
Nebivolol (B1214574) is a third-generation beta-adrenergic receptor antagonist distinguished by its unique dual mechanism of action.[1] It is administered as a racemic mixture of two enantiomers, d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol), in equal proportions.[2][3] This combination of enantiomers provides a distinct cardiovascular profile, merging high selectivity for β1-adrenergic receptor blockade with nitric oxide (NO)-mediated vasodilation.[4][5] The selective β1-blocking activity is primarily attributed to d-nebivolol, while the vasodilatory properties are mediated by l-nebivolol through the modulation of endogenous nitric oxide production.[1][6] This synergistic interaction results in effective blood pressure control while maintaining left ventricular function, setting it apart from traditional beta-blockers.[3][4]
Core Pharmacological Characteristics of Nebivolol Enantiomers
The therapeutic efficacy of racemic nebivolol stems from the distinct and complementary pharmacological actions of its d- and l-enantiomers.
d-Nebivolol: The β1-Adrenergic Antagonist
The d-enantiomer, (+)-SRRR-nebivolol, is almost exclusively responsible for the potent and highly selective blockade of β1-adrenergic receptors.[2][3] This targeted antagonism is the basis for nebivolol's negative chronotropic effects (reduction in heart rate).[3][7] Studies have demonstrated that d-nebivolol possesses a significantly higher binding affinity for β1-receptors compared to its l-counterpart.[3][8] At therapeutic doses up to 10 mg daily, this selectivity is maintained in most individuals (extensive metabolizers), minimizing the β2-receptor-mediated side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction.[5][7][9]
l-Nebivolol: The Vasodilatory Modulator
The l-enantiomer (B50610), (-)-RSSS-nebivolol, is the primary mediator of nebivolol's unique vasodilatory effects.[2][3] This action is not dependent on alpha-adrenergic blockade but rather on the stimulation of endothelial nitric oxide synthase (eNOS), which increases the bioavailability of nitric oxide (NO) in the vasculature.[10][11] The primary mechanism for this is believed to be agonism at the β3-adrenergic receptor, which triggers the L-arginine/NO pathway.[7][12][13] The resulting NO-mediated vasodilation leads to a reduction in systemic vascular resistance.[4] While l-nebivolol itself has minimal impact on heart rate, it synergistically enhances the blood pressure-lowering effects of the d-enantiomer.[2][3]
Synergistic Clinical Effects
The combination of d-nebivolol's β1-blockade and l-nebivolol's NO-potentiating vasodilation produces a unique hemodynamic profile.[2] The d-enantiomer effectively controls heart rate and contributes to blood pressure reduction, while the l-enantiomer counteracts the potential for unopposed vasoconstriction by decreasing peripheral resistance.[3][4] This synergistic action allows for effective antihypertensive therapy while preserving cardiac output, an effect not typically seen with conventional beta-blockers.[3][14]
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative data regarding the binding affinities and functional activities of the nebivolol enantiomers.
Table 1: Adrenergic Receptor Binding Affinities of Nebivolol Enantiomers in Human Myocardium
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1 vs. β2 Selectivity Ratio (Ki β2 / Ki β1) |
|---|---|---|---|
| d-Nebivolol | 6[3] | 150[3] | 25 |
| l-Nebivolol | 496[3] | 338[3] | 0.68 |
| Racemic Nebivolol | - | - | 40.7[15] |
Data derived from radioligand binding studies on human myocardial tissue.
Table 2: Summary of Functional Activity of Nebivolol Enantiomers
| Enantiomer | Primary Pharmacological Action | Key Clinical Effect |
|---|---|---|
| d-Nebivolol | Selective β1-Adrenergic Receptor Antagonist[2][3] | Reduction of heart rate and contribution to blood pressure lowering[3][7] |
| l-Nebivolol | Endothelial Nitric Oxide Synthase (eNOS) Activation via β3-Adrenergic Receptor Agonism[7][12][13] | Vasodilation and reduction of systemic vascular resistance[2][4] |
Signaling Pathways and Mechanisms of Action
d-Nebivolol: β1-Adrenergic Receptor Blockade Signaling
d-Nebivolol exerts its therapeutic effect by competitively blocking the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). In cardiac tissue, stimulation of this receptor by catecholamines (e.g., norepinephrine) activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This leads to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in increased heart rate (chronotropy) and contractility (inotropy). d-Nebivolol interrupts this cascade at the receptor level, preventing Gs protein activation and subsequent cAMP production, thereby mitigating the effects of sympathetic stimulation on the heart.
Caption: d-Nebivolol blocks the β1-adrenergic receptor signaling cascade.
l-Nebivolol: Endothelial Nitric Oxide Synthase (eNOS) Activation Pathway
l-Nebivolol induces vasodilation by activating eNOS in endothelial cells. This process is primarily initiated through stimulation of β3-adrenergic receptors.[12][13] Activation of the β3-AR leads to a signaling cascade that results in the phosphorylation and activation of eNOS at serine 1177.[16] Activated eNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[11] NO, a potent vasodilator, diffuses from the endothelium to adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.
Caption: l-Nebivolol stimulates the eNOS pathway via β3-AR activation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of nebivolol enantiomers for adrenergic receptors.
1. Membrane Preparation:
-
Harvest cells expressing the target receptor (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors) or use homogenized human myocardial tissue.
-
Homogenize cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[17]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[17]
2. Competitive Binding Assay:
-
To each well, add:
-
For total binding wells, add buffer instead of the competitor. For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[17][18]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[17]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each competitor concentration.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Measurement of Nitric Oxide Production in Endothelial Cells
This protocol outlines a method to measure NO release from cultured endothelial cells in response to nebivolol enantiomers using a fluorescent probe.
1. Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVEC) in appropriate endothelial cell growth medium until they form a confluent monolayer.[16]
-
Plate the cells in a suitable format for fluorescence microscopy or plate reader analysis (e.g., 96-well black-walled plates).
2. Cell Loading and Treatment:
-
Wash the HUVEC monolayer with a physiological salt solution (e.g., Krebs-Ringer buffer).
-
Load the cells with an NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA), by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C. DAF-2 DA is cell-permeable and is deacetylated intracellularly to DAF-2, which is non-fluorescent until it reacts with an oxidized product of NO.
-
Wash the cells again to remove any excess extracellular dye.
3. Stimulation and Measurement:
-
Add the test compounds (d-nebivolol, l-nebivolol, or vehicle control) at the desired concentrations to the cells.[16]
-
Measure the fluorescence intensity at various time points using a fluorescence plate reader or microscope with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation, ~515 nm emission for DAF-2).
-
An increase in fluorescence intensity over time corresponds to an increase in intracellular NO production.[16]
4. Controls and Data Analysis:
-
Include a positive control (e.g., acetylcholine (B1216132) or bradykinin) known to stimulate eNOS.
-
To confirm the NO-specificity of the signal, pre-treat some cells with an eNOS inhibitor like L-NAME (NG-nitro-L-arginine methyl ester) before adding the nebivolol enantiomer.
-
Quantify the change in fluorescence intensity relative to the baseline (before treatment) or to the vehicle control.
-
Express the results as a percentage increase in fluorescence or relative fluorescence units (RFU).
References
- 1. Pharmacology of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prografika.cl [prografika.cl]
- 4. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. berlin-chemie.ru [berlin-chemie.ru]
- 12. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Characterization of beta(1)-selectivity, adrenoceptor-G(s)-protein interaction and inverse agonism of nebivolol in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebivolol Hydrochloride: A Deep Dive into its Cardiovascular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker that distinguishes itself from other drugs in its class through a unique dual mechanism of action: highly selective β1-adrenergic receptor antagonism and stimulation of nitric oxide (NO) production.[1][2] This singular profile confers upon nebivolol not only effective antihypertensive properties but also beneficial effects on endothelial function, oxidative stress, and cardiac remodeling.[3][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by nebivolol hydrochloride in various cardiovascular models, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.
Core Signaling Pathways
Nebivolol's therapeutic effects in the cardiovascular system are primarily mediated through three interconnected signaling pathways: β-adrenergic receptor modulation, nitric oxide bioavailability, and reduction of oxidative stress.
β-Adrenergic Receptor Signaling
Nebivolol is a racemic mixture of d- and l-enantiomers. The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, which is the primary mechanism for its negative chronotropic and inotropic effects.[1][6] Unlike many other beta-blockers, nebivolol also exhibits agonistic activity at β3-adrenergic receptors.[7][8]
The stimulation of β3-adrenergic receptors is a key component of nebivolol's vasodilatory and cardioprotective effects.[9][10] This activation triggers a downstream cascade leading to the production of nitric oxide.[11]
Nitric Oxide (NO) Signaling Pathway
A hallmark of nebivolol is its ability to enhance nitric oxide (NO) bioavailability, a critical signaling molecule in the cardiovascular system responsible for vasodilation and maintaining vascular health.[3][12] Nebivolol stimulates endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS) to produce NO.[9][13]
The activation of eNOS by nebivolol is a multi-step process involving phosphorylation at serine residue 1177 (Ser1177) and dephosphorylation at threonine residue 495 (Thr495).[9][10] This leads to increased NO production in endothelial cells. The released NO then diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[3][14]
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a significant role in cardiovascular pathology.[5] Nebivolol has been shown to possess antioxidant properties, contributing to its beneficial cardiovascular effects.[3]
One of the key mechanisms by which nebivolol reduces oxidative stress is by inhibiting NADPH oxidase, a major source of superoxide (B77818) anions in the vasculature.[15][16] By reducing ROS production, nebivolol prevents the scavenging of NO by superoxide, thereby increasing its bioavailability and preserving endothelial function.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of nebivolol in cardiovascular models.
Table 1: Effects of Nebivolol on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Parameter | Model | Concentration | Effect | Reference |
| IC50 | Rat Aortic Smooth Muscle Cells | 4.5 µM | Inhibition of proliferation | [18] |
| Cell Number | Human Aortic Smooth Muscle Cells | 10⁻⁸ - 10⁻⁵ M | Inhibition of FCS-induced proliferation | [19] |
Table 2: Effects of Nebivolol on eNOS Activation
| Parameter | Model | Treatment | Effect | Reference |
| p-eNOS (Ser1177) | Infarcted Rat Heart | Nebivolol | Significantly increased | [9][10] |
| p-eNOS (Thr495) | Infarcted Rat Heart | Nebivolol | Significantly decreased | [9][10] |
| NO Release | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM Nebivolol | +234 ± 7% increase in DAF fluorescence | [20] |
Table 3: Effects of Nebivolol in Animal Models of Cardiovascular Disease
| Parameter | Model | Treatment | Effect | Reference |
| Scar Area | Myocardial Infarction (Rat) | Nebivolol | Reduced by 68% compared to MI group | [9][10] |
| Diastolic Relaxation | Zucker Obese Rat | 10 mg/kg/day Nebivolol | Improved (32.8 ± 0.7 ms (B15284909) vs. 40.9 ± 2.0 ms in untreated) | [15][16] |
| NADPH Oxidase Activity | Zucker Obese Rat | 10 mg/kg/day Nebivolol | Reduced compared to untreated obese rats | [16] |
Detailed Experimental Protocols
Assessment of Vascular Smooth Muscle Cell Proliferation
-
Cell Culture: Rat or human aortic smooth muscle cells are cultured in appropriate media supplemented with fetal calf serum (FCS) to induce proliferation.[18][19]
-
Treatment: Cells are treated with varying concentrations of nebivolol or vehicle control for a specified duration (e.g., 6 days).[19]
-
Proliferation Assay: Cell proliferation can be quantified by direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and proliferation.[19]
-
Mechanism of Action Studies: To investigate the role of NO, inhibitors of NO synthase (e.g., L-NAME) can be used. To assess the involvement of the cGMP pathway, inhibitors of guanylate cyclase (e.g., ODQ) or phosphodiesterase (e.g., zaprinast) can be employed.[18] The involvement of the polyamine pathway can be studied by adding excess putrescine to the cell cultures.[18]
-
Cell Cycle Analysis: To determine the effect on the cell cycle, cells can be stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[18][19] Western blotting can be used to analyze the expression and phosphorylation status of cell cycle regulatory proteins such as Cdk2, p27Kip1, and pRb.[19]
Measurement of eNOS Activation
-
Animal Model: A common model is the myocardial infarction model in rats, induced by ligation of the left anterior descending (LAD) artery.[9][10]
-
Treatment: Animals are treated with nebivolol or vehicle control for a specified period following the induction of myocardial infarction.[9][10]
-
Tissue Preparation: At the end of the treatment period, hearts are excised, and the infarcted and non-infarcted regions of the left ventricle are separated. Protein lysates are prepared from these tissues.[9][10]
-
Western Blotting: The phosphorylation status of eNOS at Ser1177 and Thr495 is determined by Western blotting using phospho-specific antibodies. Total eNOS levels are also measured to normalize the phosphorylation data.[9][10]
-
In Vitro NO Release: Human umbilical vein endothelial cells (HUVECs) can be used to measure NO release directly. Cells are treated with nebivolol, and the production of NO in the cell culture supernatant is quantified using a fluorescent probe such as diaminofluorescein (DAF).[20]
Evaluation of Oxidative Stress
-
Animal Model: The Zucker obese rat is a well-established model of obesity, insulin (B600854) resistance, and increased oxidative stress.[15][16]
-
Treatment: Rats are treated with nebivolol (e.g., 10 mg/kg/day) or vehicle for a defined period (e.g., 21 days).[15][16]
-
Measurement of NADPH Oxidase Activity: Myocardial tissue is homogenized, and NADPH oxidase activity is measured by lucigenin-enhanced chemiluminescence, which detects superoxide production.[16]
-
Immunohistochemistry: The expression of NADPH oxidase subunits (e.g., Nox2, Nox4, Rac1, p47phox) and markers of oxidative stress (e.g., 3-nitrotyrosine) can be visualized and quantified in myocardial tissue sections using immunohistochemistry.[15][16]
-
Measurement of NO and Peroxynitrite: In vitro studies using nanosensors can be employed to measure the real-time release of NO and peroxynitrite from isolated blood vessels (e.g., mesenteric arteries) from normotensive and hypertensive animals treated with nebivolol.[21]
Conclusion
This compound's unique pharmacological profile, characterized by its high β1-selectivity and its ability to stimulate NO production via β3-adrenergic receptor agonism, sets it apart from other beta-blockers. The signaling pathways it modulates—enhancing NO bioavailability, reducing oxidative stress, and inhibiting vascular smooth muscle cell proliferation—contribute to its efficacy in managing hypertension and its potential for cardioprotection and improving endothelial dysfunction. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and further investigate the intricate molecular mechanisms of nebivolol in cardiovascular models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of nebivolol from oxidative stress to prevent hypertension-related target organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 10. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. berlin-chemie.ru [berlin-chemie.ru]
- 13. Nebivolol protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol: a selective beta(1)-adrenergic receptor antagonist that relaxes vascular smooth muscle by nitric oxide- and cyclic GMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Nebivolol inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nebivolol inhibits human aortic smooth muscle cell growth: effects on cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Nebivolol: A Third-Generation Beta-Blocker with a Unique Vasodilatory Profile
A Technical Guide for Researchers and Drug Development Professionals
Nebivolol (B1214574) stands as a significant advancement in the class of β-adrenergic receptor antagonists, distinguished by its high selectivity for the β1 receptor and a novel vasodilatory action mediated by the nitric oxide (NO) pathway. This unique dual mechanism of action confers a favorable hemodynamic profile, setting it apart from previous generations of beta-blockers. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying nebivolol's distinct pharmacology.
Medicinal Chemistry and Stereoselectivity: The Foundation of a Dual-Action Ligand
The development of nebivolol was a result of extensive structure-activity relationship (SAR) studies aimed at creating a β1-selective blocker with additional beneficial cardiovascular effects. The chemical structure of nebivolol is unique among beta-blockers, featuring four chiral centers, which results in a total of ten stereoisomers. The commercially available drug is a racemic mixture of two enantiomers: the d-nebivolol ((+)-[2S[2R[R[R]]]]) and the l-nebivolol ((-)-[2R[2S[S[S]]]]).[1][2]
A critical aspect of nebivolol's pharmacology lies in the distinct roles of its stereoisomers. The d-enantiomer is primarily responsible for the potent and highly selective β1-adrenergic receptor blockade.[3][4] In contrast, the l-enantiomer (B50610) is associated with the stimulation of endothelial nitric oxide synthase (eNOS), leading to vasodilation.[2][4] This synergistic interaction between the two enantiomers is central to the drug's clinical efficacy and tolerability.[4]
The synthesis of nebivolol is a complex process due to the presence of multiple chiral centers. The general approach involves the synthesis of the chromane-epoxide intermediates and subsequent coupling with a protected iminodiethanol backbone. The separation of the desired diastereomers is a critical and challenging step in the manufacturing process.[5][6]
In Vitro Pharmacology: Unraveling High β1-Selectivity
The high β1-selectivity of nebivolol is a key feature that minimizes the side effects associated with non-selective β-blockade, such as bronchoconstriction. This selectivity has been quantified through extensive in vitro radioligand binding assays.
Table 1: In Vitro Binding Affinity and Selectivity of Nebivolol and its Enantiomers
| Compound | Receptor Subtype | Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| Nebivolol (racemate) | β1 | 0.9 | 50 | [3] |
| β2 | - | |||
| d-Nebivolol ((S,R,R,R)) | β1 | - | 175 (relative to l-nebivolol) | [3] |
| l-Nebivolol ((R,S,S,S)) | β1 | - | [3] | |
| Nebivolol (racemate) | β1 | - | 46.1 | [7] |
| β2 | - |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The β2/β1 selectivity ratio is calculated by dividing the Ki for the β2 receptor by the Ki for the β1 receptor. A higher ratio indicates greater selectivity for the β1 receptor.
Experimental Protocol: Radioligand Binding Assay for β-Adrenoceptor Selectivity
This protocol outlines a general method for determining the binding affinity and selectivity of a compound like nebivolol for β1 and β2-adrenergic receptors.
Objective: To determine the Ki of the test compound for β1 and β2-adrenoceptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective β-adrenoceptor radioligand such as [3H]CGP-12177 or [125I]iodocyanopindolol.
-
Selective Blockers: A highly selective β2-blocker (e.g., ICI 118,551) and a highly selective β1-blocker (e.g., CGP 20712-A) to isolate binding to each receptor subtype.
-
Test Compound: Nebivolol or its enantiomers.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In microtiter plates, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound.
-
Selective Receptor Binding: To determine β1-receptor binding, incubate the components in the presence of a concentration of the selective β2-blocker sufficient to saturate the β2 receptors. Conversely, to determine β2-receptor binding, incubate in the presence of a saturating concentration of the selective β1-blocker.
-
Non-specific Binding: A separate set of wells containing a high concentration of a non-selective antagonist (e.g., propranolol) is used to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated using the Cheng-Prusoff equation.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Mechanism of Action: The Nitric Oxide-Mediated Vasodilation Pathway
A key differentiator of nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide (NO) production. This effect is primarily attributed to the l-enantiomer.[4] The signaling cascade leading to NO release is complex and involves multiple pathways.
Studies have shown that nebivolol stimulates eNOS activity through a mechanism that involves β3-adrenergic receptor agonism.[8] This activation leads to the phosphorylation of eNOS at Serine 1177, a key step in increasing its enzymatic activity.[9] Furthermore, some evidence suggests the involvement of estrogen receptors and an ATP-dependent P2Y-mediated pathway in nebivolol-induced eNOS activation.[9][10] The activation of AMP-activated protein kinase (AMPK) also appears to be an upstream event in this signaling cascade.[8]
Signaling Pathway: Nebivolol-Induced eNOS Activation
Caption: Nebivolol-induced eNOS activation signaling pathway.
Pharmacokinetics and Metabolism: Influence of CYP2D6 Polymorphism
Nebivolol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme.[11] The activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolizer phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). This variation significantly impacts the pharmacokinetic profile of nebivolol.
Table 2: Pharmacokinetic Parameters of d-Nebivolol in CYP2D6 Extensive vs. Poor Metabolizers
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Increase (PM vs. EM) | Reference |
| Cmax (ng/mL) | - | - | ~5 | [12] |
| AUC (ng·h/mL) | - | - | ~10 | [12] |
| t1/2 (hours) | ~12 | ~19 | ~1.6 | [12] |
| Oral Bioavailability | 12% | 96% | 8 | [13] |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.
Despite these significant pharmacokinetic differences, clinical studies have shown that the efficacy and safety of nebivolol are comparable between EMs and PMs, and therefore, no dose adjustment is typically required based on CYP2D6 metabolizer status.[12] This is likely due to the contribution of active metabolites to the overall β-blocking effect.
Clinical Development and Efficacy
Nebivolol has been extensively studied in clinical trials for the treatment of hypertension. These trials have consistently demonstrated its efficacy in lowering blood pressure, both as monotherapy and in combination with other antihypertensive agents.
Table 3: Placebo-Subtracted Reductions in Blood Pressure from a Large-Scale Clinical Trial
| Nebivolol Dose (once daily) | Trough Sitting Diastolic BP Reduction (mmHg) | Trough Sitting Systolic BP Reduction (mmHg) | Reference |
| 5 mg | -4.9 to -5.5 | - | [14] |
| 10 mg | - | -6.0 to -6.8 | [14] |
| 20 mg | - | - | [11] |
| 40 mg | - | - | [11] |
Data represent the least-squares mean reductions from baseline compared to placebo.
Experimental Design: A Representative Phase III Clinical Trial
Objective: To evaluate the efficacy and safety of nebivolol monotherapy in patients with mild to moderate hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adult patients with a sitting diastolic blood pressure (DBP) between 95 and 109 mmHg.
Treatment: Patients are randomized to receive once-daily doses of nebivolol (e.g., 1.25, 2.5, 5, 10, 20, 40 mg) or placebo for a specified duration (e.g., 12 weeks).
Primary Efficacy Endpoint: The change from baseline in trough sitting DBP.
Secondary Efficacy Endpoints: Change from baseline in trough sitting systolic blood pressure (SBP), and response rates (proportion of patients achieving a target DBP or a specified reduction in DBP).
Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs.
Workflow Diagram: Clinical Trial for Antihypertensive Efficacy
References
- 1. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]
- 7. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The favorable kinetics and balance of nebivolol-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized, Double‐Blind, Placebo‐Controlled Parallel‐Group Study to Assess the Efficacy and Safety of Nebivolol, a Novel β‐Blocker, in Patients With Mild to Moderate Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Nebivolol Hydrochloride's Interaction with Beta-3 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebivolol (B1214574), a third-generation beta-blocker, distinguishes itself from other agents in its class through a unique pharmacological profile that combines high selectivity for β1-adrenergic receptor antagonism with a vasodilatory effect mediated by agonism at the β3-adrenergic receptor. This interaction with the β3-adrenergic receptor stimulates the production of nitric oxide (NO), contributing to its antihypertensive and cardioprotective effects. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the binding and functional activity of nebivolol at the β3-adrenergic receptor. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.
Quantitative Analysis of Nebivolol's Adrenergic Receptor Interactions
The binding affinity of nebivolol for β-adrenergic receptor subtypes is a critical determinant of its pharmacological effects. The following table summarizes the quantitative data on nebivolol's binding affinity (pKi) for β1, β2, and β3-adrenergic receptors. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi | Species/Tissue | Reference |
| Nebivolol | β1-Adrenergic | 9.17 | Human | [1] |
| Nebivolol | β2-Adrenergic | 7.96 | Human | [1] |
| Nebivolol | β3-Adrenergic | 5.6 | Human | [1] |
Note: The lower pKi value for the β3-adrenergic receptor indicates a lower binding affinity compared to β1 and β2 receptors.[1]
Signaling Pathways of Nebivolol at the Beta-3 Adrenergic Receptor
Nebivolol's agonism at the β3-adrenergic receptor initiates a signaling cascade that results in the production of nitric oxide (NO), a key molecule in vasodilation and cardioprotection.[2][3] The primary pathway involves the activation of nitric oxide synthase (NOS) isoforms.
Endothelial Nitric Oxide Synthase (eNOS) and Neuronal Nitric Oxide Synthase (nNOS) Activation
In cardiovascular tissues, nebivolol's stimulation of the β3-adrenergic receptor leads to the activation of both endothelial NOS (eNOS) and neuronal NOS (nNOS).[4][5] This activation results in an increased production of NO, which then diffuses to vascular smooth muscle cells, leading to relaxation and vasodilation. This mechanism is central to nebivolol's ability to reduce blood pressure.[3][6]
Inducible Nitric Oxide Synthase (iNOS) Activation in the Heart
In the heart, nebivolol has been shown to induce NO production through the activation of inducible NOS (iNOS).[7][8] This effect is also mediated by the β3-adrenergic receptor and contributes to the cardioprotective effects of the drug, particularly in the context of myocardial infarction.[4][7][8]
The following diagram illustrates the signaling pathway initiated by nebivolol's interaction with the β3-adrenergic receptor.
Experimental Protocols
The characterization of nebivolol's interaction with the β3-adrenergic receptor relies on a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of nebivolol for the β3-adrenergic receptor.
Objective: To determine the inhibitory constant (Ki) of nebivolol for the β3-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells or tissues expressing β3-adrenergic receptors.
-
Radioligand: [¹²⁵I]-cyanopindolol (a non-selective β-adrenergic antagonist).
-
Non-selective antagonist for determining non-specific binding: Propranolol.
-
Test compound: Nebivolol hydrochloride.
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
Bovine Serum Albumin (BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing β3-adrenergic receptors in a cold buffer and prepare membrane fractions by differential centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [¹²⁵I]-cyanopindolol, and increasing concentrations of unlabeled nebivolol. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of propranolol).
-
Incubation: Incubate the tubes at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the nebivolol concentration. Determine the IC50 value (the concentration of nebivolol that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand competition binding assay.
Functional Assay: Nitric Oxide (NO) Production Measurement
This assay measures the functional consequence of nebivolol's agonism at the β3-adrenergic receptor, which is the production of NO.
Objective: To quantify the dose-dependent production of NO in response to nebivolol stimulation in cells or tissues expressing β3-adrenergic receptors.
Materials:
-
Primary endothelial cells or cardiac tissue explants.
-
This compound.
-
β3-adrenergic receptor antagonist (e.g., SR59230A) for specificity testing.
-
Fluorescent NO probe (e.g., 4,5-diaminofluorescein (B163784) diacetate, DAF-2 DA).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell/Tissue Culture: Culture endothelial cells or maintain cardiac tissue explants in appropriate media.
-
Loading with NO Probe: Load the cells or tissues with the fluorescent NO probe DAF-2 DA, which becomes fluorescent upon reacting with NO.
-
Stimulation: Treat the loaded cells or tissues with increasing concentrations of nebivolol. Include a control group without nebivolol and a group pre-treated with a β3-adrenergic receptor antagonist to confirm the specificity of the response.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microscope or a plate reader. The increase in fluorescence is proportional to the amount of NO produced.
-
Data Analysis: Plot the change in fluorescence intensity against the logarithm of the nebivolol concentration to generate a dose-response curve. Calculate the EC50 (the concentration of nebivolol that produces 50% of the maximal response) and the Emax (the maximum effect).
The following diagram illustrates the workflow for measuring NO production.
Conclusion
Nebivolol's interaction with the β3-adrenergic receptor is a key differentiator in its class, providing a mechanism for vasodilation and cardioprotection through the stimulation of nitric oxide production. The combination of high β1-selectivity and β3-agonism contributes to its favorable hemodynamic profile and clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of nebivolol and the development of novel cardiovascular therapies targeting the β3-adrenergic receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 5. Nebivolol protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ahajournals.org [ahajournals.org]
- 8. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Nebivolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant properties of nebivolol (B1214574) hydrochloride, a third-generation beta-blocker with vasodilatory effects. Beyond its primary cardiovascular indications, nebivolol exhibits significant antioxidant activity, a characteristic that contributes to its therapeutic profile. This document summarizes key quantitative data, details experimental protocols for assessing its antioxidant capacity, and visualizes the underlying signaling pathways.
Core Mechanisms of Antioxidant Action
Nebivolol's antioxidant effects are multifaceted, primarily revolving around its ability to modulate nitric oxide (NO) bioavailability and mitigate oxidative stress. Key mechanisms include:
-
Increased Nitric Oxide (NO) Bioavailability: Nebivolol enhances the production and availability of NO, a crucial signaling molecule with vasodilatory and antioxidant properties. This is achieved through the stimulation of endothelial nitric oxide synthase (eNOS) and the prevention of eNOS uncoupling.[1][2][3]
-
Inhibition of NADPH Oxidase: A major source of reactive oxygen species (ROS) in the vasculature is the NADPH oxidase enzyme complex. Nebivolol has been shown to inhibit the activity of this enzyme, thereby reducing the production of superoxide (B77818) anions (O₂⁻).[2][3][4]
-
Reduction of Reactive Oxygen Species (ROS): By inhibiting sources of ROS and potentially through direct scavenging activities, nebivolol effectively lowers the levels of detrimental free radicals in cellular systems.[5][6][7]
-
Prevention of eNOS Uncoupling: In states of oxidative stress, eNOS can become "uncoupled," producing superoxide instead of NO. Nebivolol helps to maintain the coupled state of eNOS, ensuring continued NO production and preventing further oxidative stress.[1][3][8]
Quantitative Analysis of Antioxidant Properties
The antioxidant effects of nebivolol have been quantified in various in vitro studies. The following tables summarize key findings, providing a comparative overview of its efficacy.
| Parameter Measured | Model System | Treatment | Result | Reference(s) |
| Nitric Oxide (NO) and Peroxynitrite (ONOO⁻) Ratio | Endothelium of spontaneously hypertensive rats (SHR) | 10 µM Nebivolol | Increased the [NO]/[ONOO⁻] ratio from 1.14 ± 0.11 to 3.09 ± 0.04, indicating a shift towards NO bioavailability and reduced nitroxidative stress.[8] | [8] |
| Reactive Oxygen Species (ROS) Production | EAhy926 endothelial cells exposed to aristolochic acid | 10 nM Nebivolol pretreatment | Significantly inhibited the increase in ROS levels induced by aristolochic acid.[5] | [5] |
| Superoxide Dismutase (SOD) Activity | Patients with cardiac syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly increased serum SOD activity compared to baseline and to metoprolol (B1676517) treatment.[7] | [7] |
| Malondialdehyde (MDA) Levels | Patients with cardiac syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly reduced serum MDA levels, a marker of lipid peroxidation, compared to baseline and to metoprolol treatment.[7] | [7] |
| NADPH Oxidase Activity | Heart membranes from angiotensin II-infused animals | In vitro treatment with nebivolol | Inhibited NADPH oxidase activity.[3] | [3] |
| Antioxidant Enzyme Gene Expression (CAT, SOD2, GPx) | H9c2 cardiomyoblasts stimulated with Angiotensin II | 1µM Nebivolol pretreatment | Significantly increased the mRNA levels of Catalase (CAT), Superoxide Dismutase 2 (SOD2), and Glutathione Peroxidase (GPx) compared to Angiotensin II alone.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro antioxidant assays relevant to the study of nebivolol hydrochloride.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted from studies investigating the effect of nebivolol on ROS production in endothelial cells.[5]
-
Cell Culture: Human endothelial cells (e.g., EAhy926 or HUVECs) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are pre-incubated with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: An ROS-inducing agent (e.g., aristolochic acid, angiotensin II, or H₂O₂) is added to the cell culture medium.
-
Staining with DCFDA: The cells are then treated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe that measures intracellular ROS.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence in nebivolol-treated cells compared to the control indicates a reduction in ROS levels.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The protocol is based on standard FRAP assay methodologies.
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in distilled water.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution to a microplate well.
-
Add the freshly prepared FRAP reagent to the well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
-
Quantification: A standard curve is generated using a known antioxidant (e.g., Trolox or FeSO₄). The antioxidant capacity of nebivolol is expressed as equivalents of the standard.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure:
-
Add various concentrations of this compound to microplate wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the nebivolol solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in nebivolol's antioxidant effects and a typical experimental workflow for assessing these properties.
Conclusion
The in vitro evidence strongly supports the antioxidant properties of this compound. Its ability to enhance nitric oxide bioavailability, inhibit NADPH oxidase, and reduce reactive oxygen species contributes to its beneficial cardiovascular effects. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of nebivolol's antioxidant actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebivolol inhibits superoxide formation by NADPH oxidase and endothelial dysfunction in angiotensin II-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effect of Nebivolol against Oxidative Stress Induced by Aristolochic Acids in Endothelial Cells [mdpi.com]
- 6. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of nebivolol treatment on oxidative stress and antioxidant status in patients with cardiac syndrome-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Beta-1 Blockade: An In-depth Technical Guide to the Molecular Targets of Nebivolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Nebivolol (B1214574) hydrochloride, a third-generation beta-blocker, is distinguished from its predecessors by a unique pharmacological profile that extends beyond its high selectivity for the beta-1 adrenergic receptor. This guide delves into the intricate molecular mechanisms that underpin nebivolol's vasodilatory, antioxidant, and cardioprotective effects, providing a comprehensive overview for researchers and professionals in drug development.
Modulation of the Nitric Oxide Pathway
A cornerstone of nebivolol's unique therapeutic action is its ability to enhance the bioavailability of nitric oxide (NO), a critical signaling molecule in cardiovascular homeostasis.[1] This effect is achieved through a multi-pronged mechanism targeting several key components of the NO signaling cascade.
Beta-3 Adrenergic Receptor Agonism
Nebivolol acts as an agonist at the beta-3 adrenergic receptor, an atypical beta-receptor expressed in the endothelium and myocardium.[2] This interaction is a primary driver of its NO-potentiating effects. Activation of beta-3 adrenergic receptors initiates a signaling cascade that leads to the stimulation of endothelial nitric oxide synthase (eNOS).[2][3] In human umbilical vein endothelial cells (HUVECs), the NO-releasing effect of nebivolol is partially mediated by beta-3 adrenoceptors. Furthermore, in the heart, nebivolol-induced NO production is mediated by a signaling pathway that begins with the activation of beta-3 adrenergic receptors and leads to the overexpression of inducible NO synthase (iNOS).[4][5]
Direct Activation and Phosphorylation of eNOS
Nebivolol directly enhances the activity of eNOS. Studies in HUVECs have shown that nebivolol leads to a significant increase in the phosphorylation of eNOS at its serine 1177 residue, a key post-translational modification that activates the enzyme.[6] This direct activation of eNOS contributes to the observed increase in NO production.
Reduction of Endogenous eNOS Inhibitors
Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of all three isoforms of nitric oxide synthase.[7] Elevated levels of ADMA are associated with endothelial dysfunction and cardiovascular disease.[8] Nebivolol has been shown to reduce plasma ADMA concentrations.[7] This is achieved by increasing the expression and activity of dimethylarginine dimethylaminohydrolase 2 (DDAH2), the enzyme responsible for the degradation of ADMA.[8][9] By reducing the levels of an endogenous inhibitor, nebivolol further promotes eNOS activity and NO production.
Involvement of Estrogen Receptors
Intriguingly, research in HUVECs suggests a role for estrogen receptors in nebivolol-mediated NO release. Complete inhibition of nebivolol-induced NO liberation was achieved only with the simultaneous blockade of both beta-3 adrenoceptors and estrogen receptors, indicating a potential synergistic or parallel pathway involving estrogen receptor signaling.[6]
Potent Antioxidant Properties
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to endothelial dysfunction and cardiovascular pathology. Nebivolol exhibits significant antioxidant properties that are independent of its beta-blocking activity and contribute to its beneficial vascular effects.[10][11]
Direct Scavenging of Reactive Oxygen Species
Nebivolol and its enantiomers have been shown to directly scavenge harmful ROS, including superoxide (B77818) anions and hydroxyl radicals.[11] This direct antioxidant action helps to protect the endothelium from oxidative damage and preserves the bioavailability of NO, which can be readily inactivated by superoxide to form peroxynitrite.[10]
Inhibition of NADPH Oxidase
The NADPH oxidase complex is a major source of superoxide in the vasculature.[12] Nebivolol has been demonstrated to inhibit the activity of NADPH oxidase.[3][12] It prevents the increased expression of several key subunits of the NADPH oxidase complex, including Nox1, Nox2, p22phox, p47phox, p67phox, and Rac1, in models of angiotensin II-induced hypertension.[12] By suppressing this key source of vascular oxidative stress, nebivolol reduces the overall burden of ROS.
Reduction of Oxidative Stress Markers
The antioxidant effects of nebivolol are reflected in the reduction of various biomarkers of oxidative stress. In essential hypertensive patients, nebivolol treatment has been shown to significantly improve plasma and LDL hydroperoxides, plasma 8-isoprostanes, and oxidized LDL levels.[13] Furthermore, nebivolol has been shown to decrease the urinary excretion of 8-iso-PGF2α, a reliable marker of systemic oxidative stress, in healthy volunteers.[14]
Enhancement of Antioxidant Defense Mechanisms
In addition to reducing ROS production, nebivolol may also bolster the endogenous antioxidant defense systems. Studies in patients with cardiac syndrome-X have shown that nebivolol treatment leads to a significant increase in the activity of superoxide dismutase (SOD), a critical antioxidant enzyme.[15]
Cardioprotective Effects Beyond Beta-Blockade
Beyond its impact on the vasculature, nebivolol exerts direct beneficial effects on the heart, contributing to its efficacy in conditions such as heart failure and myocardial infarction.
Attenuation of Myocardial Fibrosis
Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart, leads to cardiac stiffness and diastolic dysfunction. Nebivolol has been shown to reduce myocardial fibrosis in various preclinical models.[16][17][18] In salt-loaded spontaneously hypertensive rats (SHRs), nebivolol ameliorated cardiac fibrosis in a blood pressure-independent manner.[16][19]
Modulation of the Cardiac Renin-Angiotensin System
The renin-angiotensin system (RAS) plays a pivotal role in cardiac remodeling and fibrosis. Nebivolol has been shown to modulate the cardiac RAS. In salt-loaded SHRs, nebivolol treatment reduced cardiac angiotensin II levels and the ratio of angiotensin-converting enzyme (ACE) to ACE2, suggesting a shift towards a more cardioprotective RAS profile.[16][19]
Anti-apoptotic Effects
In the context of myocardial infarction, nebivolol has been demonstrated to reduce cardiomyocyte apoptosis.[20][21] This anti-apoptotic effect, mediated through the beta-3 adrenergic receptor-NO signaling pathway, contributes to the preservation of myocardial tissue and function following ischemic injury.[20][21][22]
Data Presentation
Table 1: Effects of Nebivolol on Nitric Oxide Bioavailability and Related Parameters
| Parameter | Model System | Treatment | Result | Reference(s) |
| NO Release (DAF Fluorescence) | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/L Nebivolol | +234 ± 7% of basal at 10 min | [6] |
| [NO]/[ONOO-] Ratio | Mesenteric Arteries from Spontaneously Hypertensive Rats (SHR) | 10 µmol/L Nebivolol | Increased from 1.14 ± 0.11 to 3.09 ± 0.04 | [10] |
| NO Bioavailability | Endothelial Cells from Black Donors | Nebivolol | Enhanced NO bioavailability and reversed eNOS uncoupling | [23] |
| Plasma ADMA Levels | Spontaneously Hypertensive Rats (SHR) | 8 mg/kg/day Nebivolol | Attenuated elevated ADMA levels | [7] |
| Plasma ADMA Levels | Essential Hypertensive Patients | Nebivolol | Significantly decreased ADMA levels (P < 0.01) | [8][24] |
| DDAH2 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Nebivolol | Dose-dependent increase (p from <0.01 to <0.001) | [9] |
| DDAH2 Protein Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Nebivolol | Dose-dependent increase (p from <0.01 to <0.001) | [9] |
| DDAH2 Activity | Human Umbilical Vein Endothelial Cells (HUVEC) | Nebivolol | Dose-dependent increase (p from <0.01 to <0.001) | [9] |
Table 2: Antioxidant Effects of Nebivolol
| Parameter | Model System | Treatment | Result | Reference(s) |
| Urinary 8-iso-PGF2α Excretion | Healthy Volunteers | 5 mg Nebivolol once daily for 7 days | Decreased by 24% (from 55.3 ± 5.1 to 42.3 ± 4.7 pmol/mmol creatinine (B1669602), P = 0.01) | [14] |
| Plasma and LDL Hydroperoxides | Essential Hypertensive Patients | Nebivolol | Significantly improved | [13] |
| Plasma 8-isoprostanes | Essential Hypertensive Patients | Nebivolol | Significantly improved | [13] |
| Plasma ox-LDL | Essential Hypertensive Patients | Nebivolol | Significantly improved | [13] |
| Myeloperoxidase (MPO) Activity | Patients with Cardiac Syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly reduced | [15] |
| Malondialdehyde (MDA) Levels | Patients with Cardiac Syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly reduced | [15] |
| Superoxide Dismutase (SOD) Activity | Patients with Cardiac Syndrome-X | 5 mg/day Nebivolol for 12 weeks | Significantly increased | [15] |
| Reactive Oxygen Species (ROS) Production | Angiotensin II-treated Rats | Nebivolol | Prevented increases in ROS | [12] |
| NADPH Oxidase Subunit Expression | Angiotensin II-treated Rats | Nebivolol | Prevented increases in Nox1, Nox2, p22phox, p47phox, p67phox, and Rac1 expression | [12] |
Table 3: Cardioprotective Effects of Nebivolol
| Parameter | Model System | Treatment | Result | Reference(s) |
| Myocardial Scar Area | Mice with Myocardial Infarction | Nebivolol for 4 weeks | Reduced by 68% (from 50.32 ± 4.67% to 15.75 ± 4.75%, P < 0.05) | [20][21][25] |
| Myocardial Fibrosis (Collagen Content) | Salt-loaded Spontaneously Hypertensive Rats (SHR) | Nebivolol | Reduced interstitial fibrosis | [17] |
| Cardiac Angiotensin II Immunostaining | Salt-loaded Spontaneously Hypertensive Rats (SHR) | Nebivolol | Reduced | [16][19] |
| Cardiac ACE/ACE2 Ratio | Salt-loaded Spontaneously Hypertensive Rats (SHR) | Nebivolol | Reduced | [16][19] |
| Myocardial Apoptosis | Mice with Myocardial Infarction | Nebivolol | Decreased | [20][21] |
Experimental Protocols
Measurement of Nitric Oxide and Peroxynitrite in Mesenteric Arteries
Objective: To quantify the in vitro effects of nebivolol on nitric oxide (NO) and peroxynitrite (ONOO-) generation in the endothelium of mesenteric arteries from normotensive and hypertensive rats.
Methodology:
-
Tissue Preparation: Mesenteric arteries are isolated from Wistar Kyoto (WKY) rats (normotensive control) and spontaneously hypertensive rats (SHR).
-
Nanosensor Placement: A porphyrinic nanosensor is placed in the lumen of the isolated arterial rings to measure NO and ONOO- concentrations.
-
Stimulation: The arteries are stimulated with agonists of eNOS, such as calcium ionophore (CI) or acetylcholine (B1216132) (ACh), to induce NO production.
-
Treatment: Arterial preparations are incubated with nebivolol (e.g., 10 µmol/L) or a comparator agent (e.g., atenolol).
-
Data Acquisition: Real-time measurements of NO and ONOO- are recorded using the nanosensor.
-
Analysis: The ratio of [NO]/[ONOO-] is calculated to assess eNOS uncoupling and endothelial dysfunction. An increase in this ratio indicates a restoration of eNOS function.
(Based on the methodology described in Munzel et al. and other similar studies)[10]
Assessment of Systemic Oxidative Stress via Urinary 8-iso-PGF2α
Objective: To determine the effect of oral nebivolol administration on systemic oxidative stress in human subjects.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover study design is employed with healthy volunteers.
-
Treatment Periods: Subjects receive a daily oral dose of nebivolol (e.g., 5 mg) or a matching placebo for a defined period (e.g., 7 days). A washout period (e.g., 2 weeks) separates the treatment arms.
-
Sample Collection: 24-hour urine samples are collected from each subject at the end of each treatment period.
-
Sample Analysis: Urinary concentrations of 8-iso-PGF2α are quantified using a sensitive and specific method such as gas chromatography-tandem mass spectrometry (GC-tandem MS).
-
Normalization: The 8-iso-PGF2α levels are normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Statistical Analysis: A paired statistical test is used to compare the urinary 8-iso-PGF2α levels between the nebivolol and placebo treatment periods.
(Based on the methodology described in Troost et al.)[14]
Evaluation of Myocardial Fibrosis and Remodeling in a Myocardial Infarction Model
Objective: To assess the impact of nebivolol on cardiac fibrosis and function following myocardial infarction (MI).
Methodology:
-
Animal Model: MI is induced in mice or rats by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment Groups: Animals are randomized to receive daily treatment with nebivolol, a vehicle control, and potentially other agents such as a beta-3 antagonist (e.g., SR59230A) or a NOS inhibitor (e.g., L-NAME) for a specified duration (e.g., 4 weeks).
-
Functional Assessment: Cardiac function is monitored non-invasively using echocardiography at baseline and at the end of the treatment period to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned. Masson's trichrome staining is performed to visualize and quantify the extent of myocardial fibrosis (scar area).
-
Apoptosis Assessment: Apoptosis in the myocardial tissue is evaluated using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Protein Expression Analysis: Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the signaling pathways of interest, such as eNOS, nNOS, and beta-3 adrenergic receptors.
(Based on the methodology described in Zhang et al.)[20][21]
Mandatory Visualization
Caption: Nebivolol's multifaceted enhancement of the nitric oxide signaling pathway.
Caption: The antioxidant mechanisms of nebivolol in mitigating oxidative stress.
Caption: Nebivolol's influence on pathways involved in cardiac remodeling and protection.
References
- 1. berlin-chemie.ru [berlin-chemie.ru]
- 2. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of nebivolol on asymmetric dimethylarginine system in spontaneously hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nebivolol reduces asymmetric dimethylarginine in endothelial cells by increasing dimethylarginine dimethylaminohydrolase 2 (DDAH2) expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol decreases systemic oxidative stress in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of nebivolol treatment on oxidative stress and antioxidant status in patients with cardiac syndrome-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Nebivolol prevents myocardial fibrosis and diastolic dysfunction in salt-loaded spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 21. Nebivolol protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oatext.com [oatext.com]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Nebivolol Hydrochloride: Stereochemistry and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) hydrochloride is a third-generation beta-blocker notable for its high β1-adrenergic receptor selectivity and its unique nitric oxide (NO)-mediated vasodilatory effects.[1] Marketed as a racemic mixture, its pharmacological profile is intrinsically linked to its complex stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of nebivolol hydrochloride, their distinct biological activities, and the experimental methodologies used for their separation and characterization.
Nebivolol possesses four chiral centers, which theoretically gives rise to sixteen stereoisomers. However, due to the molecule's symmetry, this number is reduced to ten.[2][3] The commercially available drug is a racemic mixture of the (+)-enantiomer, d-nebivolol, with an (S,R,R,R) configuration, and the (-)-enantiomer, l-nebivolol, with an (R,S,S,S) configuration.[4][5] These two enantiomers are responsible for the dual mechanism of action of nebivolol.
Stereochemistry and Biological Activity of Nebivolol Enantiomers
The pharmacological actions of nebivolol are stereospecific, with the d- and l-enantiomers exhibiting distinct and synergistic effects.
d-Nebivolol: The β1-Adrenergic Antagonist
The (S,R,R,R)-enantiomer, d-nebivolol, is a potent and highly selective β1-adrenergic receptor antagonist.[6] This activity is the primary contributor to the negative chronotropic and inotropic effects of the drug, leading to a reduction in heart rate and blood pressure. The high β1-selectivity of d-nebivolol results in a lower incidence of side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction.
l-Nebivolol: The Modulator of Nitric Oxide Bioavailability
The (R,S,S,S)-enantiomer, l-nebivolol, has a much lower affinity for the β1-adrenergic receptor.[1] Its main role is to potentiate vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent increase in nitric oxide (NO) bioavailability.[1] This NO-mediated vasodilation contributes to the reduction in peripheral vascular resistance.
Synergistic Effect
The combination of d- and l-nebivolol in the racemic mixture results in a synergistic antihypertensive effect. The β1-blockade from d-nebivolol reduces cardiac output, while the NO-mediated vasodilation from l-nebivolol decreases peripheral resistance. This dual mechanism of action provides effective blood pressure control with a favorable side-effect profile.
Quantitative Biological Data
The following table summarizes the quantitative data on the binding affinities of the nebivolol enantiomers to β1- and β2-adrenergic receptors.
| Compound | β1-Adrenergic Receptor Kᵢ (nM) | β2-Adrenergic Receptor Kᵢ (nM) | β2/β1 Selectivity Ratio | Reference |
| (±)-Nebivolol (Racemic) | 0.9 | 45 | 50 | [1] |
| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | Primary contributor to β1 affinity | - | - | [1] |
| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | ~157.5 (175 times lower than racemic) | - | - | [1] |
Note: Data for the other eight stereoisomers are not widely available in the public literature.
Metabolism and the Role of 4-Hydroxy Nebivolol
Nebivolol is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][7] This metabolism is stereoselective and can be influenced by an individual's CYP2D6 phenotype (extensive vs. poor metabolizers).[8][9] The primary metabolic pathway is aromatic hydroxylation, leading to the formation of 4-hydroxy nebivolol.[10] This introduces an additional chiral center, further expanding the number of possible stereoisomers.
The 4-hydroxy metabolites of nebivolol are also pharmacologically active and contribute to the overall β-blocking effect of the drug.[1][7] While specific quantitative data on the binding affinities and potencies of the individual 4-hydroxy nebivolol isomers are limited, it is hypothesized that they exhibit a similar pattern of stereoselective receptor affinity to the parent compounds.[1]
Experimental Protocols
Separation of Nebivolol Stereoisomers
The separation of the ten stereoisomers of nebivolol is a critical step in their individual characterization. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method.
Detailed HPLC Protocol for Separation of 10 Stereoisomers: [11]
-
Column: Chiralpak AD-3 (250 x 4.6 mm, 3 µm), an amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, ethanol, isopropanol, and diethanolamine (B148213) in a ratio of 42:45:13:0.1 (v/v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 280 nm.
-
Diluent: Methanol.
-
Injection Volume: 20 µL.
-
Outcome: This method has been shown to successfully separate all ten stereoisomers with a resolution of >2.0 for all pairs of components.
Assessment of Biological Activity
1. Radioligand Binding Assay for Adrenergic Receptor Affinity:
This assay determines the binding affinity (Kᵢ) of each stereoisomer to β1- and β2-adrenergic receptors.
-
Materials: Membranes from cells expressing either human β1- or β2-adrenergic receptors, a radioligand (e.g., [¹²⁵I]iodocyanopindolol), and the nebivolol stereoisomer to be tested.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled nebivolol stereoisomer.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
-
Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the concentration of the nebivolol stereoisomer. The IC₅₀ (the concentration that inhibits 50% of specific radioligand binding) is determined from this curve and used to calculate the Kᵢ value using the Cheng-Prusoff equation.
2. Functional Assay for β-Adrenergic Receptor Antagonism (cAMP Accumulation Assay):
This assay measures the ability of a nebivolol stereoisomer to inhibit the downstream signaling of β-adrenergic receptors.
-
Materials: Intact cells expressing β1- or β2-adrenergic receptors, a β-agonist (e.g., isoproterenol), and the nebivolol stereoisomer.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the nebivolol stereoisomer.
-
Stimulate the cells with a fixed concentration of isoproterenol (B85558) to induce cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based).
-
-
Data Analysis: Plot the cAMP concentration against the concentration of the nebivolol stereoisomer to determine the IC₅₀ for the inhibition of agonist-induced cAMP production.
3. Measurement of Nitric Oxide Production in Endothelial Cells:
This assay assesses the ability of nebivolol stereoisomers to stimulate NO production.
-
Materials: Human umbilical vein endothelial cells (HUVECs), a fluorescent NO probe (e.g., diaminofluorescein-2 diacetate, DAF-2 DA), and the nebivolol stereoisomer.
-
Procedure:
-
Culture HUVECs to confluence.
-
Load the cells with DAF-2 DA, which becomes fluorescent upon reacting with NO.
-
Treat the cells with varying concentrations of the nebivolol stereoisomer.
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader. This increase is proportional to the amount of NO produced.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the dose-dependent effect of the nebivolol stereoisomer on NO production.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of β1-adrenergic receptor antagonism by d-nebivolol.
Caption: NO-mediated vasodilation pathway stimulated by l-nebivolol.
Caption: Experimental workflow for the separation and characterization of nebivolol stereoisomers.
Conclusion
The stereochemistry of this compound is fundamental to its unique pharmacological profile. The racemic mixture of d- and l-nebivolol provides a dual mechanism of action, combining potent β1-adrenergic blockade with NO-mediated vasodilation. While the biological activities of the d- and l-enantiomers are well-characterized, further research is needed to fully elucidate the pharmacological roles of the other eight stereoisomers and the various 4-hydroxy metabolites. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this complex and clinically significant molecule. A deeper understanding of the stereochemistry-activity relationship of all nebivolol stereoisomers will be invaluable for the development of future cardiovascular therapies with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 3. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 4. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of CYP2D6 Poor Metabolizer Phenotype on Stereoselective Nebivolol Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Early-Stage Research on Nebivolol Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker notable for its high β1-adrenergic receptor selectivity and its unique vasodilatory properties, which are mediated through the L-arginine/nitric oxide (NO) pathway.[1][2][3] It is administered as a racemic mixture of d- and l-enantiomers.[1] The metabolism of nebivolol is a critical aspect of its pharmacology, significantly influencing its pharmacokinetic profile and therapeutic effects. This technical guide provides a comprehensive overview of the early-stage research on nebivolol hydrochloride metabolites, focusing on their identification, characterization, and quantification. It includes detailed experimental protocols and quantitative data to aid researchers in the field of drug metabolism and development.
Nebivolol Metabolism and Pharmacokinetics
Nebivolol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, with CYP2D6 being the main enzyme involved.[1][4] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in pharmacokinetics, categorizing individuals as either extensive metabolizers (EMs) or poor metabolizers (PMs).[4][5]
The primary metabolic pathways for nebivolol include aromatic and alicyclic hydroxylation, N-dealkylation, and subsequent glucuronidation.[1][4] The major pharmacologically active metabolite is 4-hydroxy-nebivolol (4-OH-nebivolol).[1][4] Both aromatic hydroxylated and alicyclic oxidized metabolites exhibit pharmacological activity similar to the parent drug, while N-dealkylated and glucuronide metabolites are considered inactive.[4][6]
Pharmacokinetic Parameters of Nebivolol and 4-OH-Nebivolol
The pharmacokinetic profile of nebivolol and its primary active metabolite, 4-OH-nebivolol, varies significantly between extensive and poor metabolizers. The following tables summarize key pharmacokinetic parameters following a single oral dose of nebivolol.
Table 1: Pharmacokinetic Parameters of Nebivolol in Extensive vs. Poor Metabolizers [4][5][7][8]
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Cmax (ng/mL) | 3.45 | 32.11 |
| Tmax (hr) | 1.19 | 3.67 |
| AUC (ng·hr/mL) | 19.73 | 633.2 |
| Half-life (t½) (hr) | ~10 - 12.6 | ~30 - 56.05 |
| Oral Bioavailability | ~12% | ~96% |
| Urinary Excretion (% of dose) | ~35% | ~67% |
| Fecal Excretion (% of dose) | ~44% | ~13% |
Table 2: Pharmacokinetic Parameters of 4-OH-Nebivolol in Extensive vs. Poor Metabolizers [4][5]
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Cmax (ng/mL) | 52.76 | 20.5 |
| Tmax (hr) | 2.69 | 3.67 |
| AUC (ng·hr/mL) | 343.2 | 2804 |
| Half-life (t½) (hr) | 67.43 | 32.81 |
Experimental Protocols
In Vitro Metabolism of Nebivolol using Human Liver Microsomes
This protocol outlines a typical experiment to study the metabolism of nebivolol in vitro using human liver microsomes (HLMs).
Objective: To identify and characterize the metabolites of nebivolol formed by hepatic enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) (e.g., pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of nebivolol in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.[1]
-
Add the nebivolol stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).[1][9]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[1]
-
-
Sample Processing:
Quantification of Nebivolol and Metabolites in Human Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of nebivolol and its metabolites in human plasma.
Objective: To accurately measure the concentrations of nebivolol and its metabolites for pharmacokinetic studies.
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Nebivolol and metabolite reference standards
-
Stable isotope-labeled internal standard (e.g., Nebivolol-d4)[11][12]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) or acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v)[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[10][12]
-
Analytical column (e.g., C18 column, such as Waters Symmetry C18, 4.6 x 150 mm, 5 µm or Xbridge Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µ)[11][12]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a polypropylene (B1209903) tube, add 200 µL of human plasma.
-
Add a known amount of the internal standard working solution (e.g., 25 µL).[10]
-
Add 3 mL of the extraction solvent.[11]
-
Vortex the mixture for 5-10 minutes.[11]
-
Centrifuge at approximately 4000 rpm for 10 minutes.[11]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.01% Formic acid in water or 20mM Ammonium formate (pH 3.0).[11][12]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Column Temperature: Ambient or controlled (e.g., 35°C).
-
-
Mass Spectrometric Conditions:
-
Signaling Pathways and Experimental Workflows
Nebivolol-Mediated Nitric Oxide Signaling Pathway
Nebivolol's vasodilatory effect is primarily attributed to its ability to stimulate nitric oxide (NO) production. This occurs through two main pathways: activation of endothelial nitric oxide synthase (eNOS) and induction of inducible nitric oxide synthase (iNOS).[2][13][14][15] The l-enantiomer (B50610) of nebivolol acts as a β3-adrenergic receptor agonist, which is a key step in this process.[2]
Caption: Nebivolol's signaling pathway for nitric oxide production.
Experimental Workflow for Nebivolol Metabolite Profiling
The following diagram illustrates a typical workflow for the identification and quantification of nebivolol metabolites in a research setting.
Caption: A typical experimental workflow for nebivolol metabolite analysis.
Conclusion
The early-stage research on this compound metabolites has established a solid foundation for understanding its complex pharmacokinetic profile. The significant role of CYP2D6 polymorphism in its metabolism highlights the importance of considering genetic variability in clinical practice. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists involved in the ongoing investigation of nebivolol and the development of new cardiovascular therapies. Further research into the specific activities and potencies of individual metabolites will continue to refine our understanding of this unique third-generation beta-blocker.
References
- 1. benchchem.com [benchchem.com]
- 2. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profile of nebivolol, a beta-adrenoceptor antagonist with unique characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Nebivolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of nebivolol (B1214574) hydrochloride, a third-generation beta-blocker. A thorough understanding of its crystal structure and polymorphic behavior is critical for drug development, formulation, and ensuring therapeutic efficacy and stability. This document delves into the known polymorphic forms, their characterization using various analytical techniques, and the underlying signaling pathways of its vasodilatory action.
Introduction to Nebivolol Hydrochloride and the Importance of Polymorphism
This compound is a highly selective β1-adrenergic receptor antagonist with vasodilating properties, primarily used in the management of hypertension.[1] These vasodilatory effects are mediated through the L-arginine/nitric oxide (NO) pathway.[1] The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical factor to consider during drug development. Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, and dissolution rate, which can ultimately impact the drug's therapeutic outcome.[2]
This guide focuses on the known crystalline and amorphous forms of this compound, providing detailed characterization data and experimental methodologies to aid researchers in this field.
Polymorphic Forms of this compound
Currently, the scientific literature and patent landscape describe at least one crystalline form and one amorphous form of this compound.
Crystalline this compound
A crystalline form of this compound has been characterized with a Triclinic P1 crystal structure.[3] The single crystal X-ray diffraction data provides the fundamental structural information for this polymorph.
Amorphous this compound (Form T1)
An amorphous form, designated as Form T1, has also been identified.[4] Amorphous solids lack a long-range ordered crystal lattice, which can often lead to higher solubility and faster dissolution rates compared to their crystalline counterparts. However, they can also be less stable and prone to crystallization over time.
Physicochemical Characterization Data
The following table summarizes the key quantitative data for the known forms of this compound, facilitating a clear comparison of their properties.
| Property | Crystalline Form (Triclinic P1) | Amorphous Form (Form T1) |
| Crystal System | Triclinic | - |
| Space Group | P1 | - |
| Unit Cell Parameters | a = 8.112(3) Åb = 9.080(3) Åc = 15.605(5) Åα = 81.336(6)°β = 85.270(6)°γ = 68.677(6)°V = 1058.1(6) ų | - |
| Powder X-Ray Diffraction (PXRD) - Prominent Peaks (2θ) | 13.1°, 16.21°, 20.12°, 22.15°, 25.42° | 5.43°, 11.15°, 19.77°[4] |
| Differential Scanning Calorimetry (DSC) - Melting Point | ~228-233.3 °C[5][6] | No sharp melting point |
| Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Peaks (cm⁻¹) | Specific peaks corresponding to the crystalline lattice | Broader, less defined peaks compared to the crystalline form |
Experimental Protocols
Detailed methodologies for the characterization of this compound polymorphs are crucial for reproducible research.
Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline phase and assess the degree of crystallinity.
-
Instrumentation: A Bruker D8 Advance diffractometer or equivalent, equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder, ensuring a flat and even surface.
-
Data Collection:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range: 5° to 50° 2θ.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Analysis: The resulting diffractogram is analyzed for the positions (2θ) and intensities of the diffraction peaks. These are compared with known patterns to identify the polymorphic form.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.
-
Instrumentation: A Mettler Toledo DSC 822e or equivalent, equipped with a refrigerated cooling system.
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Data Collection:
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
Temperature Range: 30 °C to 250 °C.
-
Atmosphere: A nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis: The DSC thermogram is analyzed for endothermic (melting) and exothermic (crystallization) events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and obtain a molecular fingerprint, which can differ between polymorphs due to variations in intermolecular interactions.
-
Instrumentation: A PerkinElmer Spectrum One or equivalent FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the this compound sample is finely ground with ~200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Collection:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting FTIR spectrum is analyzed for the positions and shapes of the absorption bands. Differences in the spectra of different solid forms can indicate polymorphism.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Polymorph Screening
The following diagram illustrates a typical workflow for the screening and characterization of this compound polymorphs.
Caption: Workflow for this compound Polymorph Screening.
Nebivolol's Signaling Pathway for Vasodilation
Nebivolol's vasodilatory effect is unique among beta-blockers and is primarily mediated through the L-arginine/nitric oxide pathway, initiated by the activation of β3-adrenergic receptors.[7][8]
Caption: Nebivolol-Induced Vasodilation Pathway.
Conclusion
The polymorphic landscape of this compound is a critical area of study for pharmaceutical scientists. The existence of both crystalline and amorphous forms necessitates a comprehensive solid-state characterization to ensure the development of a stable and efficacious drug product. The distinct vasodilatory mechanism of nebivolol, mediated through the nitric oxide pathway, further highlights its unique pharmacological profile. This guide provides a foundational understanding and practical methodologies for researchers working with this important cardiovascular drug. Further research into identifying and characterizing additional polymorphic forms will continue to be a valuable endeavor in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. ahajournals.org [ahajournals.org]
- 8. oatext.com [oatext.com]
A Technical Guide to the Foundational Vasodilatory Effects of Nebivolol Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebivolol (B1214574) is a third-generation beta-blocker that is highly selective for β1-adrenergic receptors.[1][2][3][4] A key feature that distinguishes it from other agents in its class is its ability to induce endothelium-dependent vasodilation.[2][5][6] This vasodilatory action is primarily mediated through the L-arginine/nitric oxide (NO) pathway.[5][6][7][8] Foundational studies have established that nebivolol stimulates endothelial nitric oxide synthase (eNOS) to increase the bioavailability of NO, leading to vascular smooth muscle relaxation.[1][5][9] This unique pharmacological profile, combining β1-blockade with NO-mediated vasodilation, contributes to its efficacy in managing hypertension with a distinct hemodynamic profile characterized by a decrease in peripheral vascular resistance.[5][6] This document provides a detailed overview of the core mechanisms, experimental evidence, and quantitative data from foundational studies elucidating nebivolol's vasodilatory properties.
Core Mechanism: The L-Arginine/Nitric Oxide Signaling Pathway
The vasodilatory effect of nebivolol is fundamentally linked to its interaction with the vascular endothelium.[5][8] Unlike other vasodilating β-blockers such as carvedilol (B1668590) or labetalol, which act via α-adrenergic receptor blockade, nebivolol's mechanism is endothelium-dependent and relies on the production of nitric oxide.[1][5]
Key steps in the pathway include:
-
β3-Adrenergic Receptor Agonism: Nebivolol, particularly the L-enantiomer, acts as an agonist at β3-adrenergic receptors on endothelial cells.[1][3][10] This activation is a critical initiating step.[3][9]
-
eNOS Activation: Stimulation of the β3-receptor leads to the activation of endothelial nitric oxide synthase (eNOS).[1][9] Mechanistic studies show this involves phosphorylation of eNOS at the serine 1177 residue, a key activating site.[11][12]
-
Nitric Oxide Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[5]
-
Smooth Muscle Relaxation: NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[5] Elevated cGMP levels lead to a cascade of events resulting in smooth muscle relaxation and vasodilation.
This entire process is dependent on the presence of an intact endothelium.[8][13] The vasorelaxant effect is significantly diminished or abolished by inhibitors of NOS (like L-NMMA or L-NNA) and sGC, confirming the central role of the NO-cGMP pathway.[5][14][15][16][17]
Visualization of the Nebivolol-Induced NO-Mediated Vasodilation Pathway
Caption: Signaling pathway of nebivolol-induced vasodilation.
Foundational Experimental Evidence & Protocols
The vasodilatory properties of nebivolol have been characterized through a series of ex vivo and in vivo experiments.
Ex Vivo Vascular Reactivity Studies
These studies are fundamental for directly assessing the effect of a compound on blood vessel tone.
-
Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats). The surrounding connective tissue is carefully removed, and the aorta is cut into rings approximately 2-4 mm in length.
-
Mounting: The aortic rings are suspended between two L-shaped stainless steel hooks in an organ bath chamber. The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
Tension Recording: One hook is fixed to the chamber base, while the other is connected to an isometric force transducer to record changes in vascular tension.
-
Equilibration & Viability Check: The rings are allowed to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. Endothelial integrity is confirmed by observing a significant relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) (ACh) after pre-constriction with an agent such as phenylephrine (B352888) or norepinephrine. Rings showing poor relaxation are discarded.
-
Drug Administration: After washing out the ACh and allowing tension to return to baseline, the rings are pre-constricted again. Once a stable contraction plateau is reached, cumulative concentrations of nebivolol are added to the organ bath.
-
Inhibitor Studies: To probe the mechanism, the protocol is repeated after pre-incubating the rings with specific inhibitors, such as a NOS inhibitor (e.g., L-NNA) or a guanylate cyclase inhibitor (e.g., ODQ), for 20-30 minutes before pre-constriction.[5][14][15]
-
Data Analysis: The relaxation induced by nebivolol is expressed as a percentage of the pre-contraction force. Dose-response curves are generated to calculate potency (EC50).
Caption: Workflow for assessing nebivolol's effect on vascular rings.
The following table summarizes representative data demonstrating nebivolol's vasodilatory effect and its dependence on the NO pathway.
| Preparation | Condition | Agonist | Max Relaxation (%) | Key Finding | Reference |
| Rat Aortic Rings | Endothelium-Intact | Nebivolol | Concentration-dependent relaxation | Nebivolol induces vasodilation. | [5] |
| Rat Aortic Rings | + L-NNA (NOS Inhibitor) | Nebivolol | Relaxation significantly diminished | Effect is NO-synthase dependent. | [5] |
| Rat Aortic Rings | + Guanylate Cyclase Inhibitor | Nebivolol | Relaxation diminished | Effect is cGMP-dependent. | [5] |
| Canine Coronary Artery | Endothelium-Intact | Nebivolol | Relaxation observed | Effect is not vessel-specific. | [8][13] |
| Canine Coronary Artery | Endothelium-Denuded | Nebivolol | No relaxation | Effect is endothelium-dependent. | [8][13] |
| Human Hand Vein | Phenylephrine pre-constriction | Nebivolol | 72 ± 18% | Dilates human veins in vivo. | [16] |
| Human Hand Vein | + L-NMMA (NOS Inhibitor) | Nebivolol | 18% (significantly reduced) | In vivo dilation is NO-mediated. | [16] |
| Rat Afferent Arterioles | Control | Nebivolol (100 µmol/L) | 18.9 ± 3.0% increase in diameter | Dilates renal microvasculature. | [14][15] |
| Rat Afferent Arterioles | + L-NNA (NOS Inhibitor) | Nebivolol (100 µmol/L) | 2.0 ± 0.2% (effect prevented) | Renal dilation is NO-dependent. | [14][15] |
| Rat Afferent Arterioles | + SR59230A (β3 Antagonist) | Nebivolol | Vasodilation markedly attenuated | Renal dilation is β3-receptor mediated. | [14][15][18][19] |
In Vitro Studies with Endothelial Cells
To further dissect the molecular mechanism, studies using cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) have been crucial.
-
Cell Culture: HUVECs are cultured in appropriate media until they form a confluent monolayer.
-
Drug Incubation: The cells are treated with nebivolol (e.g., 10 µmol/L) for various time points. Control groups may include no treatment or treatment with another β-blocker like metoprolol.[11]
-
NO Detection: The production of NO is measured. A common method is using a fluorescent dye like 4,5-diaminofluorescein (B163784) (DAF-2), which becomes highly fluorescent upon reacting with NO.
-
Fluorescence Microscopy/Spectrofluorometry: The increase in fluorescence intensity, corresponding to NO production, is quantified.
-
Inhibitor Studies: To confirm the pathway, experiments are repeated with cells pre-treated with inhibitors for β3-receptors (e.g., SR 59230A) or other relevant targets.[11]
-
Protein Analysis (Western Blot): To assess eNOS activation, cell lysates are collected and analyzed via Western blotting using antibodies specific for total eNOS and phosphorylated eNOS (at Ser1177).
-
In HUVECs, nebivolol (10 µmol/L) caused a time-dependent increase in NO release, reaching approximately a 234% increase over basal levels after 10 minutes, an effect not seen with metoprolol.[11]
-
This NO release was partially reduced by a β3-adrenoceptor antagonist and completely inhibited by the simultaneous blockade of β3 and estrogen receptors.[11]
-
Nebivolol treatment significantly increased the phosphorylation of eNOS at serine 1177.[11][12]
Conclusion
The foundational studies on nebivolol hydrochloride provide compelling and consistent evidence for its unique vasodilatory mechanism. Through a combination of ex vivo vascular reactivity assays and in vitro molecular studies, it has been unequivocally demonstrated that nebivolol's vasodilatory effect is dependent on an intact endothelium and is mediated by the stimulation of the L-arginine/NO-cGMP pathway.[3][5] The activation of endothelial β3-adrenergic receptors, leading to the phosphorylation and activation of eNOS, is the core initiating event.[1][3][18] This distinct, NO-dependent mechanism of action separates nebivolol from other beta-blockers and underpins its clinical hemodynamic profile, which is beneficial for the management of cardiovascular diseases like hypertension.[5][20]
References
- 1. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol: vasodilator properties and evidence for relevance in treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. berlin-chemie.ru [berlin-chemie.ru]
- 6. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nebivolol induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide mediated venodilator effects of nebivolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Nebivolol-induced vasodilation of renal afferent arterioles involves β3-adrenergic receptor and nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Pleiotropic Potential of Nebivolol: An In-depth Exploration of its Non-Cardiovascular Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nebivolol (B1214574), a third-generation β-adrenergic receptor antagonist, is well-established in the clinical management of hypertension. Its unique pharmacological profile, characterized by high β1-selectivity and nitric oxide (NO)-mediated vasodilation, distinguishes it from other beta-blockers.[1][2][3] Beyond its primary cardiovascular indications, a growing body of preclinical and clinical research has begun to uncover a wide array of non-cardiovascular effects. These pleiotropic actions suggest that nebivolol may have therapeutic potential in a diverse range of pathologies, including those underpinned by endothelial dysfunction, oxidative stress, inflammation, metabolic dysregulation, and neurodegeneration. This technical guide provides a comprehensive overview of the exploratory research into the non-cardiovascular applications of nebivolol, with a focus on the experimental evidence, underlying mechanisms, and methodologies employed in these investigations.
Endothelial Function and Oxidative Stress
A cornerstone of nebivolol's non-cardiovascular activity lies in its profound effects on the endothelium and its ability to mitigate oxidative stress. Endothelial dysfunction, characterized by impaired NO bioavailability, is a common pathogenic factor in numerous diseases. Nebivolol has been shown to counteract this by enhancing endothelial NO synthase (eNOS) activity and reducing the production of reactive oxygen species (ROS).[1][4][5][6]
Quantitative Data on Nebivolol's Effects on Endothelial Function and Oxidative Stress
| Parameter | Model System | Treatment Details | Key Findings | Reference |
| Nitric Oxide (NO) and Peroxynitrite (ONOO-) | Mesenteric arteries from Wistar Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) | 10 µmol/L nebivolol | In SHR, nebivolol increased the [NO]/[ONOO-] ratio from 1.14 ± 0.11 to 3.09 ± 0.04, indicating a reduction in eNOS uncoupling. | [1] |
| NO, Superoxide (B77818) (O2−), and ONOO- Release | Human umbilical vein endothelial cells (HUVECs) and iliac artery endothelial cells from black and white donors | 1.0 to 5.0 µmol/L nebivolol | In endothelial cells from black donors, nebivolol restored the rate of NO release (from 94 to ~500 nmol·L−1·s−1) and reduced O2− and ONOO− release to levels comparable to those in cells from white donors. | [5][6] |
| Reactive Oxygen Species (ROS) | EAhy926 endothelial cells exposed to aristolochic acid (AA) | Pre-incubation with nebivolol | Nebivolol significantly inhibited the AA-induced increase in ROS production. | [4] |
| Plasma and LDL Hydroperoxides, 8-isoprostanes, ox-LDL | 20 essential hypertensive patients | Nebivolol (5 mg/day) for 4 weeks | Significantly improved all measured oxidative stress markers compared to the atenolol (B1665814) group. | [7] |
| Urinary 8-iso-PGF2α | Healthy volunteers | Nebivolol for 7 days | Decreased urinary excretion of 8-iso-PGF2α by 24% (from 55.3 ± 5.1 to 42.3 ± 4.7 pmol mmol−1 creatinine). | [8] |
| Myocardial NADPH Oxidase Activity and Superoxide Levels | Zucker obese rats | Nebivolol treatment | Reduced elevated NADPH oxidase activity and superoxide levels in the myocardium of obese rats. | [9] |
| Salivary Oxidative Stress Markers | Hypertensive patients | Nebivolol treatment | The use of nebivolol demonstrated an efficient anti-hypertensive effect and modulated oxidative stress parameters in saliva. | [10] |
| Malondialdehyde (MDA), Nitrite+Nitrate (NOx), Myeloperoxidase (MPO), Superoxide Dismutase (SOD) | 30 patients with Cardiac Syndrome X | Nebivolol (5 mg/day) for 12 weeks | Significantly reduced MPO activity and MDA levels, and significantly increased SOD activity and NOx levels compared to metoprolol (B1676517). | [11] |
| Total Oxidant Status (TOS) and Oxidative Stress Index (OSI) | Wistar Albino rats with LPS-induced systemic inflammation | Nebivolol (10 mg/kg for 3 days) | Successfully restored the LPS-induced increases in TOS and OSI levels. | [12] |
Experimental Protocols
1.2.1. Measurement of NO and ONOO- in Isolated Arteries
-
Model System: Mesenteric arteries from Wistar Kyoto (WKY) rats and spontaneously hypertensive rats (SHR).
-
Methodology:
-
Arterial segments were isolated and mounted in a perfusion chamber.
-
Nanosensors for NO and ONOO- were placed in close proximity to the endothelial surface.
-
Endothelial NO synthase (eNOS) was stimulated with acetylcholine (B1216132) (ACh, 1 µmol/L) or calcium ionophore (CI, 1 µmol/L).
-
The release of NO and ONOO- was measured electrochemically in real-time.
-
The experiment was repeated after pre-incubation with nebivolol (10 µmol/L) to assess its effect on the [NO]/[ONOO-] ratio.[1]
-
1.2.2. Assessment of ROS in Cultured Endothelial Cells
-
Cell Line: EAhy926 human endothelial cell line.
-
Methodology:
-
Cells were cultured in DMEM supplemented with 10% FBS.
-
For experiments, cells were pre-incubated with nebivolol at various concentrations.
-
Oxidative stress was induced by exposing the cells to aristolochic acid (AA).
-
Intracellular ROS levels were quantified using the 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) assay. The fluorescence intensity was measured using a fluorescence microplate reader.[4]
-
Signaling Pathways
The beneficial effects of nebivolol on endothelial function are primarily mediated through the nitric oxide signaling pathway.
Caption: Nebivolol's mechanism of enhancing nitric oxide bioavailability.
Inflammation
Chronic low-grade inflammation is a key contributor to the pathogenesis of various diseases. Nebivolol has demonstrated anti-inflammatory properties by modulating the expression of adhesion molecules and inflammatory cytokines.
Quantitative Data on Nebivolol's Anti-inflammatory Effects
| Parameter | Model System | Treatment Details | Key Findings | Reference |
| sVCAM-1 and sIL-6 | 43 obese African-American hypertensive patients | Nebivolol (5-10 mg/day) for 8 weeks | Pre-exercise sVCAM-1 reduced by 21%; pre-exercise sIL-6 reduced by 20%. | [13] |
| Neutrophil Lymphocyte Ratio (NLR) | 100 mild to moderate hypertensive patients | Nebivolol (5-10 mg) daily for 12 weeks | Significantly reduced NLR compared to metoprolol. Total leukocyte count (p=0.005) and neutrophil count (p=0.003) were reduced, while lymphocyte count increased (p=0.004). | [14][15] |
| VCAM-1, ICAM-1, PDGF-B, E-selectin, P-selectin mRNA | Human coronary artery endothelial cells (ECs) and smooth muscle cells (SMCs) | Incubation with nebivolol for 72 hours | Decreased mRNA expression of all measured adhesion molecules. | [16] |
| Adhesion Molecules, Inflammatory Proteins, and Metalloproteinases | HUVECs exposed to ox-LDL | Pre-incubation with nebivolol (10 µmol/L) for 24 hours | Reduced the ox-LDL-induced upregulation of ICAM-1, IL-6, TNFα, MMP-2, and MMP-9. | [17] |
| VCAM-1 and MMP-9 mRNA Expression | Testicular tissue of rats with LPS-induced systemic inflammation | Nebivolol (10 mg/kg for 3 days) | Successfully restored the LPS-induced increases in VCAM-1 and MMP-9 mRNA expression. | [12] |
Experimental Protocols
2.2.1. Evaluation of Inflammatory Markers in Hypertensive Patients
-
Study Population: 120 patients with mild to moderate hypertension.
-
Methodology:
-
Patients were randomized to receive either nebivolol (5-10 mg/day) or metoprolol (50-100 mg/day) for 12 weeks in a double-blinded manner.
-
Fasting blood samples were collected at baseline and after 12 weeks of treatment.
-
Complete blood count with differential was performed to determine absolute neutrophil and lymphocyte counts.
-
The Neutrophil Lymphocyte Ratio (NLR) was calculated by dividing the absolute neutrophil count by the absolute lymphocyte count.
-
Statistical analysis was performed to compare the change in NLR between the two treatment groups.[15]
-
Signaling Pathways
Nebivolol's anti-inflammatory effects involve the downregulation of key adhesion molecules and inflammatory mediators.
Caption: Nebivolol's inhibition of inflammatory signaling pathways.
Metabolic Syndrome
Unlike some older beta-blockers that can have adverse metabolic effects, nebivolol appears to have a neutral or even beneficial impact on glucose and lipid metabolism. This is particularly relevant for hypertensive patients with or at risk of developing metabolic syndrome.
Quantitative Data on Nebivolol's Metabolic Effects
| Parameter | Model System | Treatment Details | Key Findings | Reference |
| Insulin (B600854) Sensitivity Index | 46 subjects with metabolic syndrome | Nebivolol (5 mg/d) for 12 weeks | Nebivolol did not affect insulin sensitivity, whereas metoprolol significantly decreased it (-1.5±2.5 vs 0.04±2.19 × 10−4×min−1 per mU/L, P=0.03). | [18][19][20] |
| HOMA-IR | TGR(Ren2)27 rats | Nebivolol treatment | Improved whole-body insulin sensitivity in Ren2 rats (1.87±0.61 vs 2.79±0.52, p<0.05). | [21] |
| Blood Glucose | 510 hypertensive diabetic patients | Nebivolol therapy for 4 months | Significant reduction in blood glucose levels (-0.6 mmol/L; p=0.021). | [22] |
| Adiponectin and Leptin | 43 obese African-American hypertensive patients | Nebivolol (5-10 mg/day) for 8 weeks | Increased serum adiponectin by 28% (P=0.012) and decreased leptin by 32% (P<0.005). | [13] |
Experimental Protocols
3.2.1. Assessment of Insulin Sensitivity
-
Study Population: 46 subjects with metabolic syndrome.
-
Methodology:
-
A frequently sampled intravenous glucose tolerance test (IVGTT) was performed after a 3-week washout/placebo period and again after 12 weeks of randomized treatment with either nebivolol (5 mg/d) or metoprolol (100 mg/d).
-
Blood samples were collected at specific time points after glucose and insulin infusion to measure glucose and insulin concentrations.
-
The insulin sensitivity index (SI) was calculated using the minimal model analysis of the glucose and insulin data.[19]
-
Neurological Disorders
Emerging evidence suggests that nebivolol may have neuroprotective effects, with studies exploring its potential in Alzheimer's disease and other neurological conditions.
Quantitative Data on Nebivolol's Neurological Effects
| Parameter | Model System | Treatment Details | Key Findings | Reference |
| Brain Amyloid-β (Aβ) Neuropathology | Tg2576 mouse model of Alzheimer's disease | Nebivolol (1 mg/kg/day) for 3 weeks | Significantly reduced Aβ neuropathology in the brain. | [23][24] |
| Brain Aβ1-42 and Aβ1-40 | Tg2576 mouse model of Alzheimer's disease | Nebivolol (1 and 3 mg/kg/day) for 6 weeks | Both doses significantly reduced the contents of Aβ1-42 and Aβ1-40 in the brain. | [25][26] |
| Anticonvulsant Effect | Mice (Increasing current electroshock and Pentylenetetrazole models) | Nebivolol | Produced a dose-dependent increase in seizure threshold and latency. | [27] |
| Catatonic Behavior Score | MPTP-induced Parkinson's disease mouse model | Nebivolol (0.65 and 1.3 mg/kg) | Significantly decreased the catatonic score. | [28] |
| Microglial M1/M2 Polarization and NLRP3 Inflammasome | Cuprizone (B1210641) model of multiple sclerosis in mice | Nebivolol (5 and 10 mg/kg/day) for 2 weeks | Suppressed M1 markers (CD86, iNOS) and increased M2 markers (Arg-1). Hindered the NLRP3/caspase-1/IL-18 inflammatory cascade. | [29] |
Experimental Protocols
4.2.1. Evaluation of Amyloid Neuropathology in a Mouse Model of Alzheimer's Disease
-
Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human amyloid precursor protein.
-
Methodology:
-
Mice were treated with nebivolol (e.g., 1 mg/kg/day) or vehicle for a specified duration (e.g., 3 weeks).
-
Following treatment, mice were sacrificed, and brains were harvested.
-
One hemisphere was fixed for immunohistochemical analysis of Aβ plaques, while the other was processed for biochemical quantification of Aβ levels using enzyme-linked immunosorbent assays (ELISAs) specific for Aβ1-40 and Aβ1-42.[23][24]
-
Oncology
Recent in vitro and in vivo studies have indicated that nebivolol may possess anti-tumor properties, particularly in melanoma.
Quantitative Data on Nebivolol's Anti-Cancer Effects
| Parameter | Model System | Treatment Details | Key Findings | Reference |
| Cell Viability and Apoptosis | Melanoma cell lines (e.g., A2058) | Nebivolol (0-40 µM) | Dose-dependently suppressed proliferation and induced apoptosis. | [30] |
| Tumor Growth in Xenograft Model | Melanoma xenograft models in nude mice | Nebivolol treatment | Significantly inhibited tumor growth in vivo. | [30][31][32] |
| Tumor Spheroid Viability | Uveal melanoma 3D tumor spheroids | Nebivolol (0-200 µM) for 7 days | Concentration-dependently decreased spheroid viability. | [33] |
Experimental Protocols
5.2.1. In Vivo Melanoma Xenograft Study
-
Animal Model: Nude mice.
-
Methodology:
-
Melanoma cells (e.g., A2058) were subcutaneously injected into the flanks of the mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received daily administration of nebivolol via a suitable route (e.g., oral gavage).
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the experiment, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[30][34]
-
Other Potential Applications
Renal Protection
Nebivolol has shown promise in protecting the kidneys from injury in various experimental models, an effect attributed to its antioxidant and NO-enhancing properties.
Erectile Dysfunction
By promoting NO-mediated vasodilation, nebivolol may offer an advantage over other beta-blockers in patients with hypertension and erectile dysfunction.
Glaucoma
Studies are investigating the potential of nebivolol to lower intraocular pressure and improve ocular blood flow.
Bone Metabolism
Nebivolol has been observed to have a positive effect on bone mineral density and fracture healing in both animal models and human studies.[35][36]
Conclusion
The research landscape for nebivolol is expanding far beyond its established role in cardiovascular medicine. The compelling preclinical and clinical data highlighting its beneficial effects on endothelial function, oxidative stress, inflammation, and metabolic parameters open up exciting avenues for its potential application in a multitude of non-cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the pleiotropic potential of this unique therapeutic agent. Further well-designed clinical trials are warranted to translate these promising findings into novel therapeutic strategies for a range of challenging medical conditions.
References
- 1. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. berlin-chemie.ru [berlin-chemie.ru]
- 3. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of Nebivolol against Oxidative Stress Induced by Aristolochic Acids in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Nebivolol reduces nitroxidative stress and restores nitric oxide bioavailability in endothelium of black Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nebivolol decreases systemic oxidative stress in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nebivolol Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data of Nebivolol on oxidative stress parameters in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of nebivolol treatment on oxidative stress and antioxidant status in patients with cardiac syndrome-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nebivolol attenuates acute systemic inflammation induced testicular dysfunction by decreasing transendothelial migration via VCAM-1/MMP-9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of nebivolol in obese African Americans with hypertension (NOAAH): markers of inflammation and obesity in response to exercise-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol Attenuates Neutrophil Lymphocyte Ratio: A Marker of Subclinical Inflammation in Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebivolol Attenuates Neutrophil Lymphocyte Ratio: A Marker of Subclinical Inflammation in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of nebivolol and metoprolol on inflammatory mediators in human coronary endothelial or smooth muscle cells. Effects on neointima formation after balloon denudation in carotid arteries of rats treated with nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of nebivolol on endothelial gene expression during oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Effects of Nebivolol and Metoprolol on Insulin Sensitivity and Plasminogen Activator Inhibitor in the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Differential effects of nebivolol and metoprolol on insulin sensitivity and plasminogen activator inhibitor in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nebivolol Improves Insulin Sensitivity in the TGR(Ren2)27 Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sprim.com [sprim.com]
- 23. Investigation of nebivolol as a novel therapeutic agent for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. | BioWorld [bioworld.com]
- 27. researchgate.net [researchgate.net]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. Nebivolol elicits a neuroprotective effect in the cuprizone model of multiple sclerosis in mice: emphasis on M1/M2 polarization and inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nebivolol, an antihypertensive agent, has new application in inhibiting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Nebivolol, an antihypertensive agent, has new application in inhibiting melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. cdn-links.lww.com [cdn-links.lww.com]
- 35. Effect of nebivolol on fracture healing: An experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. THE EFFECT OF NEBIVOLOL ON BONE MINERAL DENSITY IN POSTMENOPAUSAL WOMEN WITH MILD HYPERTENSION | Tepoyan | Rational Pharmacotherapy in Cardiology [rpcardio.online]
Methodological & Application
Analytical Methods for the Quantification of Nebivolol Hydrochloride in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) hydrochloride is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and a unique nitric oxide (NO)-mediated vasodilatory effect.[1][2] This dual mechanism of action makes it an effective therapeutic agent for the management of hypertension and heart failure.[2][3] Accurate and reliable quantification of nebivolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[3] This document provides detailed application notes and protocols for the quantification of nebivolol hydrochloride in plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Mechanism of Action of Nebivolol
Nebivolol's pharmacological effects are attributed to its dual action:
-
β1-Adrenergic Receptor Blockade: Nebivolol is highly selective in blocking β1-adrenergic receptors, primarily located in the heart. This action leads to a decrease in heart rate and myocardial contractility, reducing the heart's workload.[1][2]
-
Nitric Oxide-Mediated Vasodilation: Unlike traditional beta-blockers, nebivolol stimulates endothelial nitric oxide synthase (eNOS) through β3 receptor agonism, leading to increased production of nitric oxide.[1][4][5] NO is a potent vasodilator that relaxes blood vessels, decreases peripheral vascular resistance, and contributes to the antihypertensive effect.[2] In the heart, nebivolol-induced NO production is mediated by the activation of β3-adrenergic receptors, leading to the overexpression of inducible nitric oxide synthase (iNOS).[4][5]
Below is a diagram illustrating the signaling pathway of nebivolol.
Experimental Workflow for Nebivolol Quantification
A general workflow for the quantification of nebivolol in plasma involves several key steps, from sample collection to data analysis.
Data Presentation: Quantitative Summary of Analytical Methods
The following tables summarize the key quantitative parameters of various published methods for nebivolol quantification in plasma.
Table 1: HPLC Methods for Nebivolol Quantification
| Parameter | Method 1[6][7][8] | Method 2[9] | Method 3[10] |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Column | Kromasil® RP-C18 (250 x 4.6 mm, 5 µm) | Knauer C18 | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH2PO4 buffer:ACN (40:60, v/v), pH 3.0 | ACN:Methanol:0.1N H3PO4 (80:20:10, v/v/v) | ACN:0.1% TFA in water (40:60, v/v) |
| Flow Rate | 1.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 288 nm, Em: 310 nm) | UV (272 nm) | PDA (282 nm) |
| Linearity Range | 0.2 - 20 ng/mL | 400 - 1800 ng/mL | 1.51 - 60.30 µg/mL |
| LLOQ | 0.16 ng/mL | 121.94 ng/mL | Not Reported |
| Retention Time | ~4 min | 5.48 min | 5.55 min |
| Recovery | 98.4 ± 3.3% | Not Reported | 99.76% |
| Internal Standard | Not specified | Amlodipine Besylate | Not specified |
ACN: Acetonitrile (B52724), H3PO4: Orthophosphoric Acid, KH2PO4: Potassium Dihydrogen Phosphate (B84403), LLOQ: Lower Limit of Quantification, PDA: Photodiode Array, TFA: Trifluoroacetic Acid.
Table 2: LC-MS/MS Methods for Nebivolol Quantification
| Parameter | Method 1[11] | Method 2[12] | Method 3[13] |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Column | Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Zorbax SB-C18 (100 x 4.6 mm, 3.5 µm) | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | ACN:20mM Ammonium formate (B1220265), pH 3.0 (50:50, v/v) | A: 5mM Ammonium acetate, pH 3.5; B: Methanol:ACN (25:75, v/v). Ratio A:B (30:70, v/v) | 0.01% Formic acid in water:ACN (40:60, v/v) |
| Flow Rate | 1.0 mL/min | Not Reported | 0.8 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | Turbo-Ion spray |
| MRM Transition (m/z) | 406.2 → 151.0 | 406.2 → 151.1 | 406.0 → 151.0 |
| Linearity Range | 10 - 4000 pg/mL | 0.43 - 750 ng/mL | 50 - 5000 pg/mL |
| LLOQ | 10 pg/mL | Not Reported | 30 pg/mL |
| Recovery | 87.71% | 73.0% | 67.67% |
| Internal Standard | Nebivolol-d4 | Nebivolol-d4 | Nebivolol-d4 |
ACN: Acetonitrile, ESI: Electrospray Ionization, LLOQ: Lower Limit of Quantification, MRM: Multiple Reaction Monitoring.
Table 3: HPTLC Methods for Nebivolol Quantification
| Parameter | Method 1[14] | Method 2[15] |
| Stationary Phase | Silica gel 60F254 TLC plates | Silica gel 60F254 TLC plates |
| Mobile Phase | Toluene:Methanol:Triethylamine (3.8:1.2:0.2, v/v/v) | Ethyl acetate:Methanol:25% Ammonia (8:2:0.1, v/v/v) |
| Detection Wavelength | 281 nm (Absorbance mode) | 285 nm (Absorbance mode) |
| Linearity Range | 500 - 3000 ng/spot | 20 - 140 ng/band |
| LOD | 63.10 ng/spot | 6 ng/band |
| LOQ | 191.23 ng/spot | 20 ng/band |
| Rf Value | 0.33 ± 0.02 | 0.63 ± 0.05 |
LOD: Limit of Detection, LOQ: Limit of Quantification, Rf: Retention factor.
Experimental Protocols
Protocol 1: Quantification of Nebivolol in Human Plasma by HPLC with Fluorescence Detection
Based on the method by El-Gindy et al.[6]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Human plasma (with K2-EDTA as anticoagulant)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
Kromasil® RP-C18 column (250 x 4.6 mm, 5 µm)
3. Standard Solution Preparation
-
Prepare a stock solution of nebivolol (e.g., 100 µg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 0.2, 0.5, 1, 2, 5, 10, 20 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
To 1 mL of human plasma in a centrifuge tube, add a known amount of internal standard (if used).
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. Chromatographic Conditions
-
Mobile Phase: 0.05 M potassium dihydrogen phosphate buffer:acetonitrile (40:60, v/v), adjusted to pH 3 with orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 288 nm and emission at 310 nm.
-
Run Time: Approximately 4 minutes.[6]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of nebivolol against the corresponding concentration.
-
Determine the concentration of nebivolol in the plasma samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Nebivolol in Human Plasma by LC-MS/MS
Based on methods by Dasari et al. and Nandania et al.[11][13]
1. Materials and Reagents
-
This compound reference standard
-
(Rac)-Nebivolol-d4 (Internal Standard, IS)
-
Acetonitrile and Methanol (LC-MS grade)
-
Ammonium formate and Formic acid (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v)[3]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Analytical column such as Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Waters Symmetry C18 (150 x 4.6 mm, 5 µm).[11][13]
3. Standard Solution Preparation
-
Prepare stock solutions of nebivolol and (Rac)-Nebivolol-d4 (1 mg/mL) in methanol.
-
Prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a glass tube.
-
Add 50 µL of the internal standard working solution (e.g., 10 pg/mL).[11]
-
Add 3 mL of the extraction solvent mixture.[3]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile:20mM Ammonium formate (pH 3.0) (50:50, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.
-
Ionization: ESI in positive mode.
-
MRM Transitions:
6. Data Analysis
-
Quantify nebivolol by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nebivolol in the plasma samples from the calibration curve.
Conclusion
The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation. HPLC methods with UV or fluorescence detection are suitable for routine analysis, while LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for studies requiring low detection limits, such as pharmacokinetic profiling. HPTLC can be a viable alternative for screening and quality control purposes. The protocols provided herein offer a detailed guide for researchers to establish and validate robust and reliable methods for nebivolol quantification in a laboratory setting.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ijpcsonline.com [ijpcsonline.com]
HPLC method development for nebivolol hydrochloride analysis
An extensive High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the accurate analysis of nebivolol (B1214574) hydrochloride, a cardioselective beta-blocker used in the management of hypertension. This application note provides a comprehensive protocol for the quantification of nebivolol hydrochloride in pharmaceutical formulations, ensuring reliability, precision, and stability-indicating capabilities.
Chromatographic Conditions
A robust isocratic reverse-phase HPLC method was established for the determination of this compound. The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Chromatograph | Agilent 1260 Infinity II HPLC System or equivalent |
| Column | C18 Column (e.g., Phenomenex Gemini, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 282 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard Solution Preparation
Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase to obtain a standard stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards ranging from 0.2 µg/mL to 10 µg/mL by further dilution with the mobile phase.
Sample Preparation (Tablet Dosage Form)
Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug. Cool the solution to room temperature and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation Protocol
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: The specificity of the method was assessed by analyzing a placebo solution (containing all excipients except this compound) and comparing its chromatogram with that of the standard and sample solutions to ensure no interference from excipients at the retention time of this compound.
-
Linearity: Linearity was established by injecting the prepared calibration standards in triplicate. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined.[1]
-
Accuracy: The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision: Method precision was evaluated by performing six replicate injections of the standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[2][3]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).
Stability-Indicating Assay Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound drug substance. The drug was subjected to stress conditions including acid hydrolysis (0.1 N HCl at 80°C for 2 hours), base hydrolysis (0.1 N NaOH at 80°C for 2 hours), oxidative degradation (3% H₂O₂ at room temperature for 24 hours), and thermal degradation (dry heat at 105°C for 24 hours).[1] The stressed samples were then analyzed by the developed HPLC method to check for any degradation products and to ensure that they were well-resolved from the parent drug peak.
Data Presentation
The quantitative results from the method validation and stability studies are summarized in the following tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.2 - 10 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.68 - 100.86%[1] |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| LOD | 0.06 µg/mL[1][3] |
| LOQ | 0.2 µg/mL[1][3] |
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | Significant | Degradation peaks well-resolved from the main peak.[1] |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | Significant | Degradation peaks well-resolved from the main peak.[1] |
| Oxidative (3% H₂O₂, RT, 24h) | Significant | Degradation peak well-resolved from the main peak.[1] |
| Thermal (105°C, 24h) | No significant degradation | Drug is stable to dry heat. |
Visualizations
Workflow for HPLC Method Development and Validation
References
Application Notes: Nebivolol Hydrochloride Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) hydrochloride is a third-generation beta-blocker characterized by its high selectivity for β1-adrenergic receptors and its unique ability to induce vasodilation through the nitric oxide (NO) pathway.[1][2] These dual mechanisms of action make it a subject of interest in preclinical cardiovascular research. As a Biopharmaceutics Classification System (BCS) Class II drug, it has low aqueous solubility and high permeability, which requires careful consideration for vehicle selection and administration route to ensure consistent delivery and bioavailability in rodent models.[3] These notes provide detailed protocols and summarized data from various rodent studies to guide researchers in designing experiments with nebivolol hydrochloride.
Data Presentation: Dosing and Effects
The following tables summarize dosages, administration routes, and observed effects of this compound in various rat models.
Table 1: this compound Administration Protocols in Rat Models
| Animal Model | Dose | Administration Route | Duration | Vehicle/Formulation | Reference |
| Spontaneously Hypertensive Rats (SHR) | 8 mg/kg/day | Oral Gavage | 9 weeks | Not Specified | [4] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | Gastric Gavage | 5 weeks | Not Specified | [5] |
| N-nitro-L-arginine methyl ester (L-NAME) Hypertensive Rats | 30 mg/kg/day | Oral Administration | 8 weeks | Not Specified | [4] |
| Rats with Renal Mass Reduction | 8 mg/kg/day | Drinking Water | 6 months | Drinking Water | [6] |
| Fructose-Fed Rats (Insulin Resistance) | 1 mg/kg/day | Drinking Water | 4 weeks | Drinking Water | [7] |
| Transgenic (mRen2) Rats | 10 mg/kg/day | Subcutaneous Osmotic Minipump | 21 days | 50% DMSO / 50% Propylene Glycol | [8] |
| Zucker Obese (ZO) Rats | 10 mg/kg/day | Subcutaneous Osmotic Minipump | 21 days | 50% DMSO / 50% Propylene Glycol | [9][10] |
| Wistar Hannover Rats (Obesity Model) | 10 mg/kg/day | Oral Gavage | 4 weeks | Not Specified | [11] |
| Sprague-Dawley Rats | 1 mg/kg/day | Subcutaneous Injection | 45 days | Castor Oil | [12] |
Table 2: Summary of Quantitative Effects of Nebivolol in Rodent Studies
| Animal Model | Dose | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 8 mg/kg/day | Blood Pressure: Reduced systolic blood pressure from 194 ± 3 to 150 ± 4 mm Hg. Cardiac: Significantly reduced cardiac hypertrophy index. | [4] |
| Spontaneously Hypertensive Rats (SHR) on High Salt Diet | 10 mg/kg/day | Molecular: Reduced plasma renin, cardiac angiotensin II, ACE/ACE2 ratio, oxidative stress, and fibrosis. No significant change in arterial pressure. | [5] |
| Zucker Obese (ZO) Rats | 10 mg/kg/day | Cardiac Function: Improved diastolic relaxation time (32.8±0.7 ms (B15284909) vs. untreated). Metabolic: Improved insulin (B600854) sensitivity (HOMA-IR: 41±8 vs. 95±21 in untreated). | [9][10] |
| Transgenic (mRen2) Rats | 10 mg/kg/day | Molecular: Reduced myocardial NADPH oxidase activity and reactive oxygen species (ROS) formation. Restored insulin-induced Akt activation. | [8] |
| Wistar Hannover Rats (Obesity Model) | 10 mg/kg/day | Molecular: Reversed obesity-induced increases in superoxide, TNF-α, IL-6, IL-1β, and leptin in mesenteric perivascular adipose tissue. | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.[4][5][11] However, it can induce stress, which may affect physiological parameters; therefore, proper technique and animal habituation are critical.[13][14]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water, or PEG 400)
-
Weigh scale, mortar and pestle
-
Appropriately sized syringes (1-3 mL)
-
Stainless steel or flexible plastic gavage needles (For adult mice: 20-22 G, 3.8 cm; For adult rats: 16-18 G, 6-8 cm)[15][16]
Vehicle Preparation (Example: 0.5% CMC Suspension):
-
Weigh the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a rat weighing 300g, with a dosing volume of 5 mL/kg, you would need 3 mg of drug per 1.5 mL of vehicle.
-
Levigate the powder with a small amount of vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension. Use a magnetic stirrer for larger volumes.
-
Prepare fresh daily to ensure stability and homogeneity.
Dosing Procedure:
-
Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[15][16]
-
Measure the correct length for gavage tube insertion by holding the tube alongside the animal, from the tip of the nose to the last rib. Mark this length on the tube.[16]
-
Draw the calculated volume of the nebivolol suspension into the syringe attached to the gavage needle.
-
Securely restrain the rodent. For rats, this can be done by holding the animal near the thoracic region. For mice, scruff the neck to immobilize the head.[15]
-
Gently insert the gavage tube into the diastema (the gap behind the incisors) and advance it along the upper palate. The tube should pass easily down the esophagus without resistance.[15]
-
Once the tube is inserted to the pre-measured depth, slowly depress the plunger to administer the substance.
-
Slowly withdraw the tube in a single, smooth motion.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[15]
Protocol 2: Administration via Drinking Water
This method is less stressful than gavage but offers less control over the exact dose consumed, which can vary with the animal's drinking habits.[6][7]
Materials:
-
This compound
-
Calibrated water bottles
-
Solubilizing agent if necessary (e.g., a small amount of PEG 400), though direct dissolution in water may be possible depending on the required concentration.
Procedure:
-
Determine the average daily water consumption for the specific strain, age, and sex of the rodents.
-
Calculate the total amount of nebivolol needed to achieve the target dose (e.g., mg/kg/day) based on average body weight and water intake.
-
Example Calculation: For an 8 mg/kg/day dose in a 300g rat that drinks ~30 mL/day, you need (8 mg/kg * 0.3 kg) = 2.4 mg of drug per rat per day. The required concentration is 2.4 mg / 30 mL = 0.08 mg/mL.
-
-
Dissolve the calculated amount of nebivolol in the total volume of drinking water to be provided for the day or period. Ensure complete dissolution.
-
Replace the standard water bottles with the medicated water bottles.
-
Measure the remaining volume in the bottles every 24 hours to monitor consumption and estimate the dose ingested.
-
Prepare fresh medicated water every 1-2 days to prevent degradation. Protect bottles from light if the compound is light-sensitive.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Dual mechanism of action of Nebivolol.
Caption: General experimental workflow for a rodent study.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Vasodilator effects of nebivolol in a rat model of hypertension and a rabbit model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term nebivolol administration reduces renal fibrosis and prevents endothelial dysfunction in rats with hypertension induced by renal mass reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nebivolol on cardiovascular changes associated with a rat model of insulin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the transgenic (mRen2) rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nebivolol Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nebivolol restores the anticontractile effect of mesenteric perivascular adipose tissue lost due to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oral gavage administration: Topics by Science.gov [science.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Using Nebivolol Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) hydrochloride is a third-generation beta-blocker notable for its unique pharmacological profile. It combines high selectivity for β1-adrenergic receptors with vasodilatory properties mediated by the nitric oxide (NO) pathway.[1][2][3][4][5][6] This dual mechanism of action, which distinguishes it from traditional beta-blockers, involves the stimulation of endothelial NO synthase (eNOS) and subsequent NO release, leading to vascular smooth muscle relaxation.[2][3][7][8] Emerging evidence strongly suggests that the vasodilatory effects of nebivolol are mediated through agonism at the β3-adrenergic receptor, which in turn activates the L-arginine/NO pathway.[1][9][10][11][12][13][14]
Isolated organ bath experiments are a cornerstone in pharmacology for characterizing the effects of vasoactive compounds. This application note provides detailed protocols for investigating the endothelium-dependent vasorelaxant effects of nebivolol using isolated arterial rings, a common ex vivo model.
Signaling Pathway of Nebivolol-Induced Vasodilation
The vasodilatory action of nebivolol is primarily dependent on an intact endothelium and the subsequent production of nitric oxide. The proposed signaling cascade is initiated by the binding of nebivolol to β3-adrenergic receptors on endothelial cells, leading to the activation of eNOS and the generation of NO, which then diffuses to the vascular smooth muscle to induce relaxation.
Caption: Signaling pathway of nebivolol-induced vasodilation.
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Thoracic Aortic Rings
This protocol details the steps for dissecting and preparing rat thoracic aortic rings for use in an isolated organ bath system.
Materials:
-
Male Wistar rats (250-300g)
-
Euthanasia agent (e.g., pentobarbital, CO2 chamber)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Physiological Salt Solution (PSS), also known as Krebs solution, pre-gassed with 95% O2 / 5% CO2.
-
Surgical thread
Procedure:
-
Euthanize the rat in accordance with institutional guidelines.
-
Perform a thoracotomy to expose the thoracic cavity.
-
Carefully dissect the thoracic aorta, freeing it from surrounding connective and adipose tissues.[15][16]
-
Immediately place the isolated aorta into a Petri dish containing cold, oxygenated PSS.
-
Under a dissecting microscope, remove any remaining connective tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length.[15][17]
-
For experiments requiring endothelium-denuded rings, gently rub the intimal surface with a pair of watchmaker's forceps or a wooden stick.[15][16] The successful removal of the endothelium should be confirmed pharmacologically at the end of the experiment (e.g., lack of relaxation to acetylcholine (B1216132) in a pre-constricted vessel).
-
Pass two stainless steel hooks or wires through the lumen of each aortic ring.
Protocol 2: Isolated Organ Bath Assay for Nebivolol-Induced Vasorelaxation
This protocol describes the methodology for assessing the vasorelaxant effects of nebivolol on pre-constricted aortic rings.
Equipment and Reagents:
-
Isolated organ bath system with tissue holders and force-displacement transducers.[18][19]
-
Thermostatically controlled water circulator (37°C).
-
Gas mixture: 95% O2 / 5% CO2.
-
Data acquisition system.
-
Physiological Salt Solution (PSS).
-
Phenylephrine (B352888) (PE) or other vasoconstrictor agent.
-
Nebivolol hydrochloride stock solution.
-
Acetylcholine (for testing endothelium integrity).
Procedure:
-
Fill the organ bath chambers with PSS and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.[15][16]
-
Mount the aortic rings in the organ baths by attaching one hook to a fixed support and the other to a force transducer.[18]
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (this may need to be optimized for the specific tissue).[17] Replace the PSS every 15-20 minutes during equilibration.
-
After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[17][20]
-
Wash the tissues with fresh PSS and allow them to return to the baseline resting tension.
-
Induce a stable submaximal contraction with a vasoconstrictor, such as phenylephrine (e.g., 10⁻⁶ M).[16]
-
Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[21]
-
Record the relaxation response at each concentration until a maximal response is observed or the concentration-response curve is complete.
-
At the end of the experiment, in endothelium-intact rings, add a supramaximal dose of acetylcholine (e.g., 10⁻⁵ M) to confirm endothelial integrity. A relaxation of >70% is typically considered indicative of a functional endothelium.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an isolated organ bath experiment with nebivolol.
Caption: General workflow for isolated organ bath experiments.
Data Presentation
The vasorelaxant effect of nebivolol is typically quantified as a percentage of the pre-induced contraction. The results from multiple experiments can be averaged and presented in concentration-response curves.
| Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| 1 x 10⁻⁹ | Data Point | Data Point |
| 1 x 10⁻⁸ | Data Point | Data Point |
| 3 x 10⁻⁸ | Data Point | Data Point |
| 1 x 10⁻⁷ | Data Point | Data Point |
| 3 x 10⁻⁷ | Data Point | Data Point |
| 1 x 10⁻⁶ | Data Point | Data Point |
| 3 x 10⁻⁶ | Data Point | Data Point |
| 1 x 10⁻⁵ | Data Point | Data Point |
Note: The above table is a template. Specific values should be populated from experimental data. Studies have shown that nebivolol induces concentration-dependent relaxation in various arterial preparations.[22] This relaxation is significantly greater in tissues with intact endothelium compared to those without, highlighting the endothelium-dependent nature of its action.[22][23] The relaxation is often antagonized by inhibitors of nitric oxide synthase, such as N(G)-monomethyl-L-arginine (L-NMMA), further confirming the involvement of the NO pathway.[24]
| Experimental Condition | Key Findings |
| Nebivolol on Phenylephrine-precontracted canine coronary arteries | Induced concentration-dependent relaxations that were significantly larger in tissues with intact endothelium.[22] |
| Effect of L-NMMA on Nebivolol-induced relaxation | The venodilation caused by nebivolol in human dorsal hand veins was antagonized by L-NMMA.[24] |
| Comparison of Nebivolol enantiomers | The l-enantiomer (B50610) and d-enantiomer of nebivolol induced comparable relaxations in canine coronary arteries.[22] |
| Effect of β3-adrenergic receptor antagonist | Nebivolol-induced NO production was completely abolished in the presence of the specific β3-adrenergic receptor antagonist SR59230.[10] |
Conclusion
The use of this compound in isolated organ bath experiments provides a robust model for studying its unique vasodilatory properties. The protocols outlined here offer a systematic approach to characterizing its endothelium-dependent, NO-mediated mechanism of action. By carefully controlling experimental conditions and accurately recording data, researchers can gain valuable insights into the pharmacology of this third-generation beta-blocker and its potential applications in cardiovascular drug development.
References
- 1. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Beta-1-Receptor Blocker Nebivolol Elicits Dilation of Cerebral Arteries by Reducing Smooth Muscle [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebivolol - Wikipedia [en.wikipedia.org]
- 9. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 12. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reprocell.com [reprocell.com]
- 20. Isolated Rat Aorta Contractile Studies [bio-protocol.org]
- 21. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nebivolol induces endothelium-dependent relaxations of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Detection of Nebivolol and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific LC-MS/MS method for the simultaneous quantification of the β-blocker nebivolol (B1214574) and its primary phase I and phase II metabolites in human plasma. Nebivolol is extensively metabolized through various pathways, including alicyclic and aromatic hydroxylation, N-dealkylation, and glucuronidation, leading to a complex metabolic profile.[1][2] This method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary framework for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology to accurately assess the disposition of nebivolol.
Introduction
Nebivolol is a third-generation β-blocker administered as a racemic mixture of d- and l-enantiomers.[1] The d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer (B50610) contributes to nitric oxide-mediated vasodilation.[1] The drug undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme system, resulting in significant inter-individual variability in its pharmacokinetic profile.[1][2] The main metabolic pathways include hydroxylation, N-dealkylation, and direct glucuronidation, forming both active and inactive metabolites.[1][3][4] Key metabolites include hydroxylated derivatives (e.g., 4-OH-nebivolol), which retain pharmacological activity, and N-dealkylated and glucuronide conjugates, which are considered inactive.[1][4] A comprehensive analytical method capable of simultaneously measuring the parent drug and its major metabolites is crucial for a complete understanding of its pharmacology and for correlating drug concentrations with clinical outcomes.
Experimental Protocols
Materials and Reagents
-
Standards: Nebivolol hydrochloride, (Rac)-Nebivolol-d4 (Internal Standard, IS), and certified reference standards for all metabolites.
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid (LC-MS grade), ammonium (B1175870) acetate (B1210297) (LC-MS grade), and ammonium hydroxide (B78521).
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant).
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nebivolol, its metabolites, and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 25 µL of the IS working solution (100 ng/mL (Rac)-Nebivolol-d4).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 70% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000) with a Turbo-Ion spray source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Data Presentation
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Nebivolol | 406.2 | 151.1 | 150 | 35 |
| Hydroxylated Nebivolol | 422.2 | 151.1 | 150 | 37 |
| Dihydroxylated Nebivolol | 438.2 | 151.1 | 150 | 39 |
| Oxidized Nebivolol | 420.2 | 151.1 | 150 | 37 |
| N-dealkylated Nebivolol | 212.1 | 194.1 | 150 | 25 |
| Nebivolol Glucuronide | 582.2 | 406.2 | 150 | 20 |
| (Rac)-Nebivolol-d4 (IS) | 410.2 | 151.1 | 150 | 35 |
Note: Product ions for metabolites are proposed based on common fragmentation pathways and may require optimization.
Table 2: Method Validation Parameters and Acceptance Criteria
This table summarizes typical validation parameters and their acceptance criteria according to FDA guidelines for bioanalytical method validation.[5][6] These criteria should be applied when validating this method for the quantification of nebivolol and its metabolites.
| Parameter | QC Level | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) > 0.99 |
| Accuracy (% Bias) | LLOQ | Within ±20% of nominal value |
| LQC, MQC, HQC | Within ±15% of nominal value | |
| Precision (% RSD) | LLOQ | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% | |
| Selectivity | Blank Plasma | No significant interference at the retention time of analytes and IS (<20% of LLOQ, <5% for IS) |
| Matrix Effect | LQC, HQC | RSD of IS-normalized matrix factor ≤ 15% |
| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible |
| Stability | LQC, HQC | Analyte concentration within ±15% of nominal concentration |
| Bench-top | As required by study design | |
| Freeze-thaw | Minimum of 3 cycles | |
| Long-term | Duration of sample storage |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Nebivolol metabolic pathways.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the simultaneous determination of nebivolol and its major phase I and phase II metabolites in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving method reliability. This comprehensive analytical strategy is well-suited for detailed pharmacokinetic and drug metabolism studies, enabling researchers to gain deeper insights into the complex metabolic fate of nebivolol. The provided method parameters and validation guidelines offer a solid foundation for implementation in a research laboratory setting, with the understanding that specific MRM transitions for metabolites may require further optimization.
References
- 1. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Protocol for Assessing Nebivolol's Effect on eNOS Activation in Human Umbilical Vein Endothelial Cells (HUVECs)
Application Note
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker that exhibits vasodilatory properties attributed to its ability to stimulate nitric oxide (NO) production in endothelial cells. This effect is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS). Understanding the molecular mechanisms by which nebivolol activates eNOS is crucial for cardiovascular research and drug development. This document provides detailed protocols for assessing the effect of nebivolol on eNOS activation in Human Umbilical Vein Endothelial Cells (HUVECs), a widely used in vitro model for studying endothelial function. The protocols cover HUVEC culture, treatment with nebivolol, and subsequent analysis of eNOS phosphorylation and NO production.
Nebivolol-Mediated eNOS Activation Signaling Pathway
Nebivolol stimulates eNOS activity through a signaling cascade that involves the activation of β3-adrenergic receptors and estrogen receptors on the endothelial cell surface.[1] This activation leads to the phosphorylation of eNOS at its serine 1177 residue (p-eNOS Ser1177), a key event for its activation and subsequent production of nitric oxide (NO).[1]
References
Application Notes and Protocols for Nebivolol Hydrochloride in Hypertension Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nebivolol (B1214574) hydrochloride in preclinical hypertension research. Nebivolol is a third-generation, highly selective β1-adrenergic receptor blocker with a unique nitric oxide (NO)-mediated vasodilatory effect, making it a subject of interest in various animal models of hypertension.[1][2][3] This document details the experimental protocols and summarizes key quantitative data from studies using these models to investigate the efficacy and mechanisms of action of nebivolol.
Core Mechanism of Action: Signaling Pathway
Nebivolol's dual mechanism involves selective β1-adrenergic receptor blockade and stimulation of endothelial nitric oxide synthase (eNOS). This leads to reduced heart rate and cardiac output, as well as vasodilation, which collectively contribute to its antihypertensive effect. A key feature is its ability to increase NO bioavailability, which also helps in reducing oxidative stress by inhibiting enzymes like NADPH oxidase.[2][4][5][6]
Caption: Nebivolol's dual signaling pathway in cardiovascular cells.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of nebivolol in a hypertension animal model.
Caption: General experimental workflow for preclinical nebivolol studies.
Spontaneously Hypertensive Rat (SHR) Model
Application Note: The SHR is a well-established genetic model of human essential hypertension. It is used to evaluate the long-term antihypertensive effects of drugs and their impact on end-organ damage, such as cardiac hypertrophy and vascular remodeling.[1][7] Nebivolol studies in SHRs often focus on its ability to not only lower blood pressure but also improve endothelial function and reduce fibrosis.[1][8]
Experimental Protocol:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls, typically starting at 8-12 weeks of age.[1][8]
-
Hypertension Model: Hypertension develops spontaneously in SHRs. For salt-induced injury studies, SHRs are fed a high-salt diet (e.g., 8% NaCl) for 5 weeks.[1][9][10]
-
Nebivolol Administration:
-
Key Measurements:
-
Blood Pressure: Monitored weekly or bi-weekly using the tail-cuff method.[8]
-
Cardiac Analysis: Left ventricular weight/body weight ratio is calculated as a hypertrophy index.[8]
-
Vascular Function: Assessed using isolated aortic rings to measure responses to acetylcholine (B1216132) (endothelium-dependent relaxation) and sodium nitroprusside (endothelium-independent relaxation).[8]
-
Histology: Cardiac and vascular fibrosis evaluated on tissue sections stained with Sirius red.[8]
-
Data Summary:
| Parameter | Control (WKY) | Hypertensive (SHR) | SHR + Nebivolol (8 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | ~130-140 | ~194 - 210 | ~150 - 185 | [8][12] |
| Heart Rate (bpm) | ~330 | ~350 | ~300 | [1] |
| LV Weight / Body Weight (mg/g) | ~2.2 | ~3.0 | ~2.5 | [8] |
| Acetylcholine-induced Relaxation (%) | High | Attenuated | Significantly Improved | [8][13] |
| Aortic Medial Thickness (µm) | Lower | Significantly Increased | Significantly Reduced | [8][11] |
L-NAME-Induced Hypertension Model
Application Note: Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective nitric oxide synthase (NOS) inhibitor, induces hypertension characterized by endothelial dysfunction and vascular remodeling.[14] This model is particularly useful for studying the NO-dependent vasodilatory properties of nebivolol and its protective effects against NO-deficient hypertension.[5][14][15]
Experimental Protocol:
-
Hypertension Induction: L-NAME administered in drinking water or via gavage (e.g., 60 mg/kg/day) for a period of 2 to 8 weeks.[5][14][15]
-
Nebivolol Administration:
-
Key Measurements:
-
Blood Pressure: Monitored regularly via the tail-cuff method.[14]
-
Biochemical Analysis: Plasma NO levels, NOS activity in tissue homogenates.[5]
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) and expression of NADPH oxidase subunits (Nox2, Nox4, p22phox) in aortic tissue.[5][14]
-
Protein Expression: Western blot analysis for eNOS, phosphorylated eNOS (p-eNOS), Akt, and phosphorylated Akt (p-Akt).[5][14]
-
Data Summary:
| Parameter | Control | L-NAME Treated | L-NAME + Nebivolol | Reference |
| Systolic Blood Pressure (mmHg) | ~120 | ~192 | ~155-160 | [14] |
| Mean Arterial Pressure (mmHg) | ~103 | ~126 | ~110 | [15] |
| Plasma NO Level (µmol/L) | ~45 | ~20 | ~35 | [5][14] |
| Aortic eNOS Expression | Normal | Decreased | Increased / Restored | [5][14] |
| Aortic ROS Generation | Low | Significantly Increased | Significantly Reduced | [5][14] |
Transgenic (mRen2) Rat Model
Application Note: The transgenic Ren2 rat overexpresses the mouse renin gene, leading to heightened tissue renin-angiotensin system (RAS) activity, severe hypertension, proteinuria, and end-organ damage.[6][16] This model is ideal for investigating drugs that interfere with the RAS pathway or its downstream effects, such as oxidative stress. Nebivolol is studied in this model to assess its ability to protect against RAS-mediated renal and cardiac injury.[6][16][17]
Experimental Protocol:
-
Animals: Male transgenic (mRen2)27 rats (Ren2) and age-matched Sprague-Dawley (SD) littermates as controls, typically 6-9 weeks old.[6][17]
-
Hypertension Model: Hypertension is a result of the genetic modification.
-
Nebivolol Administration:
-
Key Measurements:
-
Blood Pressure and Proteinuria: SBP measured by tail-cuff and 24-hour urinary protein excretion.[6][17]
-
Renal Analysis: Kidney cortical tissue used to measure total NADPH oxidase activity and expression of its subunits (Rac1, p67phox, p47phox).[6][17]
-
Cardiac Analysis: Assessment of diastolic dysfunction and myocardial remodeling.[16]
-
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) and 3-nitrotyrosine (B3424624) in tissues.[6]
-
Data Summary:
| Parameter | Control (SD) | Hypertensive (Ren2) | Ren2 + Nebivolol (10 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | ~144 | ~207 | ~183 | [16] |
| Proteinuria (mg/24h) | ~20 | ~100 | ~50 | [6] |
| Renal NADPH Oxidase Activity | Baseline | Increased | Reduced | [6][17] |
| Myocardial NADPH Oxidase Activity | Baseline | Increased | Attenuated | [16] |
| Renal eNOS Expression | Normal | Reduced | Increased | [6] |
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
Application Note: The 2K1C Goldblatt model induces hypertension by surgically placing a clip on one renal artery, causing renal ischemia and activating the renin-angiotensin system. This model mimics human renovascular hypertension. It is used to test the efficacy of antihypertensive agents in a setting of high renin activity and subsequent vascular damage.
Experimental Protocol:
-
Animals: Male Wistar rats.[18]
-
Hypertension Induction: A silver clip is placed on the left renal artery. Hypertension is confirmed when SBP is ≥160 mmHg, typically 4 weeks post-surgery.[18]
-
Nebivolol Administration:
-
Key Measurements:
-
Blood Pressure: Monitored weekly by tail-cuff plethysmography.[7]
-
Renal Function: Assessment of kidney structure and function.[18]
-
RAS Components: Plasma and kidney Angiotensin II (Ang II) levels.[18]
-
Oxidative Stress Pathway: Analysis of kidney ROS, asymmetric dimethylarginine (ADMA), and NO levels, along with expression of Nox isoforms, DDAH, and NOS isoforms.[18]
-
Vascular Remodeling: Aortic hypertrophy and matrix metalloproteinase (MMP) activity.[7]
-
Data Summary:
| Parameter | Sham Control | 2K1C Hypertensive | 2K1C + Nebivolol (10 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | ~120 | ~206 | ~151 | [7] |
| Aortic Cross-Sectional Area (x10⁴ µm²) | ~60 | ~89 | ~68 | [7] |
| Aortic NADPH Oxidase Activity (AU) | ~130,000 | ~254,000 | ~144,000 | [7] |
| Aortic ROS Levels (AU) | ~3,500 | ~8,000 | ~4,400 | [7] |
| Kidney Ang II (non-clipped kidney) | Low | High | Reduced | [18] |
| Kidney NO Level (non-clipped kidney) | Normal | Low | Increased | [18] |
References
- 1. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebivolol: in the treatment of hypertension in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective actions of nebivolol on chronic nitric oxide synthase inhibition-induced hypertension and chronic kidney disease in the rat: a comparison with angiotensin II receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nebivolol alleviates aortic remodeling through eNOS upregulation and inhibition of oxidative stress in l-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol reduces proteinuria and renal NADPH oxidase-generated reactive oxygen species in the transgenic Ren2 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Cardiovascular effects of nebivolol in spontaneously hypertensive rats persist after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salt-Induced Renal Injury in Spontaneously Hypertensive Rats: Effects of Nebivolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salt-induced renal injury in spontaneously hypertensive rats: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term treatment with nebivolol improves arterial reactivity and reduces ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vasodilator effects of nebivolol in a rat model of hypertension and a rabbit model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Nebivolol ameliorates nitric oxide deficient hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the transgenic (mRen2) rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nebivolol Reduces Proteinuria and Renal NADPH Oxidase-Generated Reactive Oxygen Species in the Transgenic Ren2 Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nephroprotective effects of nebivolol in 2K1C rats through regulation of the kidney ROS-ADMA-NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Nebivolol's Impact on Cardiac Remodeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed to investigate the effects of nebivolol (B1214574) on cardiac remodeling. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the cardioprotective effects of nebivolol and similar compounds.
Introduction to Nebivolol and Cardiac Remodeling
Cardiac remodeling refers to the alterations in the size, shape, structure, and function of the heart in response to pathological stimuli such as hypertension, myocardial infarction, and metabolic disorders.[1][2] This process often involves left ventricular hypertrophy, myocardial fibrosis, and diastolic dysfunction, which can progress to heart failure.[3][4] Nebivolol is a third-generation, highly selective β1-adrenergic receptor blocker with additional vasodilating properties mediated by nitric oxide (NO) release.[3][5] These unique pharmacological properties make it a subject of interest for its potential to mitigate adverse cardiac remodeling.[6][7]
Key Signaling Pathways Modulated by Nebivolol in Cardiac Remodeling
Nebivolol's effects on cardiac remodeling are attributed to its influence on several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
-
β3-Adrenergic Receptor (β3-AR) - Nitric Oxide Synthase (NOS) Pathway: Unlike traditional beta-blockers, nebivolol stimulates β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS).[5] This increases the bioavailability of nitric oxide (NO), which has profound cardioprotective effects, including vasodilation and inhibition of fibrosis.[3][5]
-
NADPH Oxidase and Oxidative Stress Reduction: Nebivolol has been shown to reduce the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the cardiovascular system.[1][3] By decreasing oxidative stress, nebivolol mitigates ROS-mediated damage that contributes to fibrosis and hypertrophy.[1][6]
-
Akt/eNOS and AMPK Signaling: Nebivolol can enhance the phosphorylation and activation of Akt and 5'-AMP-activated protein kinase (AMPK).[8][9] Activated Akt can phosphorylate and activate eNOS at Serine 1177, further promoting NO production.[5][10] AMPK activation is also linked to improved metabolic signaling and reduced fibrosis.[8]
-
Renin-Angiotensin System (RAS) Modulation: In some models, nebivolol has been shown to reduce cardiac angiotensin II levels and decrease the ratio of angiotensin-converting enzyme (ACE) to ACE2, suggesting a beneficial modulation of the local cardiac RAS.[6]
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by nebivolol to reduce cardiac remodeling.
Experimental Models and Protocols
Several animal models are utilized to study cardiac remodeling and the effects of nebivolol. The choice of model depends on the specific aspect of cardiac remodeling being investigated.
Animal Models
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that develops left ventricular hypertrophy and fibrosis over time.[4][7]
-
Zucker Obese (ZO) Rats: A model of obesity, insulin (B600854) resistance, and hypertension that exhibits diastolic dysfunction and myocardial remodeling.[1][10]
-
Transgenic (mRen2) Rats: This model overexpresses the murine renin gene, leading to tissue angiotensin II overproduction, hypertension, insulin resistance, and cardiac remodeling.[3][8]
-
Myocardial Infarction (MI) Model: Typically induced by ligation of a coronary artery in rats or mice, this model mimics post-heart attack remodeling.[2][5]
General Experimental Workflow
Caption: A generalized experimental workflow for studying nebivolol's effects.
Detailed Experimental Protocols
Protocol 1: Evaluation of Nebivolol in a Hypertensive Model (SHR)
-
Animal Model: 8-week-old male Spontaneously Hypertensive Rats (SHR).[4]
-
Grouping:
-
Group 1: Control SHR (receiving vehicle).
-
Group 2: Nebivolol-treated SHR (e.g., 10 mg/kg/day).[6]
-
-
Drug Administration: Nebivolol or vehicle is administered daily for 8 weeks via oral gavage or osmotic minipumps.[4][9]
-
In Vivo Assessments:
-
Terminal Procedures:
-
At the end of the treatment period, animals are euthanized.
-
Hearts are excised, weighed, and the left ventricle is separated and weighed to determine the left ventricular weight to body weight ratio (LVW/BW), an index of hypertrophy.[2]
-
-
Ex Vivo Analyses:
-
Histology: A portion of the left ventricle is fixed in 10% buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome or Picrosirius red to quantify collagen deposition and assess interstitial fibrosis.[5][6]
-
Gene Expression: RNA is extracted from another portion of the LV tissue to perform quantitative PCR (qPCR) for genes involved in fibrosis (e.g., Collagen I, Collagen III, TGF-β) and hypertrophy (e.g., ANP, BNP).
-
Protein Expression: Western blotting is used to measure the protein levels of key signaling molecules (e.g., p-eNOS, eNOS, NADPH oxidase subunits like p47phox and Rac1, Akt, AMPK).[3][8]
-
Protocol 2: Assessment of Nebivolol's Effects on Myocardial Fibrosis and Oxidative Stress
-
Animal Model: Zucker obese rats or transgenic (mRen2) rats are suitable models.[1][3]
-
Grouping and Drug Administration: Similar to Protocol 1, with a typical treatment duration of 3-4 weeks.[9][10]
-
In Vivo Functional Assessment:
-
Ex Vivo Analyses:
-
Hydroxyproline Assay: To quantify total collagen content in the myocardium as an index of fibrosis.[4]
-
NADPH Oxidase Activity Assay: Myocardial tissue homogenates are used to measure NADPH oxidase activity via lucigenin-enhanced chemiluminescence.[1][3]
-
Measurement of Oxidative Stress Markers:
-
3-Nitrotyrosine (3-NT) Staining: Immunohistochemistry is used to detect 3-NT, a marker of peroxynitrite-mediated damage.[1][12]
-
Superoxide (B77818) Production: Dihydroethidium (DHE) staining of frozen heart sections can be used to visualize superoxide production.[12]
-
-
Western Blotting: To analyze the expression of NADPH oxidase subunits (Nox2, Nox4, p47phox, Rac1) and antioxidant enzymes.[1][3]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Nebivolol on Hemodynamic and Cardiac Hypertrophy Parameters in SHRs
| Parameter | Control SHR | Nebivolol-treated SHR | p-value | Reference |
| Systolic Blood Pressure (mmHg) | 194 ± 3 | 150 ± 4 | <0.05 | [7] |
| Heart Rate (bpm) | --- | --- | --- | |
| Left Ventricular Weight / Body Weight (mg/g) | 5.36 ± 0.22 | Decreased | <0.05 | [4] |
| Septal Wall Thickness (mm) | Increased | Tended to be blunted | >0.05 | [12] |
Table 2: Nebivolol's Impact on Diastolic Function and Fibrosis in Zucker Obese Rats
| Parameter | Control ZO Rat | Nebivolol-treated ZO Rat | p-value | Reference |
| Diastolic Relaxation Time (ms) | 40.9 ± 2.0 | 32.8 ± 0.7 | <0.05 | [10][12] |
| Initial Diastolic Filling Rate (μl/ms) | 2.8 ± 0.6 | Increased | <0.05 | [12] |
| Interstitial Fibrosis (arbitrary units) | Increased | Reduced | <0.01 | [12] |
| Myocardial 3-Nitrotyrosine (grayscale intensity) | 32.8 ± 2.1 | 22.1 ± 2.1 | <0.05 | [12] |
Table 3: Modulation of Signaling Molecules by Nebivolol in Cardiac Tissue
| Molecule/Activity | Control (Disease Model) | Nebivolol-treated | p-value | Reference |
| NADPH Oxidase Activity | Increased | Reduced | <0.05 | [1][3] |
| Myocardial Superoxide | Increased | Reduced | <0.05 | [12] |
| p-eNOS (Ser1177) | Decreased | Increased | <0.05 | [5][9] |
| p-Akt (Thr308) | Decreased | Increased | <0.05 | [9] |
| p-AMPK | Decreased | Increased | <0.05 | [8] |
Conclusion
The methodologies outlined provide a robust framework for investigating the impact of nebivolol on cardiac remodeling. By employing appropriate animal models, detailed in vivo and ex vivo analyses, and a clear understanding of the underlying signaling pathways, researchers can effectively evaluate the therapeutic potential of nebivolol and other novel compounds in preventing and reversing adverse cardiac remodeling. The consistent findings across different preclinical models suggest that nebivolol's multifaceted mechanism of action, particularly its ability to enhance NO bioavailability and reduce oxidative stress, holds significant promise in the management of cardiovascular diseases characterized by pathological cardiac remodeling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. anatoljcardiol.com [anatoljcardiol.com]
- 3. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the transgenic (mRen2) rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol prevents myocardial fibrosis and diastolic dysfunction in salt-loaded spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term treatment with nebivolol improves arterial reactivity and reduces ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the transgenic (mRen2) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Influence of nebivolol on left ventricular remodeling in patients with arterial hypertension without chronic heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nebivolol Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nebivolol-Induced Nitric Oxide Production Using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker that exhibits vasodilatory properties attributed to its ability to stimulate nitric oxide (NO) production.[1][2][3] Accurate measurement of NO is crucial for understanding the pharmacological effects of nebivolol and for the development of new cardiovascular drugs. This document provides detailed application notes and protocols for the use of fluorescent probes to measure nebivolol-induced NO production in cellular and tissue models.
The primary fluorescent probes used for this application are from the diaminofluorescein (DAF) family, such as DAF-2 and DAF-FM diacetate.[1][4][5][6] These cell-permeable dyes are non-fluorescent until they react with NO in the presence of oxygen to form a highly fluorescent triazole derivative.[7][8] This allows for the real-time detection and quantification of NO production in live cells and tissues.
Signaling Pathways of Nebivolol-Induced NO Production
Nebivolol stimulates NO production through multiple signaling pathways, which can vary depending on the cell or tissue type. The primary mechanisms involve the activation of β-adrenergic receptors and subsequent stimulation of nitric oxide synthases (NOS).
-
In Endothelial Cells: Nebivolol-induced NO production is often mediated by the activation of β3-adrenergic receptors and estrogen receptors.[4] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4] Some studies also suggest the involvement of β2-adrenergic receptors and an increase in intracellular calcium, which is a critical cofactor for eNOS activity.[6][9]
-
In Cardiac Tissue: In the heart, nebivolol has been shown to induce NO production through a signaling pathway involving the activation of β3-adrenergic receptors, leading to the overexpression of inducible nitric oxide synthase (iNOS).[1][2]
Below are diagrams illustrating these signaling pathways.
Nebivolol-induced eNOS activation in endothelial cells.
Nebivolol-induced iNOS activation in cardiac tissue.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating nebivolol-induced NO production.
Table 1: Dose-Dependent NO Production Induced by Nebivolol
| Tissue/Cell Type | Fluorescent Probe | Nebivolol Concentration (mol/L) | % Increase in NO Production (relative to control) | Reference |
| Heart | Diaminofluorescein | 10-7 | Statistically Significant | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Diaminofluorescein | 10-5 | +234 ± 7% (at 10 min) | [4] |
| Wistar-Kyoto Rat Aorta & Mesenteric Artery | Diaminofluorescein-2 (DAF-2) | 10-6 | Statistically Significant | [5][6] |
| Wistar-Kyoto Rat Aorta & Mesenteric Artery | Diaminofluorescein-2 (DAF-2) | 10-5 | Plateau Reached | [5][6] |
Table 2: Effect of Inhibitors on Nebivolol-Induced NO Production
| Cell/Tissue Type | Nebivolol Concentration (mol/L) | Inhibitor | Effect on NO Production | Reference |
| Heart | Not Specified | SR59230A (β3-antagonist) | Abolished | [1] |
| Heart | Not Specified | iNOS Inhibitor | Abolished | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10-5 | SR 59230A (β3-antagonist) | Partially Reduced | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10-5 | ICI 182,780 (Estrogen Receptor Antagonist) + SR 59230A | Complete Inhibition | [4] |
Experimental Protocols
Protocol 1: Measurement of NO Production in Cultured Endothelial Cells using DAF-FM Diacetate
This protocol is adapted for a 96-well plate format for higher throughput analysis.[8]
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Black-walled, clear-bottom 96-well plates
-
DAF-FM diacetate (stock solution in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Nebivolol (stock solution in a suitable solvent)
-
Inhibitors (e.g., SR59230A, ICI 182,780) if required
-
Fluorescence plate reader (Excitation/Emission: ~495/515 nm)
Procedure:
-
Cell Seeding: Seed endothelial cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Probe Loading:
-
Prepare a working solution of DAF-FM diacetate in cell culture medium (final concentration typically 2-10 µM).
-
Remove the culture medium from the wells and wash once with pre-warmed HBSS.
-
Add the DAF-FM diacetate working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the probe solution and wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Treatment:
-
Add fresh, pre-warmed HBSS or culture medium to the wells.
-
For inhibitor studies, pre-incubate the cells with the respective inhibitors for the desired time.
-
Add nebivolol at various concentrations to the appropriate wells. Include vehicle-only wells as a negative control.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
Take kinetic readings every 1-5 minutes for a desired period (e.g., 30-60 minutes) to monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time for each condition.
-
The rate of increase in fluorescence is proportional to the rate of NO production.
-
Experimental workflow for measuring NO in cultured cells.
Protocol 2: Ex Vivo Measurement of NO Production in Arterial Rings using DAF-2
This protocol is suitable for studying the effects of nebivolol on NO production in intact vascular tissues.[5][6]
Materials:
-
Isolated arterial rings (e.g., aorta, mesenteric artery)
-
Krebs-Henseleit buffer
-
DAF-2 (stock solution in DMSO)
-
Nebivolol (stock solution in a suitable solvent)
-
Fluorescence microscope equipped with a suitable filter set (e.g., FITC)
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Isolate arteries from euthanized animals (e.g., Wistar-Kyoto rats) and place them in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the arteries of surrounding connective tissue and cut them into rings (2-3 mm).
-
-
Probe Loading:
-
Incubate the arterial rings in Krebs-Henseleit buffer containing DAF-2 (typically 5-10 µM) for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the rings thoroughly with fresh Krebs-Henseleit buffer to remove the extracellular probe.
-
Mounting: Mount the arterial rings in a chamber on the stage of a fluorescence microscope.
-
Baseline Imaging: Acquire baseline fluorescence images of the endothelial layer of the arterial rings.
-
Treatment:
-
Perfuse the chamber with Krebs-Henseleit buffer containing nebivolol at the desired concentrations.
-
For inhibitor studies, pre-incubate the rings with inhibitors before adding nebivolol.
-
-
Image Acquisition: Acquire fluorescence images at regular intervals after the addition of nebivolol.
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity in the endothelial layer of the arterial rings.
-
Calculate the change in fluorescence intensity relative to the baseline to determine the increase in NO production.
-
Considerations and Troubleshooting
-
Autofluorescence: Biological samples can exhibit autofluorescence. It is essential to have appropriate controls (unloaded cells/tissues) to subtract the background fluorescence.
-
Probe Specificity: While DAF-based probes are widely used, they can be sensitive to other reactive nitrogen species. The use of NOS inhibitors (e.g., L-NAME) can help confirm that the fluorescence signal is due to NO.
-
Photobleaching: Repeated excitation of the fluorophore can lead to photobleaching. Minimize exposure time and use neutral density filters if necessary.
-
Probe Concentration and Loading Time: Optimize the concentration of the fluorescent probe and the loading time for each cell type or tissue to achieve optimal signal-to-noise ratio without causing cellular toxicity.
-
Vehicle Controls: Always include vehicle controls to account for any effects of the solvent used to dissolve nebivolol and other compounds.
By following these detailed application notes and protocols, researchers can reliably measure nebivolol-induced nitric oxide production, contributing to a better understanding of its unique pharmacological profile.
References
- 1. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. berlin-chemie.ru [berlin-chemie.ru]
- 4. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of nitric oxide release by nebivolol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of nitric oxide in mast cells with the fluorescent indicator DAF-FM diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Long-Term Nebivolol Treatment in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting long-term preclinical studies to evaluate the efficacy of nebivolol (B1214574). Detailed protocols for key experiments are included to ensure robust and reproducible data generation.
Introduction
Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors.[1] Unlike traditional beta-blockers, nebivolol exhibits vasodilatory properties primarily attributed to its ability to enhance nitric oxide (NO) bioavailability.[1][2] This dual mechanism of action—β1-adrenergic blockade and NO-mediated vasodilation—makes nebivolol a subject of interest for long-term cardiovascular therapy.[1][2] Preclinical studies are crucial for elucidating the long-term effects of nebivolol on cardiovascular structure and function, endothelial health, and oxidative stress.
Preclinical Models for Long-Term Nebivolol Studies
The selection of an appropriate animal model is critical for the successful preclinical evaluation of long-term nebivolol treatment. Rodent models are frequently used due to their well-characterized cardiovascular physiology and the availability of genetic variants that mimic human diseases.
-
Spontaneously Hypertensive Rats (SHR): This is a widely used model of essential hypertension. Long-term studies in SHR can effectively evaluate the antihypertensive efficacy of nebivolol and its impact on hypertension-induced end-organ damage, such as cardiac hypertrophy and vascular remodeling.[3][4]
-
Zucker Obese Rats: This model of genetic obesity, insulin (B600854) resistance, and hypertension is valuable for investigating the metabolic effects of nebivolol in conjunction with its cardiovascular benefits.[1][5]
-
Myocardial Infarction (MI) Models: Surgical induction of MI in rats or mice allows for the study of nebivolol's effects on post-infarction cardiac remodeling, fibrosis, and heart failure development.[6]
-
Renal Mass Reduction (RMR) Model: This model induces hypertension and renal damage, providing a platform to assess the nephroprotective effects of long-term nebivolol administration.[7]
Experimental Design Considerations
-
Treatment Duration: Long-term studies typically range from several weeks to months. A duration of 3 to 6 months is common in rat models to allow for the development of significant cardiovascular remodeling and to observe the chronic effects of the drug.[4][7]
-
Dosage: Based on published preclinical studies, a common oral dose for nebivolol in rats is in the range of 8-10 mg/kg/day.[3][4][7] Dose-response studies may be necessary to determine the optimal therapeutic dose for the specific animal model and disease state.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle-treated disease model group and a healthy, untreated control group (e.g., Wistar-Kyoto rats for SHR studies).[4]
-
Endpoint Analysis: A comprehensive panel of endpoints should be assessed to provide a thorough evaluation of nebivolol's long-term efficacy. Key areas of investigation include cardiovascular function, endothelial function, oxidative stress, and histopathology.
Summary of Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from long-term preclinical studies of nebivolol.
Table 1: Effects of Long-Term Nebivolol Treatment on Cardiovascular Function in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | Nebivolol-Treated (SHR) | Treatment Duration | Reference |
| Systolic Blood Pressure (mmHg) | ~200 | ~150 | 9 weeks | [3] |
| Heart Rate (beats/min) | ~350 | ~300 | 6 months | [4] |
| Left Ventricular Weight / Body Weight (mg/g) | ~3.5 | ~3.0 | 6 months | [4] |
Table 2: Effects of Long-Term Nebivolol Treatment on Endothelial Function and Vascular Structure in SHR
| Parameter | Control (SHR) | Nebivolol-Treated (SHR) | Treatment Duration | Reference |
| Acetylcholine-Induced Relaxation (%) | ~60 | ~80 | 9 weeks | [3] |
| Aortic Medial Thickness (µm) | Increased | Reduced | 9 weeks | [3] |
Table 3: Effects of Nebivolol on Cardiac Remodeling and Oxidative Stress Post-Myocardial Infarction (MI) in Rats
| Parameter | MI Control | MI + Nebivolol | Treatment Duration | Reference |
| Scar Area (%) | ~50% | ~16% | 4 weeks | [6] |
| Left Ventricular Ejection Fraction (%) | Decreased | Improved | 4 weeks | [6] |
| Myocardial NADPH Oxidase Activity | Increased | Reduced | 3 weeks | [8] |
| Myocardial Superoxide (B77818) Production | Increased | Reduced | 3 weeks | [5] |
Key Experimental Protocols
Assessment of Cardiovascular Function
Protocol: Measurement of Blood Pressure and Heart Rate in Rats using the Tail-Cuff Method
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced variations.
-
Procedure: Place the conscious rat in the restrainer. Position the tail-cuff and pulse sensor on the tail.
-
Measurement: Inflate and deflate the cuff automatically using a computerized system. The system records systolic blood pressure, diastolic blood pressure, and heart rate.
-
Data Analysis: Obtain multiple readings for each animal at each time point and calculate the average.
Protocol: Assessment of Cardiac Hypertrophy
-
Euthanasia and Heart Excision: At the end of the treatment period, euthanize the animals according to approved protocols. Carefully excise the heart.
-
Dissection and Weighing: Dissect the atria and great vessels from the ventricles. Separate the left ventricle (LV) from the right ventricle (RV).
-
Measurement: Weigh the whole heart, LV, and RV. Record the final body weight of the animal.
-
Calculation: Calculate the cardiac hypertrophy index as the ratio of heart weight to body weight (HW/BW) or left ventricular weight to body weight (LVW/BW).[4]
Assessment of Endothelial Function
Protocol: Isometric Tension Measurement in Isolated Rat Aortic Rings
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension of 1-2 g. Pre-contract the rings with phenylephrine (B352888) or KCl.
-
Endothelium-Dependent Relaxation: Once a stable contraction is achieved, cumulatively add acetylcholine (B1216132) to the bath to assess endothelium-dependent relaxation.
-
Data Acquisition and Analysis: Record the changes in tension using a force transducer and data acquisition system. Express the relaxation as a percentage of the pre-contraction tension.
Assessment of Oxidative Stress
Protocol: Dihydroethidium (DHE) Staining for Superoxide Detection in Aortic Tissue
-
Tissue Preparation: Excise the aorta and embed it in an optimal cutting temperature (OCT) compound. Freeze the tissue and cut 10-20 µm thick cryosections.
-
Staining: Incubate the sections with DHE solution (typically 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.[5]
-
Washing: Gently wash the sections with phosphate-buffered saline (PBS) to remove excess DHE.
-
Imaging: Mount the sections with an anti-fade mounting medium and visualize them using a fluorescence microscope. Superoxide production is indicated by red fluorescence.
-
Quantification: Quantify the fluorescence intensity using image analysis software.
Protocol: Measurement of NADPH Oxidase Activity in Cardiac Tissue
-
Tissue Homogenization: Homogenize fresh or frozen cardiac tissue in an ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay.
-
Activity Assay: The activity of NADPH oxidase can be measured using various methods, including lucigenin-enhanced chemiluminescence or cytochrome c reduction assays.[9][10] These assays measure the production of superoxide in the presence of NADPH as a substrate.
-
Data Analysis: Normalize the NADPH oxidase activity to the protein concentration of the sample.
Histopathological Analysis
Protocol: Masson's Trichrome Staining for Cardiac Fibrosis
-
Tissue Fixation and Processing: Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[7]
-
Staining Procedure:
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Microscopic Examination and Quantification: Examine the slides under a light microscope. Collagen fibers will be stained blue, nuclei black, and cytoplasm and muscle red. Quantify the fibrotic area using image analysis software.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways of nebivolol and a typical experimental workflow for a long-term preclinical study.
Caption: Nebivolol's dual mechanism of action.
Caption: Experimental workflow for preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. med.emory.edu [med.emory.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 8. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. NADH Oxidase Activity Assay Kit (Fluorometric) (ab273345) is not available | Abcam [abcam.com]
Application Notes and Protocols for Cell-Based Assays to Screen for Nebivolol's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker characterized by its high selectivity for the β1-adrenergic receptor.[1][2] A key feature that distinguishes nebivolol from other beta-blockers is its vasodilatory effect, which is primarily mediated by the potentiation of the nitric oxide (NO) signaling pathway.[2][3][4] This unique pharmacological profile necessitates a thorough investigation of its off-target effects to fully understand its therapeutic actions and potential side effects. These application notes provide detailed protocols for a panel of cell-based assays designed to screen for and characterize the off-target activities of nebivolol, with a focus on its interactions with β2- and β3-adrenergic receptors, and the downstream signaling pathways, including nitric oxide production and β-arrestin recruitment.
Data Presentation
The following table summarizes the known binding affinities and functional potencies of nebivolol at its primary target and key off-target receptors. This data is essential for designing experiments and interpreting results from the cell-based assays described herein.
| Target Receptor | Parameter | Value | Cell Line/System | Reference |
| β1-Adrenergic Receptor | Ki | 0.9 nM | Rabbit lung membrane | [1] |
| β2-Adrenergic Receptor | β2/β1 Selectivity Ratio | 50 | Rabbit lung membrane | [1] |
| β3-Adrenergic Receptor | Agonist-induced relaxation | Concentration-dependent | Human and rat urinary bladder | [5] |
| 5-HT1A Receptor | Ki | 20 nM | Not specified | [1] |
Experimental Protocols
Radioligand Binding Assay for β3-Adrenergic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of nebivolol for the human β3-adrenergic receptor expressed in a recombinant cell line.
Materials:
-
HEK293 or CHO cells stably transfected with the human β3-adrenergic receptor.
-
Membrane preparation from the transfected cells.
-
[3H]-L 748,337 (Radioligand for β3-adrenergic receptor).[6]
-
Unlabeled L 748,337 (for determining non-specific binding).
-
Nebivolol hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture the transfected cells to 80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane suspension (optimized protein concentration).
-
50 µL of [3H]-L 748,337 at a concentration near its Kd.
-
50 µL of either Assay Buffer (for total binding), unlabeled L 748,337 (for non-specific binding), or varying concentrations of nebivolol.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the nebivolol concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for β2- and β3-Adrenergic Receptor Agonism/Antagonism
This protocol measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels to assess the functional activity of nebivolol at β2- and β3-adrenergic receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing either the human β2- or β3-adrenergic receptor.[7][8]
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Isoproterenol (B85558) (a non-selective β-agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, GloSensor™, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Preparation:
-
Seed the transfected cells into a 96-well or 384-well plate and culture overnight.
-
-
Agonist Mode Assay:
-
Wash the cells with Assay Buffer.
-
Add varying concentrations of nebivolol to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Antagonist Mode Assay:
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with varying concentrations of nebivolol for 30 minutes at 37°C.
-
Add a fixed concentration of isoproterenol (typically the EC80) to all wells.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration against the logarithm of the nebivolol concentration to determine the EC50 and Emax.
-
For antagonist mode, plot the percentage of inhibition of the isoproterenol response against the logarithm of the nebivolol concentration to determine the IC50.
-
β-Arrestin Recruitment Assay for Biased Agonism at β2-Adrenergic Receptors
This assay investigates the potential for nebivolol to act as a biased agonist at the β2-adrenergic receptor by measuring the recruitment of β-arrestin to the activated receptor.
Materials:
-
Cell line engineered for β-arrestin recruitment assays, co-expressing the human β2-adrenergic receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® cells).
-
Cell culture and assay reagents provided with the cell line.
-
This compound.
-
Isoproterenol (as a reference agonist).
-
Chemiluminescent substrate.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of nebivolol and isoproterenol in the assay buffer.
-
Add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent containing the chemiluminescent substrate to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to the response of a reference full agonist (e.g., isoproterenol) and plot the percentage of activation against the logarithm of the nebivolol concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
Nitric Oxide (NO) Production Assay in Endothelial Cells
This protocol measures the production of nitric oxide in human umbilical vein endothelial cells (HUVECs) to assess the downstream functional consequences of nebivolol's off-target receptor activation.
Materials:
-
Endothelial cell growth medium.
-
DAF-FM Diacetate (a fluorescent probe for NO).
-
This compound.
-
L-NAME (a nitric oxide synthase inhibitor, as a negative control).
-
SR 59230A (a β3-adrenergic receptor antagonist).
-
Fluorescence plate reader or fluorescence microscope.
Protocol:
-
Cell Culture:
-
Culture HUVECs in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Cell Loading:
-
Wash the cells with a balanced salt solution.
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
-
Compound Treatment:
-
Add varying concentrations of nebivolol to the wells. Include control wells with L-NAME or SR 59230A to confirm the mechanism of NO production.
-
Incubate the plate at 37°C for a specified time period (e.g., 10-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~515 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence intensity against the logarithm of the nebivolol concentration to determine the dose-response relationship for NO production.
-
Mandatory Visualizations
References
- 1. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. berlin-chemie.ru [berlin-chemie.ru]
- 3. Nebivolol, a vasodilating selective beta(1)-blocker, is a beta(3)-adrenoceptor agonist in the nonfailing transplanted human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Nebivolol: the first vasodilatory beta-blocker with a beta3-adrenergic agonist activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of evidence that nebivolol is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. innoprot.com [innoprot.com]
- 9. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nebivolol Hydrochloride as a Pharmacological Tool in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) hydrochloride is a third-generation beta-blocker recognized for its high selectivity for the β1-adrenergic receptor and its unique vasodilatory effects mediated by nitric oxide (NO).[1][2] These properties make nebivolol a valuable pharmacological tool for in vitro receptor binding assays, enabling researchers to investigate the affinity and selectivity of novel compounds for β-adrenergic receptors. This document provides detailed application notes and protocols for utilizing nebivolol hydrochloride in such assays.
Nebivolol is a racemic mixture of two enantiomers, (S,R,R,R)-nebivolol and (R,S,S,S)-nebivolol. The (S,R,R,R)-enantiomer is primarily responsible for the potent and selective β1-adrenergic receptor blockade.[3] In contrast, the (R,S,S,S)-enantiomer is associated with the stimulation of endothelial nitric oxide synthase (eNOS), leading to vasodilation.[4] This stereospecificity highlights the importance of using well-characterized nebivolol preparations in binding assays.
Pharmacological Profile of Nebivolol
Nebivolol's primary mechanism of action is the competitive and selective blockade of β1-adrenergic receptors.[5][6] This selectivity is significantly higher than that of many other beta-blockers.[7] At therapeutic doses (≤10 mg), nebivolol exhibits a high affinity for β1 receptors with minimal effect on β2 receptors.[8] However, at higher concentrations, this selectivity may be reduced.[9]
Quantitative Data: Binding Affinities of Nebivolol and its Stereoisomers
The following table summarizes the binding affinities (Ki values) of nebivolol and its enantiomers for β1 and β2-adrenergic receptors, as determined by in vitro radioligand binding assays.
| Compound | Receptor | Ki (nM) | Species/Tissue Source | Reference |
| (±)-Nebivolol (racemic) | β1-adrenergic | 0.9 | Rabbit Lung | [3] |
| β2-adrenergic | 45 | Rat Lung | [3] | |
| β1-adrenergic | 321-fold higher affinity for β1 vs. β2 | Human Myocardium | [7] | |
| (S,R,R,R)-Nebivolol | β1-adrenergic | - | - | [3] |
| (R,S,S,S)-Nebivolol | β1-adrenergic | 157.5 (175 times lower than S,R,R,R) | Rabbit Lung | [3] |
| Nebivolol | 5-HT1A | 20 | - | [3] |
Signaling Pathways
Understanding the signaling pathways associated with the β1-adrenergic receptor is crucial for interpreting the results of binding assays. The binding of an agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. oatext.com [oatext.com]
- 3. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. ijrpc.com [ijrpc.com]
Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of nebivolol (B1214574) enantiomers. Nebivolol, a beta-blocker used in the treatment of hypertension, is a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol). The enantiomers exhibit different pharmacological activities, making their separation and quantification crucial for pharmaceutical quality control and research.[1] This protocol provides a detailed, step-by-step methodology using an amylose-based chiral stationary phase for achieving efficient and reproducible separation.
Introduction
Nebivolol possesses four chiral centers, leading to the possibility of 16 stereoisomers.[2] The therapeutic agent is a racemic mixture of the d- and l-enantiomers. The d-enantiomer is a potent and selective β1-adrenergic receptor antagonist, while the l-enantiomer (B50610) is primarily responsible for the nitric oxide-mediated vasodilation.[1] Due to these distinct pharmacological profiles, a reliable method for the chiral separation of nebivolol enantiomers is essential for drug development, pharmacokinetic studies, and quality assurance of pharmaceutical formulations.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.
Experimental Protocol
This protocol is based on a validated normal-phase HPLC method for the enantiomeric resolution of nebivolol.[3][4]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Amylose-based 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 4.6 mm).[3][4] Alternative amylose-based columns like Chiralpak AD-3 (250 x 4.6 mm, 3 µm) can also be used with modified mobile phases.[5]
-
Data Acquisition and Processing Software
-
Reagents and Solvents:
-
n-Heptane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Nebivolol reference standard (racemic mixture)
-
2. Chromatographic Conditions
-
Mobile Phase: n-Heptane:Ethanol:Diethylamine (85:15:0.1, v/v/v).[3][4]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10 µL.[6]
3. Standard Solution Preparation
-
Prepare a stock solution of racemic nebivolol in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 0.10 - 1.0 mg/mL for linearity assessment.[3]
4. Sample Preparation (for Dosage Forms)
-
Weigh and finely powder a representative number of nebivolol tablets.
-
Accurately weigh a portion of the powder equivalent to one dose of nebivolol and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase to dissolve the active ingredient.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate the following parameters:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for peak area and retention time for replicate injections should be less than 2.0%.
6. Data Analysis
-
Identify the peaks corresponding to the (+)-RRRS (d-nebivolol) and (-)-SSSR (l-nebivolol) enantiomers based on their retention times.
-
Calculate the concentration of each enantiomer in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of nebivolol enantiomers using the described method.[3][4]
| Parameter | (+)-RRRS Enantiomer | (-)-SSSR Enantiomer |
| Capacity Factor (k') | 7.85 | 10.90 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.39} |
| Resolution (Rs) | \multicolumn{2}{c | }{1.83} |
| Limit of Detection (LOD) | 4.5 µg/mL | 4.1 µg/mL |
| Limit of Quantitation (LOQ) | 10.0 µg/mL | 8.2 µg/mL |
| Linearity Range | \multicolumn{2}{c | }{0.10 - 1.0 mg/mL} |
Experimental Workflow
Caption: Workflow for the chiral HPLC separation and analysis of nebivolol enantiomers.
Alternative Methodologies
While the presented normal-phase method is robust, other approaches have also been successfully employed for the chiral separation of nebivolol. For instance, a reversed-phase method using a CHIRALPAK IG-U column with an isocratic mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) bicarbonate (40:60 v/v) has been reported.[6] Additionally, Ultra-Performance Convergence Chromatography (UPC²), a supercritical fluid chromatography (SFC) technique, offers a faster and more environmentally friendly alternative to traditional normal-phase HPLC, significantly reducing analysis time and the use of toxic solvents.[7]
Conclusion
The detailed HPLC protocol provides a reliable and validated method for the chiral separation of nebivolol enantiomers. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and accurate quantification. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis and quality control of nebivolol in pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Nebivolol Hydrochloride In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nebivolol (B1214574) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving Nebivolol Hydrochloride for my cell culture experiments. What is its solubility, and what solvents are recommended?
A: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor water solubility (reported as 0.0403 mg/mL) is a primary challenge in preparing stock solutions for in vitro studies.[2]
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, organic solvents are recommended. Nebivolol is soluble in methanol, N,N-dimethylformamide, and dimethylsulfoxide (DMSO). Methanol is commonly used to prepare a 1 mg/mL stock solution.[3]
-
Working Solutions: For final dilutions into aqueous cell culture media or buffers, it is crucial to start with a concentrated stock in an appropriate organic solvent and then dilute it, ensuring the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the cells.
-
Solubility Enhancement Techniques: If you require higher aqueous concentrations, consider techniques like the formation of solid dispersions with polymers like PEG 6000 or creating microemulsions, which have been shown to significantly enhance solubility.[2][4] Nanosuspensions have also been shown to increase the saturation solubility from 0.62 µg/mL for the pure drug to 12.65 µg/mL.
Q2: My Nebivolol solution seems unstable in my experimental conditions. What are the known stability issues?
A: this compound is susceptible to degradation under certain stress conditions. Forced degradation studies show it is most sensitive to acidic and oxidative conditions.[5]
Troubleshooting Steps:
-
pH Control: Avoid highly acidic environments. One study noted significant degradation (approximately 98.87%) under acidic stress.[5] Prepare solutions in neutral or slightly basic buffers when possible, and store them protected from light.
-
Avoid Oxidizing Agents: Keep the compound away from strong oxidizing agents.
-
Temperature: The drug is relatively stable under thermal stress and aqueous hydrolysis.[6] However, for long-term storage, keeping stock solutions at 4°C is recommended.[7] Sample solutions for analysis have been shown to be stable for up to 24 hours at room temperature.[8]
-
Workflow for Stability Testing: A typical workflow for assessing stability involves subjecting the drug to stress conditions and then analyzing the resulting solution using a stability-indicating analytical method like HPLC.
Caption: Workflow for Forced Degradation Study.
Q3: I am developing an analytical method to quantify nebivolol in my in vitro samples. Which method is most common and what are the key parameters?
A: The most widely used analytical technique for quantifying this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9]
Common HPLC Parameters: Several validated methods have been published. The key is to select a method that provides good separation from any excipients, media components, or potential degradants.
| Parameter | Method 1[10] | Method 2[3] | Method 3[11] |
| Column | Ace C18 (5 µm, 4.6x250 mm) | Lichrospher 100 C-18 (5 µm) | BDS Hypersil C18 (5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) | KH2PO4 buffer (pH 3.0):Acetonitrile (45:55 v/v) | 0.1% TFA in Water:Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.25 mL/min |
| Detection (UV) | 282 nm | 282 nm | 281 nm |
| Retention Time | < 6 min | 3.76 min | Not Specified |
| Linear Range | 0.25 - 8.0 µg/mL | 10 - 150 µg/mL | 100 - 10,000 ng/mL |
| LOD/LOQ | 0.10 / 0.25 µg/mL | 2.0 / 10 µg/mL | Not Specified |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: Ensure the pH of your mobile phase is appropriate for nebivolol. Adjusting the organic-to-aqueous ratio can also improve peak symmetry.
-
Interference: If you observe interfering peaks from cell culture media or other components, perform a sample cleanup step (e.g., solid-phase extraction) before injection.
-
Low Sensitivity: To improve sensitivity, ensure your detection wavelength is set to the absorbance maximum (~281-282 nm).[9] You can also increase the injection volume if needed.[11]
Q4: I am studying the effects of nebivolol on nitric oxide (NO) signaling. What is the proposed mechanism?
A: Nebivolol is unique among β-blockers because it stimulates nitric oxide (NO) production, which contributes to its vasodilatory effects.[1] This action is primarily mediated through its agonist activity at the β3-adrenergic receptor (β3-AR).[12][13]
Signaling Pathway:
-
Nebivolol acts as an agonist on the β3-adrenergic receptors in endothelial cells.[14]
-
Activation of β3-AR stimulates endothelial Nitric Oxide Synthase (eNOS).[14][15]
-
eNOS increases the production of NO from L-arginine.
-
This NO-dependent pathway contributes to vasodilation and other cardioprotective effects.[13][15]
Caption: Nebivolol's β3-AR Mediated NO Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of Nebivolol HCl Standard Solutions for HPLC
This protocol is adapted from validated HPLC methods.[3][11]
Materials:
-
This compound (NBH) reference standard
-
Methanol (HPLC grade)
-
Mobile phase (as selected from the table above)
-
Volumetric flasks (25 mL, 50 mL)
-
Pipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of NBH reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This is your primary stock solution.[3]
-
Working Stock Solution (e.g., 500 µg/mL): Pipette a suitable volume from the primary stock solution into a new volumetric flask and dilute with the mobile phase. For example, dilute 25 mL of the 1 mg/mL stock to 50 mL with mobile phase to get a 500 µg/mL working stock.[3]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.25 - 8.0 µg/mL).
Protocol 2: In Vitro Dissolution Study
This protocol is a generalized procedure for assessing the dissolution of nebivolol from a formulation.[16]
Materials:
-
USP Type II (Paddle) Dissolution Apparatus
-
Dissolution Medium: 900 mL of 0.01 N HCl
-
Nebivolol formulation (e.g., tablets)
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Set the dissolution apparatus parameters: 37.0°C ± 0.5°C, paddle speed at 50 RPM.
-
Place 900 mL of the 0.01 N HCl dissolution medium into each vessel and allow it to equilibrate to temperature.
-
Place one tablet into each vessel.
-
At predetermined time points (e.g., 10, 20, 30, 45 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the concentration of nebivolol in the filtered samples using a validated HPLC method.
-
Calculate the percentage of drug released at each time point.
References
- 1. RETRACTED: Investigation of the Potential of this compound-Loaded Chitosomal Systems for Tissue Regeneration: In Vitro Characterization and In Vivo Assessment [mdpi.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. rroij.com [rroij.com]
- 5. Stability assay method for nebivolol and telmisartan validation. [wisdomlib.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. Stability Indicating RP-HPLC Estimation of this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 13. Nebivolol, a vasodilating selective beta(1)-blocker, is a beta(3)-adrenoceptor agonist in the nonfailing transplanted human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Nebivolol Hydrochloride Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing nebivolol (B1214574) hydrochloride in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and achieving reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for nebivolol hydrochloride in rats?
A1: The appropriate starting dose of this compound in rats can vary significantly based on the administration route and the specific research question. For oral administration, doses have ranged from 1 mg/kg to 20 mg/kg/day.[1][2][3] Intravenous (IV) and intraperitoneal (IP) administrations typically use lower doses, such as 1 mg/kg.[1] For hypertensive rat models, a dose of 1.25 mg/kg intraperitoneally has been shown to acutely lower blood pressure.[4] It is crucial to consult literature relevant to your specific model and experimental goals to determine the most appropriate starting dose.
Q2: How does the oral bioavailability of nebivolol affect dosing in rats?
A2: Nebivolol has low oral bioavailability in rats due to significant pre-systemic loss in the gut and limited permeability through the intestinal wall.[1][5] Plasma concentrations after oral administration are substantially lower than after intravenous or intraperitoneal doses.[1] Researchers should account for this by using higher doses for oral administration compared to parenteral routes to achieve comparable systemic exposure.
Q3: What are the common routes of administration for nebivolol in animal studies?
A3: Common administration routes for nebivolol in animal studies include:
-
Oral (PO): Often administered via gavage or admixed in the diet.[6][7]
-
Intravenous (IV): Allows for direct systemic administration and precise dose control.[1][8]
-
Intraperitoneal (IP): An alternative to IV administration for systemic effects.[1][4]
-
Subcutaneous (SC): Another option for systemic delivery.[9][10]
The choice of administration route will depend on the experimental objectives, the required pharmacokinetic profile, and the specific animal model.
Q4: Are there known sex differences in the pharmacokinetics of nebivolol in rodents?
A4: Yes, studies in rats have indicated that at certain doses, plasma concentrations of nebivolol can be approximately three times higher in males than in females.[6] It is important to consider these potential sex-based differences when designing studies and analyzing data.
Q5: What are some key considerations when formulating this compound for administration?
A5: this compound is a white to almost white powder. Its solubility characteristics should be considered during formulation. It is soluble in methanol, dimethylsulfoxide, and N,N-dimethylformamide, sparingly soluble in ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol, and very slightly soluble in hexane, dichloromethane, and methylbenzene.[11] Additionally, it's important to be aware of potential incompatibilities. For instance, lactose, a common excipient, can react with nebivolol via a Maillard reaction, leading to a loss of pharmacological activity.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations | Low oral bioavailabilitySex differences in pharmacokineticsInconsistent administration technique (e.g., oral gavage) | Consider parenteral routes (IV, IP, SC) for more consistent systemic exposure.Ensure consistent and accurate administration technique.Separate data analysis by sex or use animals of a single sex. |
| Lack of expected hypotensive effect | Insufficient doseDrug degradation or incompatibility in the formulationAnimal model may be resistant to the effects of nebivolol | Perform a dose-response study to determine the optimal effective dose.Verify the stability and compatibility of your nebivolol formulation.Ensure the chosen animal model is appropriate for studying the desired cardiovascular effects of nebivolol. |
| Unexpected bradycardia or other adverse effects | Dose is too highRapid intravenous injection | Reduce the dose.For IV administration, consider a slow infusion rather than a bolus injection to minimize acute cardiovascular changes. |
| Inconsistent results between studies | Differences in animal strain, age, or health statusVariations in experimental protocols (e.g., fasting, anesthesia)Differences in nebivolol formulation or administration route | Standardize all experimental parameters as much as possible.Clearly document all materials and methods.Source animals from a reputable supplier and ensure they are properly acclimated. |
Data Summary Tables
Table 1: this compound Dosages in Rat Studies
| Animal Model | Administration Route | Dosage | Observed Effect | Reference(s) |
| Male Sprague-Dawley Rats | IV, IP | 1 mg/kg | Pharmacokinetic profiling | [1] |
| Male Sprague-Dawley Rats | Oral | 2 mg/kg | Pharmacokinetic profiling | [1] |
| Spontaneously Hypertensive Rats (SHR) | IP | 1.25 mg/kg | Acute reduction in arterial blood pressure | [4] |
| Wistar Rats | Oral (in diet) | 20, 40, or 80 mg/kg/day | Toxicokinetic study | [6] |
| Fructose-Fed Rats (Insulin Resistance Model) | Oral (in drinking water) | 1 mg/kg/day | Decreased systolic blood pressure and reverted cardiac hypertrophy | [3] |
| Euthyroid and Hyperthyroid Rats | Oral | 20 mg/kg/day for 1 week | Prevention of cardiac post-ischemic dysfunction | [2] |
| L-NAME Hypertensive Rats | IV | 3 or 10 mg/kg | Hypotensive response | [13] |
| Sprague-Dawley Rats | Subcutaneous | 1 mg/kg/day | Study of effects on pancreatic and skeletal muscle blood flow | [9][10] |
Table 2: this compound Dosages in Other Animal Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference(s) |
| Beagle Dogs | IV | 0.025 and 0.1 mg/kg | Increased cardiac output and stroke volume, lowered systemic vascular resistance | [4] |
| Beagle Dogs | Oral | 2.5, 10, or 40 mg/kg/day | Toxicokinetic study | [6] |
| Pentobarbital-Anesthetized Dogs | IV (cumulative) | 0.0025, 0.01, 0.04, 0.16, and 0.64 mg/kg | Inhibition of isoproterenol-induced heart rate increase | [8] |
| Albino Swiss Mice | Oral (in diet) | 10, 40, and 160 mg/kg/day | Toxicokinetic study | [6] |
Experimental Protocols & Methodologies
Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Single 1 mg/kg intravenous (IV) or intraperitoneal (IP) dose.
-
Single 2 mg/kg oral (PO) dose.
-
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of nebivolol are measured using a validated chiral and achiral assay (e.g., HPLC).
-
Purpose: To determine the pharmacokinetic parameters of nebivolol, including its bioavailability and clearance, following different routes of administration.[1]
Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)
-
Animals: Awake Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: 1.25 mg/kg intraperitoneal (IP) injection.
-
Measurements: Arterial blood pressure is monitored continuously.
-
Purpose: To assess the acute effects of nebivolol on blood pressure in a hypertensive model.[4]
Visualizations
Caption: General workflow for conducting animal studies with nebivolol.
Caption: Nebivolol's dual mechanism of action.
References
- 1. Pharmacokinetics of nebivolol in the rat: low oral absorption, loss in the gut and systemic stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol in oral subacute treatment prevents cardiac post-ischemic dysfunction in rats, but hyperthyroidism reduces this protection: mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nebivolol on cardiovascular changes associated with a rat model of insulin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and hemodynamic profile of nebivolol, a chemically novel, potent, and selective beta 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. Effects of nebivolol, atenolol and propranolol on in vivo cardiovascular and metabolic responses to isoproterenol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Modification of pharmacological activity of nebivolol due to Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective pharmacokinetics and cardiovascular effects of nebivolol in L-NAME hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nebivolol Hydrochloride Stability & Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of nebivolol (B1214574) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of nebivolol hydrochloride?
A1: this compound is most susceptible to degradation through hydrolysis, particularly in acidic and basic conditions, and through oxidation.[1][2][3] It is generally stable under thermal and photolytic stress when stored under recommended conditions.[2][4][5][6]
Q2: How does this compound degrade under acidic and basic conditions?
A2: The drug is highly susceptible to both acidic and basic hydrolysis.[1][7]
-
Acid Hydrolysis: Significant degradation occurs when the drug is exposed to acidic solutions, such as 0.1 N HCl, especially with heating.[1][3] This leads to the formation of several degradation products.[1]
-
Base Hydrolysis: In the presence of a base like 0.1 N NaOH, this compound degrades significantly. One study noted a 20% reduction in the parent drug peak after just two hours at 80°C, with the appearance of multiple new peaks in the chromatogram.[1]
Q3: Is this compound susceptible to oxidative degradation?
A3: Yes, this compound degrades in the presence of oxidizing agents.[1][2] Studies have shown decomposition when exposed to hydrogen peroxide solutions (e.g., 3% to 30%), resulting in the formation of specific oxidative degradants.[1][3]
Q4: What is the photostability profile of this compound?
A4: this compound is considered photostable.[2][6] Formal photostability studies conducted according to ICH Q1B guidelines have shown that the drug product is stable when exposed to light.[4][5] In solid form, exposure to UV light (254 nm) for seven days did not result in observable degradation.[2]
Q5: How does heat affect the stability of this compound?
A5: The drug exhibits good thermal stability under typical storage conditions.[2][6] It has been found to be stable in its solid state when heated at 60°C for seven days.[2] However, some degradation has been observed under more extreme dry heat conditions, such as 90°C for 2 hours.[1] Thermogravimetric analysis indicates that thermal decomposition occurs at much higher temperatures.[8]
Q6: What type of analytical method is recommended for a stability study of this compound?
A6: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (RP-UPLC) method is essential.[1][2][6] These methods can separate the intact drug from its potential degradation products. A C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) and acetonitrile) and an aqueous buffer.[1][2] UV detection is typically performed at wavelengths around 222 nm or 281 nm.[2][7]
Troubleshooting Guide
Problem 1: I am observing significant degradation in my control sample which was not subjected to stress conditions.
Possible Causes & Solutions:
-
Contaminated Solvents/Reagents: Ensure all solvents (methanol, acetonitrile, water) are HPLC grade and that all buffers and reagents are freshly prepared.
-
Improper Sample Handling: Nebivolol solutions may have limited stability at room temperature. One study confirmed solution stability for up to 24 hours at room temperature, but this can vary based on the solvent.[1] Prepare solutions fresh and store them protected from light and at a controlled temperature if they are not analyzed immediately.
-
pH of the Medium: The pH of your solvent system could be contributing to hydrolysis. Ensure the pH is controlled and appropriate for the drug's stability (e.g., slightly acidic buffers are often used in mobile phases).[1]
Problem 2: I cannot achieve a good separation between the main nebivolol peak and its degradation products.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Increasing the organic content generally decreases retention times. Also, consider modifying the pH of the aqueous buffer, as this can alter the ionization state of the drug and its degradants, thereby affecting retention.[1][3]
-
Incorrect Column: Ensure you are using a suitable column (e.g., a C18 stationary phase) that provides adequate retention and selectivity.[1][2]
-
Gradient Elution Needed: If isocratic elution is insufficient, develop a gradient method. A gradient allows for the separation of compounds with a wider range of polarities, which is common in degradation studies.[2][6]
Problem 3: I am not observing any degradation even under harsh stress conditions (e.g., strong acid/base).
Possible Causes & Solutions:
-
Insufficient Stress Duration/Temperature: Degradation kinetics are dependent on time and temperature. The reaction may be too slow at room temperature. As per established protocols, heating the samples (e.g., to 80°C) is often necessary to accelerate degradation to a detectable level within a reasonable timeframe.[1]
-
Low Drug Concentration: Ensure the starting concentration of your drug solution is high enough to detect a percentage decrease and see the resulting degradant peaks, which may have lower molar absorptivity.
-
Drug Insolubility: this compound is very slightly soluble in water.[5] Ensure the drug is fully dissolved in a suitable solvent (like methanol) before the stressor is added to the aqueous medium.[1] Inadequate dissolution will prevent the drug from being exposed to the stress condition.
Data Summary
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Time & Temperature | Observation | Reference(s) |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 1-2 hours at 80°C | Significant degradation, multiple degradant peaks formed. | [1][2][3] |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 1-2 hours at 80°C | Significant degradation, multiple degradant peaks formed. | [1][2] |
| Neutral Hydrolysis | Water | 2 hours at 80°C | Partial degradation observed. | [1] |
| Oxidative | 3% - 30% H₂O₂ | 2-24 hours at RT or 80°C | Degradation occurs, forming specific oxidative products. | [1][2][3] |
| Thermal (Dry Heat) | Oven | 2 hours at 90°C | Partial degradation observed. | [1] |
| Photolytic | UV Light (254 nm) | 7 days | Found to be stable. | [2][5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies based on published methods.[1][2][9]
1. Preparation of Stock Solution:
-
Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol to obtain a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl. Boil the solution in a water bath at 80°C for 2 hours. Cool to room temperature, neutralize with 0.1 N NaOH, and dilute to volume with the mobile phase.
-
Base Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH. Boil in a water bath at 80°C for 2 hours. Cool to room temperature, neutralize with 0.1 N HCl, and dilute to volume with the mobile phase.
-
Oxidative Degradation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 3% H₂O₂. Keep the solution at 80°C for 2 hours. Cool and dilute to volume with the mobile phase.
-
Thermal Degradation (Solid State): Place approximately 25 mg of this compound powder in an oven at 90°C for 2 hours. After cooling, weigh the powder, transfer it to a 25 mL volumetric flask, and prepare a 1 mg/mL solution in methanol.
-
Control Sample: Dilute an aliquot of the stock solution with the mobile phase to the final target concentration without subjecting it to any stress.
3. Sample Analysis:
-
For each stressed sample, dilute an aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 5 µg/mL).
-
Inject the samples into a validated stability-indicating HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent nebivolol peak.
Visualizations
Caption: High-level overview of primary degradation pathways for Nebivolol HCl.
Caption: Standard experimental workflow for conducting a forced degradation study.
Caption: A logical decision tree for identifying the source of unknown peaks.
References
- 1. Stability Indicating RP-HPLC Estimation of this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. journaljpri.com [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
Nebivolol Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with nebivolol (B1214574) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is nebivolol hydrochloride and why is its solubility a critical experimental parameter?
This compound is a third-generation, highly selective β1-adrenoceptor antagonist.[1][2] It is unique because it also promotes vasodilation by stimulating nitric oxide (NO) production.[1][3] As a Biopharmaceutical Classification System (BCS) Class II drug, it has high membrane permeability but poor aqueous solubility.[4][5][6] This low solubility can be a rate-limiting step for absorption and can significantly impact the accuracy and reproducibility of in vitro experiments, as well as bioavailability in vivo.[4][7]
Q2: What are the general solubility characteristics of this compound?
This compound is a white to off-white powder that is very slightly soluble in water.[8][9][10] Its solubility is highly dependent on the solvent and the pH of the medium. It is generally soluble in organic solvents like DMSO and methanol (B129727) but shows limited solubility in ethanol (B145695) and is practically insoluble in non-polar solvents.[8][9]
Q3: Why is my this compound not dissolving in an aqueous buffer?
This is a common issue due to the drug's inherently low water solubility.[11][12][13] Several factors could be contributing:
-
pH of the Buffer: this compound's solubility is pH-dependent. While it generally has higher solubility in acidic conditions (e.g., pH 1.2), this can be influenced by other ions in the solution.[14] One study noted that between pH 1.0 and 5.0, solubility actually decreased as the pH decreased, attributing this to a potential "salting-out" effect rather than a simple common-ion effect.
-
Insufficient Solvent Volume: The concentration you are trying to achieve may exceed its maximum solubility in that specific aqueous medium.
-
Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent, controlled temperature.
Q4: How can I dissolve this compound for my experiments? Which solvents are recommended?
For creating stock solutions, using an organic solvent is the standard approach. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1][8][11][15] Methanol and N,N-Dimethylformamide are also effective.[8][9] It is sparingly to slightly soluble in ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol.[8][9]
Q5: I dissolved my this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture media or buffer. What can I do?
This is a frequent problem known as "crashing out." It occurs when the drug, which is stable in the organic stock solvent, is introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically well below 0.5% or 1%, to avoid solvent-induced toxicity and precipitation.
-
Use a Co-solvent System: For in vivo or certain in vitro preparations, a multi-component solvent system can be used. One such system involves first dissolving the drug in DMSO, then diluting with PEG300 and Tween 80 before the final addition of water.[11]
-
Increase Dilution Volume: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Warm the Aqueous Medium: Gently warming your buffer (if experimentally permissible) can temporarily increase solubility during the dilution step.
Q6: Are there advanced methods to improve the aqueous solubility or dissolution rate of this compound?
Yes, several formulation strategies are used in drug development to enhance its solubility and dissolution:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix, such as polyethylene glycol (PEG) 6000 or mannitol, to create an amorphous form of the drug with a higher dissolution rate.[7][16][17]
-
Liquisolid Formulations: The drug is dissolved in a non-volatile liquid vehicle (like PEG 400 or Tween 80) and then converted into a dry, free-flowing powder.[18]
-
Use of Surfactants: Incorporating surfactants like Polysorbate 80 can improve the wettability and dissolution of the drug.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly enhance the dissolution rate.[6]
Data Presentation: Solubility Summary
The following table summarizes the reported solubility of this compound in various common laboratory solvents. Note that there can be variations between suppliers and batches.
| Solvent | Reported Solubility | Molarity / Concentration | Source(s) |
| DMSO | Freely Soluble / Soluble | up to 100 mM (44.19 mg/mL) | [1][8][9] |
| Soluble | 88 mg/mL | [11][12] | |
| Soluble | ≥20-22.1 mg/mL | [15][19] | |
| Ethanol | Soluble | up to 10 mM (4.42 mg/mL) | [1] |
| Sparingly / Slightly Soluble | - | [8][9] | |
| Insoluble | - | [11][12] | |
| Methanol | Soluble / Sparingly Soluble | - | [8][9] |
| N,N-Dimethylformamide | Soluble | - | [8][9] |
| Water | Very Slightly Soluble / Insoluble | - | [9][11][12] |
| Propylene Glycol | Sparingly Soluble | - | [8][9] |
| Polyethylene Glycol | Sparingly Soluble | - | [8][9] |
| 0.1 M HCl | Practically Insoluble | - | [10] |
| HCl Buffer (pH 1.2) | Higher Solubility | ~1.2 mg/mL | [14] |
| Phosphate (B84403) Buffer (pH 6.5) | Lower Solubility | ~0.03 mg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder (M.Wt: 441.9 g/mol ) using a calibrated analytical balance.[1]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., for a 100 mM stock, add 226.3 µL of DMSO per 10 mg of powder).[1] Note: Moisture-absorbing DMSO can reduce solubility.[11]
-
Dissolution: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[12]
Protocol 2: Saturation Solubility Determination
This method is used to determine the maximum solubility of the compound in a specific solvent or buffer.[14][18]
-
Preparation: Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the desired test solvent (e.g., distilled water, phosphate buffer pH 6.8) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a rotary shaker or magnetic stirrer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14][18]
-
Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 281-282 nm) or HPLC.[18][20][21]
-
Calculation: Calculate the saturation solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Visualizations
Caption: A troubleshooting workflow for addressing common this compound solubility issues.
Caption: Overview of formulation strategies to enhance the solubility of poorly soluble drugs like nebivolol.
Caption: Dual mechanism of action of nebivolol, combining β1-blockade with NO-mediated vasodilation.
References
- 1. This compound | Adrenergic beta-1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. This compound | 152520-56-4 [chemicalbook.com]
- 3. Nebivolol - Wikipedia [en.wikipedia.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. nano-ntp.com [nano-ntp.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound [doi.usp.org]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. studiauniversitatis.ro [studiauniversitatis.ro]
- 15. Nebivolol = 98 HPLC 152520-56-4 [sigmaaldrich.com]
- 16. rroij.com [rroij.com]
- 17. rroij.com [rroij.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. raybiotech.com [raybiotech.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. rjpbcs.com [rjpbcs.com]
Technical Support Center: Enhancing Nebivolol Hydrochloride Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Nebivolol (B1214574) Hydrochloride to improve its oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Nebivolol Hydrochloride?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2][3][4][5] This classification presents two primary challenges:
-
Poor Aqueous Solubility: Its low solubility in water and gastrointestinal fluids leads to a slow and limited dissolution rate, which is often the rate-limiting step for absorption.[1][4][6]
-
High First-Pass Metabolism: After absorption, Nebivolol undergoes extensive metabolism in the liver, primarily by the Cytochrome P450 2D6 (CYP2D6) enzyme.[7][8][9] These factors combined result in a low and variable oral bioavailability of approximately 12% in extensive metabolizers.[7][8][9][10]
Q2: What are the most common formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation techniques have been successfully employed to overcome the solubility and dissolution challenges:
-
Solid Dispersions: This technique involves dispersing Nebivolol in a hydrophilic carrier matrix to enhance its wettability and dissolution rate.[2][11][12] Common methods include solvent evaporation, fusion, and kneading.
-
Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as GI fluids.[10][13][14] This increases the drug's solubility and provides a large surface area for absorption.[13]
-
Liquisolid Compacts: This method involves dissolving the drug in a non-volatile liquid solvent and converting the solution into a dry, free-flowing, and compressible powder by blending with selected carrier and coating materials.[15]
-
Nanoparticle Systems: Reducing the particle size of the drug to the nanometer range (nanosuspensions or polymeric nanoparticles) significantly increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[4][16]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic Nebivolol molecule within the cavity of a cyclodextrin (like SBEβCD) forms an inclusion complex with enhanced aqueous solubility.[3]
-
Orodispersible Tablets (ODTs): These formulations are designed to disintegrate rapidly in the mouth, allowing for pre-gastric absorption of the drug, which can help bypass first-pass metabolism.[7][9]
Q3: Which excipients are typically effective for these advanced formulations?
A3: The choice of excipients is critical for the success of the formulation. Based on published studies, the following are commonly used:
-
Solid Dispersion Carriers: Polyethylene Glycols (PEG 6000)[11][12][17], Polyvinylpyrrolidone (PVP K30)[17], Copovidone (Plasdone S630), Poloxamers.
-
SEDDS/SNEDDS Oils: Capmul MCM EP[13][18], Oleic Acid[14][19], Peceol.[10]
-
SEDDS/SNEDDS Surfactants: Tween 20[14][19], Tween 60[13][18], Tween 80[15], Cremophor RH 40.[10]
-
SEDDS/SNEDDS Co-surfactants: Transcutol HP[13][18], Polyethylene Glycol 400 (PEG 400).[13][15][18][19]
-
Liquisolid Vehicles & Carriers: PEG 400 as a liquid vehicle; Avicel PH 102 and Syloid 244 FP as carriers; Aerosil as a coating material.[15]
-
Nanoparticle Polymers: Eudragit® RS100[16], Polycaprolactone.[20][21]
-
Cyclodextrins: Sulfobutylether-β-Cyclodextrin (SBEβCD).[3]
Q4: What analytical techniques are essential for characterizing Nebivolol formulations?
A4: A combination of analytical methods is required for comprehensive characterization:
-
High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantifying Nebivolol content in formulations and for dissolution testing. A C18 column with a mobile phase of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile) is common, with UV detection around 281-282 nm.[22][23][24]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the physical state of the drug within the formulation (crystalline or amorphous). A shift or disappearance of the drug's melting peak indicates its conversion to an amorphous state, which typically has higher solubility.[6][25]
-
X-Ray Diffraction (XRD): XRD provides definitive proof of the crystalline or amorphous nature of the drug in the final formulation.[6][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to investigate potential chemical interactions between the drug and the excipients by analyzing characteristic peaks.[15][25]
-
Particle Size and Zeta Potential Analysis: Essential for nano-formulations (SNEDDS, nanoparticles) to determine globule/particle size, polydispersity index (PDI), and surface charge (zeta potential), which relates to physical stability.[13][20]
Section 2: Troubleshooting Guides
Solid Dispersion Formulations
-
Q: My solid dispersion formulation isn't showing a significant improvement in dissolution rate. What are the possible causes?
-
A:
-
Incorrect Drug-to-Carrier Ratio: The amount of hydrophilic carrier may be insufficient to effectively disperse the drug. Try increasing the carrier ratio (e.g., from 1:1 to 1:3 or higher).
-
Poor Carrier Selection: The chosen carrier may not have optimal solubilizing properties for Nebivolol. Consider screening different hydrophilic polymers like PEGs, PVPs, or Copolymers like Plasdone S630.[17]
-
Incomplete Amorphization: The drug may still be present in its crystalline form. Confirm the physical state using DSC and XRD.[6] If crystalline, consider a different preparation method (e.g., solvent evaporation may be more effective than fusion for thermolabile drugs) or a different carrier.
-
Recrystallization: The amorphous drug may have recrystallized during storage. Ensure storage conditions are appropriate (low humidity) and re-analyze the sample.
-
-
-
Q: How do I interpret my DSC thermogram for a solid dispersion?
-
A: Compare the thermogram of your solid dispersion with those of the pure drug and the pure carrier. If the sharp endothermic peak corresponding to the melting point of crystalline Nebivolol is absent in the solid dispersion thermogram, it indicates that the drug has been converted to an amorphous state or is molecularly dissolved in the carrier matrix.[6]
-
Self-Emulsifying Formulations (SNEDDS/SMEDDS)
-
Q: My SNEDDS formulation turns cloudy or shows drug precipitation upon dilution with water. How can I fix this?
-
A:
-
Poor Emulsification Efficiency: The surfactant and co-surfactant concentrations may be too low to form a stable nanoemulsion. The formulation may be outside the self-emulsifying region of the ternary phase diagram.[13]
-
Low Drug Solubility in the Vehicle: The drug might be precipitating because its concentration exceeds the saturation solubility in the nano-droplets once formed. Try using an oil or surfactant system with higher solubilizing capacity for Nebivolol.[13]
-
Incorrect Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is crucial. For an oil-in-water emulsion (like SNEDDS), an HLB value typically between 8 and 18 is required. You may need to blend surfactants to achieve the optimal HLB.
-
-
-
Q: The globule size of my nanoemulsion is larger than the desired range (>200 nm). How can I reduce it?
-
A:
-
Increase Surfactant-to-Oil Ratio (S/O Ratio): A higher concentration of surfactant helps to lower the interfacial tension more effectively and stabilize smaller droplets.[13]
-
Optimize Co-surfactant: The co-surfactant helps to fluidize the interfacial film. Vary the type and concentration of the co-surfactant (e.g., Transcutol HP, PEG 400) to find the optimal system for size reduction.[13][18]
-
Check Component Miscibility: Ensure all components (oil, surfactant, co-surfactant) are fully miscible in the ratios used. Immiscibility can lead to poor emulsification and larger droplet sizes.
-
-
Nanoparticle Formulations
-
Q: My nanoparticle formulation has very low entrapment efficiency (<50%). What steps can I take to improve it?
-
A:
-
Drug-Polymer Affinity: Nebivolol may have low affinity for the chosen polymer. Screen different polymers (e.g., Eudragit, PCL) to find one that interacts favorably with the drug.[16]
-
Solvent Selection (for solvent-based methods): The drug and polymer should both have high affinity for the chosen solvent system to ensure co-precipitation.[16]
-
Process Parameters: In methods like solvent evaporation, a very slow evaporation rate can allow the drug to diffuse out of the forming nanoparticles. Optimize the evaporation speed and stirring rate.
-
-
-
Q: The nanoparticles are aggregating and settling over time. How can I improve the stability of the nanosuspension?
-
A:
-
Insufficient Surface Stabilization: The concentration of the stabilizer (surfactant or polymer) may be too low to cover the surface of the nanoparticles and provide steric or electrostatic repulsion. Increase the stabilizer concentration.
-
Low Zeta Potential: For electrostatic stabilization, the zeta potential should ideally be greater than +30 mV or less than -30 mV.[16] If the value is close to zero, the repulsive forces are weak, leading to aggregation. You may need to add a charged surfactant or change the pH of the medium.
-
-
Section 3: Data & Protocols
Data Presentation
Table 1: Solubility of Nebivolol HCl in Various Non-Volatile Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| PEG 400 | High (Selected as solvent of choice) | [15] |
| Propylene Glycol | Lower than PEG 400 | [15] |
| Tween 80 | Lower than PEG 400 | [15] |
| Glycerine | Lower than PEG 400 | [15] |
| Capmul MCM EP | 45.34 ± 1.12 | [13] |
| Oleic Acid | High (Selected as oil phase) |[14][19] |
Table 2: Comparative In Vitro Dissolution of Nebivolol HCl Formulations
| Formulation Type | % Drug Release | Time (min) | Reference |
|---|---|---|---|
| Marketed Formulation | 31.2% | 15 | [15] |
| Liquisolid Compact (F18) | 100.2% | 15 | [15] |
| Pure Drug Suspension | < 20% | 60 | [13] |
| Optimized SNEDDS | > 90% | 60 | [13] |
| Solid Dispersion (PEG 6000, 1:2) | ~100% | 40 | [11] |
| Orodispersible Tablet (with Menthol) | > 98% | 14 |[9] |
Table 3: Comparative Pharmacokinetic Parameters in Animal Models
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Improvement | Reference |
|---|---|---|---|---|---|
| Oral Drug Suspension (Rabbits) | ~45 | ~2 | ~200 | - | [9] |
| Orodispersible Tablet (Rabbits) | ~120 | ~1 | ~550 | ~2.75-fold | [9] |
| Aqueous Suspension (Ocular, Rabbits) | - | - | 189 | - | [20][21] |
| Nanoparticle In-situ Gel (Ocular, Rabbits) | - | - | 329.2 | ~1.74-fold |[20][21] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh the desired amounts of Nebivolol HCl and a hydrophilic carrier (e.g., Copovidone/Plasdone S630) to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).
-
Dissolve the carrier in a suitable volatile solvent, such as methanol, in a beaker.
-
Add the weighed Nebivolol HCl to the carrier solution and stir continuously with a magnetic stirrer until a clear solution is obtained.
-
Evaporation: Transfer the solution to a petri dish or a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 50°C) until a dry, solid mass is formed.
-
Post-Processing: Place the dried mass in a desiccator for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered mass through a fine sieve (e.g., #30 sieve) to obtain a uniform particle size.
-
Store the final product in an airtight container in a cool, dry place.
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) [13][18]
-
Excipient Screening: Determine the solubility of Nebivolol HCl in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagram: Select the most suitable oil, surfactant, and co-surfactant based on solubility and miscibility studies. Prepare a series of blends with varying ratios of these three components. Titrate each blend with water and observe for the formation of a clear/translucent nanoemulsion to identify the self-emulsifying region.
-
Preparation of SNEDDS Pre-concentrate:
-
Accurately weigh the selected oil (e.g., Capmul MCM EP), surfactant (e.g., Tween 60), and co-surfactant (e.g., Transcutol HP) in a glass vial according to a ratio determined from the phase diagram (e.g., 25% Oil, 50% Surfactant, 25% Co-surfactant).
-
Mix the components thoroughly using a vortex mixer until a homogenous, clear solution is formed.
-
Add the accurately weighed Nebivolol HCl to this mixture and vortex again until the drug is completely dissolved. This is the final SNEDDS pre-concentrate.
-
-
Characterization: Evaluate the pre-concentrate by diluting it (e.g., 100-fold) with water or a relevant buffer. Measure the resulting globule size, Polydispersity Index (PDI), and zeta potential using a dynamic light scattering instrument.
Protocol 3: RP-HPLC Method for Quantification of Nebivolol [22][23]
-
Chromatographic Conditions:
-
Column: C18 (e.g., Lichrospher 100 C-18, 5 µm, 200×4.6 mm).[22]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, 50 mM KH2PO4 buffer (pH adjusted to 3.0 with o-phosphoric acid) and acetonitrile (B52724) in a 45:55 v/v ratio.[22]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.[22]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Nebivolol HCl (e.g., 1 mg/mL) in methanol.
-
Create a working standard (e.g., 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare a series of calibration standards (e.g., 0.25-8.0 µg/mL) by further diluting the working standard with the mobile phase.[23]
-
-
Sample Preparation (for Drug Content):
-
Accurately weigh a quantity of the formulation (e.g., solid dispersion powder) equivalent to a known amount of Nebivolol.
-
Disperse/dissolve it in a suitable solvent (e.g., methanol), sonicate to ensure complete extraction of the drug, and dilute to a final known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Nebivolol in the sample solution using the regression equation from the calibration curve.
Section 4: Visual Guides
Diagrams and Workflows
Caption: Workflow for developing and evaluating an enhanced Nebivolol HCl formulation.
Caption: Troubleshooting guide for common issues in SNEDDS formulation.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Novel Solubility Enhancement of Nebivolol by using Solid Dispersion Techniques - ProQuest [proquest.com]
- 3. Development of Oral Tablets of Nebivolol with Improved Dissolution Properties, Based on Its Combinations with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Formulation and In Vitro Evaluation of Bilayer Tablets of this compound and Nateglinide for the Treatment of Diabetes and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement of this compound Loaded Transferosomes via Transdermal Route: Pharmacokinetic and Pharmacodynamic Evaluation in Rats – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. rroij.com [rroij.com]
- 12. rroij.com [rroij.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Self-emulsifying system for improved solubility of nebivolol. [wisdomlib.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. SOLUBILITY ENHANCEMENT OF NEBIVOLOL BY SOLID DISPERSION TECHNIQUE | PDF [slideshare.net]
- 18. Design and evaluation of self‑nanoemulsifying drug delivery systems for this compound | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 19. DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM OF NEBIVOLOL FOR THE IMPROVEMENT OF SOLUBILITY AND DISSOLUTION | Semantic Scholar [semanticscholar.org]
- 20. Nebivolol Polymeric Nanoparticles-Loaded In Situ Gel for Effective Treatment of Glaucoma: Optimization, Physicochemical Characterization, and Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nebivolol Polymeric Nanoparticles-Loaded In Situ Gel for Effective Treatment of Glaucoma: Optimization, Physicochemical Characterization, and Pharmacokinetic and Pharmacodynamic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsonline.com [ijpsonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. Stability Indicating RP-HPLC Estimation of this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nano-ntp.com [nano-ntp.com]
Technical Support Center: Addressing Nebivolol Hydrochloride Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on potential interference by nebivolol (B1214574) hydrochloride in various biochemical assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is nebivolol hydrochloride and how might it interfere with my experiments?
Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors. A key feature of nebivolol is its ability to stimulate nitric oxide (NO) production and exert antioxidant effects. This dual action means it can influence the actual physiological levels of biomarkers you may be measuring, particularly those related to cardiovascular and oxidative stress pathways. This is often referred to as a physiological or pharmacological interference, as opposed to a direct analytical interference with assay reagents.
Q2: Which biochemical assays are most likely to be affected by nebivolol?
Based on its mechanism of action, nebivolol is most likely to affect assays related to:
-
Nitric Oxide (NO) Signaling: Assays measuring NO, its metabolites (nitrite/nitrate), or the activity of nitric oxide synthase (eNOS).
-
Oxidative Stress: Assays for reactive oxygen species (ROS), antioxidant enzymes (e.g., superoxide (B77818) dismutase), and markers of oxidative damage (e.g., malondialdehyde).
-
Liver Function Tests: In rare cases, nebivolol has been associated with elevated liver enzymes.[1][2][3]
-
Toxicology Screens: Some beta-blockers have been reported to cause false-positive results in certain immunoassays, particularly for amphetamines.
Q3: Is it possible for nebivolol to directly interfere with the chemical components of an assay?
While the primary interference is physiological, the chemical structure of nebivolol could potentially interact with assay reagents in colorimetric or fluorometric assays. However, there is limited direct evidence of significant analytical interference in commonly used biochemical assays. It is always recommended to run a "nebivolol-only" control to test for this possibility in your specific assay system.
Troubleshooting Guides
Issue 1: Unexpected Results in Nitric Oxide (NO) Assays
Symptoms:
-
Higher than expected nitric oxide (NO) or nitrite (B80452)/nitrate levels in nebivolol-treated samples compared to controls.
-
Inconsistent or non-reproducible results in the presence of nebivolol.
Possible Causes:
-
Pharmacological Effect: Nebivolol is known to increase endothelial nitric oxide synthase (eNOS) activity, leading to a genuine increase in NO production.[4]
-
Analytical Interference (Less Likely): The chemical structure of nebivolol or its metabolites might react with the Griess reagent or other components of your NO detection kit.
Troubleshooting Steps:
-
Acknowledge the Pharmacological Effect: Recognize that nebivolol is expected to increase NO levels. Your results may be accurately reflecting the biological activity of the drug.
-
Run a Nebivolol-Only Control:
-
Prepare a sample containing only the assay buffer and nebivolol at the same concentration used in your experiment.
-
If this control shows a significant signal, it suggests direct analytical interference.
-
-
Use an eNOS Inhibitor:
-
To confirm that the increased NO is due to eNOS activity, pre-treat your cells/tissue with an eNOS inhibitor (e.g., L-NAME) before adding nebivolol. This should abolish the nebivolol-induced increase in NO.
-
-
Consider Alternative NO Measurement Techniques:
-
If analytical interference is suspected, consider using a different method for NO detection, such as a chemiluminescence-based NO analyzer, which offers higher specificity.[5]
-
Issue 2: Altered Results in Oxidative Stress Assays
Symptoms:
-
Lower levels of reactive oxygen species (ROS) in nebivolol-treated samples.
-
Increased activity of antioxidant enzymes (e.g., superoxide dismutase - SOD).
-
Decreased levels of oxidative stress markers (e.g., malondialdehyde - MDA).
Possible Causes:
-
Antioxidant Properties: Nebivolol has direct ROS scavenging properties and can inhibit NADPH oxidase, a major source of cellular ROS.[6] This leads to a true reduction in oxidative stress.
Troubleshooting Steps:
-
Validate with Positive Controls:
-
Use a known ROS inducer (e.g., H₂O₂) to confirm that your assay can detect an increase in oxidative stress. Co-treatment with nebivolol should attenuate this increase.
-
-
Run a Nebivolol-Only Control:
-
As with NO assays, a control with only buffer and nebivolol can help rule out direct analytical interference with your detection probes (e.g., DCFDA).
-
-
Measure Multiple Markers:
-
To get a comprehensive picture, measure several markers of oxidative stress, including both ROS levels and the activity of antioxidant enzymes.
-
Issue 3: Suspected False-Positive in a Toxicology Screen
Symptoms:
-
A positive result for amphetamines in a urine drug screen from a subject known to be taking nebivolol but denying amphetamine use.
Possible Causes:
-
Cross-Reactivity in Immunoassays: The immunoassay used for the initial screen may have antibodies that cross-react with nebivolol or its metabolites due to structural similarities with amphetamines. Other beta-blockers, like labetalol, have been documented to cause such false positives.[7][8]
Troubleshooting Steps:
-
Confirm with a More Specific Method:
-
A positive immunoassay result should always be considered presumptive. Request a confirmatory test using a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These methods separate compounds based on their physical and chemical properties and are highly unlikely to produce a false positive from nebivolol.
-
-
Disclose all Medications:
-
Ensure that the testing facility is aware of all medications being taken by the subject, including nebivolol.
-
Data Presentation
Table 1: Effects of Nebivolol on Nitric Oxide and Oxidative Stress Markers
| Parameter | Assay Type | Effect of Nebivolol | Typical Concentration Range | Reference |
| Nitric Oxide (NO) | Griess Assay, Fluorescence Probes | Increased Production | 10 nM - 10 µM | [10] |
| Reactive Oxygen Species (ROS) | DCFDA Assay | Decreased Levels | 10 nM - 50 µM | [11] |
| Malondialdehyde (MDA) | TBARS Assay | Decreased Levels | In vivo studies | [12] |
| Superoxide Dismutase (SOD) | Enzyme Activity Assay | Increased Activity | In vivo studies | [12] |
Table 2: Potential Interference of Nebivolol in Clinical Laboratory Tests
| Test | Potential Interference | Probable Mechanism | Recommendation |
| Liver Function Tests (ALT, AST) | Elevated Levels (rare) | Idiosyncratic drug-induced liver injury | Monitor liver function in patients on nebivolol therapy.[1][3] |
| Urine Amphetamine Screen | False Positive | Immunoassay cross-reactivity | Confirm positive results with GC-MS or LC-MS/MS.[7] |
| Serum Creatinine | No significant direct interference reported | Nebivolol may improve renal function in some populations. | No specific precautions are typically needed for the assay itself.[13][14] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
-
Sample Preparation:
-
Culture cells (e.g., endothelial cells) to desired confluency.
-
Pre-treat cells with nebivolol at various concentrations for the desired time. Include a vehicle control.
-
Collect the cell culture supernatant.
-
-
Griess Reaction:
-
To 50 µL of supernatant in a 96-well plate, add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Control for Interference: Run a parallel set of wells with nebivolol in cell-free media to check for direct reaction with the Griess reagents.[15]
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
-
DCFDA Loading:
-
Wash cells with warm phosphate-buffered saline (PBS).
-
Incubate cells with 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C.[11]
-
-
Treatment:
-
Wash cells with PBS to remove excess DCFDA.
-
Add media containing nebivolol and/or a known ROS inducer (e.g., H₂O₂ as a positive control).
-
-
Measurement:
-
Data Analysis:
-
Normalize the fluorescence of treated cells to that of control cells.
-
Control for Interference: Measure the fluorescence of a cell-free solution of DCFDA with and without nebivolol to check for direct quenching or enhancement of the probe's fluorescence.
-
Visualizations
References
- 1. Nebivolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nebivolol: Generic, Uses, Side Effects, Dosage [medicinenet.com]
- 3. Nebivolol-Induced Hepatoxicity: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta blockers, nitric oxide, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nebivolol inhibits superoxide formation by NADPH oxidase and endothelial dysfunction in angiotensin II-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Can Cause False Positives for Drug Tests? | Banner Health [bannerhealth.com]
- 8. Does Labetalol Trigger False Positive Drug Testing Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 10. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effect of Nebivolol against Oxidative Stress Induced by Aristolochic Acids in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of nebivolol in elderly heart failure patients with impaired renal function: insights from the SENIORS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of nebivolol hydrochloride in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nebivolol (B1214574) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize batch-to-batch variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in experiments with nebivolol hydrochloride?
A1: The primary sources of variability often stem from the physicochemical properties of this compound itself. As a Biopharmaceutics Classification System (BCS) Class II drug, it has low aqueous solubility and high permeability.[1][2][3] Key factors contributing to variability include:
-
Polymorphism: Changes in the crystalline form of the active pharmaceutical ingredient (API) can significantly impact its solubility and dissolution rate.[4][5] Converting the crystalline form to an amorphous state has been shown to improve solubility.[4]
-
Particle Size: Variation in the particle size of the this compound powder can affect the surface area available for dissolution, leading to inconsistent results.
-
Formulation Excipients: The type and quantity of excipients used in a formulation can influence the wettability, disintegration, and dissolution of the final product.
-
Manufacturing Processes: Differences in manufacturing processes, such as granulation and compression, can lead to batch-to-batch differences in tablet hardness, disintegration time, and dissolution profiles.[1]
-
Analytical Method Variability: Inconsistencies in analytical methods, such as HPLC, can introduce variability in the quantification of this compound.
Q2: How does the genetic polymorphism of CYP2D6 affect the bioavailability of nebivolol?
A2: Nebivolol is primarily metabolized by the CYP2D6 enzyme in the liver.[6][7][8][9] This enzyme exhibits genetic polymorphism, leading to different metabolic phenotypes in the population:
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity metabolize nebivolol extensively, resulting in lower plasma concentrations of the parent drug. The oral bioavailability in EMs is around 12%.[6][10]
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity metabolize nebivolol slowly, leading to significantly higher plasma concentrations. The oral bioavailability in PMs can be as high as 96%.[6][10]
This inter-individual variability is a crucial consideration in clinical studies but is distinct from manufacturing-related batch-to-batch variability.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Problem: You are observing significant variability in the in-vitro dissolution profiles of your this compound tablets from different batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Polymorphic Form Variation | 1. Characterize the solid state: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of the this compound in each batch.[4][5] 2. Control crystallization conditions: If you are crystallizing the API in-house, ensure that the solvent system, temperature, and agitation rate are tightly controlled to produce a consistent polymorphic form. 3. Consider amorphous solid dispersions: To bypass issues with crystallinity, consider creating an amorphous solid dispersion of this compound with a polymer like PEG 6000 or by using techniques like co-crystallization.[5][11][12] |
| Particle Size Distribution Differences | 1. Measure particle size: Use laser diffraction to determine the particle size distribution of the API in each batch. 2. Implement particle size reduction/control: If significant variation is found, implement a consistent milling or micronization process to achieve a uniform particle size distribution. |
| Formulation and Manufacturing Inconsistencies | 1. Review excipient sources and grades: Ensure that the same grade and supplier of all excipients are used across all batches. 2. Optimize wet granulation process: The ratio of API dispersed in the binding solution versus in the dry mixture can impact dissolution.[1] Experiment with different ratios to find an optimal and robust process. 3. Monitor tablet physical properties: Test for hardness, friability, and disintegration time for each batch. Variations in these parameters can indicate inconsistencies in the compression process.[3] |
| Dissolution Method Issues | 1. Verify dissolution medium preparation: Ensure the pH and composition of the dissolution medium are correct and consistent.[13] 2. Check for drug degradation: this compound may degrade under certain pH conditions. Assess the stability of the drug in the chosen dissolution medium.[13] 3. Evaluate the effect of surfactants: If using surfactants in the medium, be aware that they can sometimes form insoluble complexes with the drug.[13] |
Issue 2: Poor and Variable Bioavailability in Preclinical/Clinical Studies
Problem: You are observing inconsistent plasma concentration levels of this compound in animal or human studies, even when administering the same dose from different batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Enhance solubility: Employ solubility enhancement techniques such as creating solid dispersions, nanosuspensions, or using liquisolid compacts.[2][11] 2. Utilize complexation: The use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBEβCD), can improve the solubility and dissolution of nebivolol.[3] |
| Inconsistent Dissolution Rate | 1. Address dissolution variability: Refer to the troubleshooting guide for inconsistent dissolution profiles above. In-vivo bioavailability is often directly correlated with in-vitro dissolution for BCS Class II drugs. |
| Metabolic Differences (in vivo) | 1. Phenotype/Genotype subjects: In clinical studies, consider genotyping subjects for CYP2D6 polymorphisms to account for inter-individual variability in metabolism.[6][7][8] |
Experimental Protocols
Protocol 1: RP-HPLC for Quantification of this compound in Tablets
This protocol is a generalized procedure based on several published methods.[14][15][16][17]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and a phosphate (B84403) buffer. A common ratio is Methanol (B129727):Acetonitrile:0.02 M Potassium Dihydrogen Phosphate (60:30:10, v/v/v), with the pH of the buffer adjusted to 4.0.[14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.2-10 µg/mL).[14]
-
-
Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (e.g., methanol), sonicate for at least 30 minutes to ensure complete dissolution, and then dilute to volume.[16]
-
Filter the solution and further dilute with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: In-Vitro Dissolution Testing for this compound Tablets
This protocol is based on USP recommendations and published studies.[18]
-
Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 900 mL of 0.01 N HCl[18]
-
Paddle Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
-
Time Points: 5, 10, 15, 20, 25, 30, 35, 40, and 45 minutes
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
At each specified time point, withdraw a sample of the dissolution medium and filter it promptly.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound content using a validated analytical method, such as the RP-HPLC method described above.
-
-
Data Analysis:
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point.
-
Plot the percentage dissolved versus time to obtain the dissolution profile.
-
Visualizations
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development of Oral Tablets of Nebivolol with Improved Dissolution Properties, Based on Its Combinations with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 9. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New Data for Nebivolol after In Silico PK Study: Focus on Young Patients and Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Stability Indicating RP-HPLC Estimation of this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. jocpr.com [jocpr.com]
strategies to prevent nebivolol hydrochloride degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of nebivolol (B1214574) hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of nebivolol hydrochloride in stock solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
-
pH: The stability of this compound is significantly influenced by pH. It readily degrades in both acidic and alkaline conditions through hydrolysis.[1][2][3][4]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidative degradation of the molecule.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis and oxidation.[1][2][3]
-
Light: While some studies suggest nebivolol is relatively stable to light, prolonged exposure to UV light should be avoided as a precautionary measure.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Methanol (B129727) is a commonly recommended solvent for preparing this compound stock solutions.[1][5] Acetonitrile (B52724) and mixtures of methanol or acetonitrile with aqueous buffers (e.g., phosphate (B84403) buffer) are also frequently used, particularly for analytical purposes.[1][4][6] The choice of solvent may depend on the intended application and the desired concentration. For long-term storage, aprotic solvents might be preferable to minimize hydrolysis.
Q3: What are the best practices for storing this compound stock solutions to ensure stability?
A3: To maintain the integrity of your this compound stock solutions, adhere to the following storage practices:
-
Temperature: Store stock solutions at refrigerated temperatures (e.g., 4°C) or frozen (e.g., -20°C) to slow down potential degradation reactions.[5]
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent any potential photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
-
pH Control: If using aqueous buffers, ensure the pH is maintained in a range that minimizes hydrolysis. Neutral pH is generally preferable to acidic or alkaline conditions for stability.[1][2]
Q4: How can I detect and quantify the degradation of my this compound stock solution?
A4: The most common and reliable method for assessing the stability of this compound and quantifying its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][5] This technique allows for the separation and quantification of the parent drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Review your stock solution preparation and storage procedures. Ensure the pH of your solution is not acidic or basic, and that it is protected from light and high temperatures. Prepare a fresh stock solution using a high-purity solvent and store it under the recommended conditions. |
| Decreased peak area of nebivolol over time | Instability of the stock solution leading to degradation. | Perform a stability study by analyzing the stock solution at regular intervals. If degradation is confirmed, optimize storage conditions (e.g., lower temperature, different solvent, protection from light). |
| Precipitation in the stock solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can dissolve the desired concentration of this compound. Store the solution in a tightly sealed container to prevent solvent evaporation. If using a buffer, check for salt precipitation at low temperatures. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Time | Temperature | % Degradation / Recovery | Reference |
| Acid Hydrolysis (0.1 N HCl) | 2 hours | 80°C | Significant degradation observed | [1][4] |
| Base Hydrolysis (0.1 N NaOH) | 2 hours | 80°C | ~20% degradation (80.75% recovery) | [1][4] |
| Oxidative (3% H₂O₂) | - | Room Temp | Partial degradation observed | [1][4] |
| Oxidative (30% H₂O₂) | - | - | Significant decomposition | |
| Neutral Hydrolysis (Water) | 2 hours | 80°C | Partial degradation | [1] |
| Dry Heat | - | - | Stable | |
| Photolytic (UV light) | 7 days | - | No significant degradation | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
Volumetric flask
-
Analytical balance
-
Spatula
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of methanol to the flask to dissolve the powder.
-
Once dissolved, add methanol to the flask until the final volume is reached.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to an amber vial for storage.
-
Store the stock solution at 4°C, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solution by RP-HPLC
Objective: To determine the stability of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
RP-HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., Methanol:Acetonitrile:0.02 M Potassium Dihydrogen Phosphate, 60:30:10, v/v/v, pH 4.0)[1][4]
-
HPLC vials
Procedure:
-
Set up the RP-HPLC system with the appropriate column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Prepare a series of calibration standards of this compound at known concentrations.
-
Inject the calibration standards to generate a standard curve.
-
At time zero (immediately after preparation), dilute an aliquot of the stock solution to a suitable concentration and inject it into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., 4°C, room temperature).
-
At specified time intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. Stability Indicating RP-HPLC Estimation of this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. bezmialemscience.org [bezmialemscience.org]
Technical Support Center: Optimizing Nebivolol Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of nebivolol (B1214574) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing nebivolol-induced nitric oxide (NO) production?
A1: The optimal incubation time for observing nebivolol-induced NO production is cell-type dependent but is generally a short-term exposure. In human umbilical vein endothelial cells (HUVECs), a time-dependent increase in NO release can be observed in as little as 10 minutes.[1] For cardiac tissues, significant dose-dependent NO production can be seen after 5 hours of treatment.[2] It is recommended to perform a time-course experiment (e.g., 10 min, 30 min, 1h, 4h, 24h) to determine the peak NO production in your specific cell model.
Q2: How long should I incubate cells with nebivolol to assess its effects on cell viability and proliferation?
A2: To assess the effects of nebivolol on cell viability and proliferation, longer incubation times are typically required. For many cancer cell lines, incubation periods of 24 to 72 hours are common to determine cytotoxic and anti-proliferative effects.[3][4] In non-cancerous cell lines like human coronary artery smooth muscle cells (haCSMCs) and endothelial cells (haECs), experiments can range from 24 hours to 14 days to observe significant impacts on cell growth.[5][6]
Q3: What concentrations of nebivolol hydrochloride are typically used in cell culture experiments?
A3: The effective concentration of this compound varies depending on the cell type and the biological endpoint being measured. For studies on NO production and eNOS activation in endothelial cells, concentrations in the range of 1 µM to 10 µM are frequently used.[1] For assessing cytotoxicity in cancer cell lines, a wider range is often tested to determine the IC50, which can fall between 6 µM and 15 µM for various cancer types.[4][7] It is advisable to perform a dose-response experiment to identify the optimal concentration for your specific experimental setup.
Q4: Can this compound cause off-target effects in cell culture?
A4: While nebivolol is a highly selective β1-adrenergic receptor antagonist, it also exhibits unique vasodilatory properties primarily through stimulation of the β3-adrenergic receptor, leading to nitric oxide production.[2][8][9][10] This β3-adrenergic agonism is a key mechanism of action and should be considered in your experimental design. At higher concentrations, as with any compound, the potential for off-target effects increases. It is crucial to include appropriate controls, such as other beta-blockers that do not share nebivolol's NO-releasing properties (e.g., atenolol (B1665814) or metoprolol), to distinguish between class-specific and compound-specific effects.[1]
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: this compound has limited solubility in aqueous solutions, especially at neutral or alkaline pH. The complex components of cell culture media, such as salts and proteins, can further reduce its solubility.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The pH of the stock solution can be slightly acidified to improve solubility, but be mindful of the buffering capacity of your culture medium.
-
Pre-warming: Gently warm the culture medium to 37°C before adding the nebivolol stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Filtration: If precipitation persists, you can filter the final nebivolol-containing medium through a 0.22 µm syringe filter before adding it to the cells. However, this may slightly alter the final concentration.
-
Issue 2: Inconsistent or no effect of nebivolol on nitric oxide (NO) production.
-
Cause: This could be due to several factors, including the specific cell line used, low expression of β3-adrenergic receptors or eNOS, or issues with the NO detection assay.
-
Solution:
-
Cell Line Selection: Ensure that your chosen cell line expresses the necessary machinery for nebivolol's NO-mediated effects, particularly β3-adrenergic receptors and eNOS. Endothelial cells, such as HUVECs, are a good positive control.
-
Assay Sensitivity: The Griess assay is a common method for NO detection but measures nitrite (B80452), a stable breakdown product of NO. For real-time or more sensitive measurements, consider using fluorescent probes like DAF-FM diacetate.
-
Incubation Time: As mentioned in the FAQs, the kinetics of NO production can be rapid. Ensure your measurement time point is optimized.
-
Positive Control: Include a known inducer of eNOS activity, such as acetylcholine (B1216132) or bradykinin, as a positive control to validate your assay.
-
Issue 3: High background or inconsistent results in cell viability assays (e.g., MTT, resazurin).
-
Cause: Interference from nebivolol with the assay reagents or variability in cell seeding density can lead to unreliable results.
-
Solution:
-
Assay Compatibility: Run a control experiment with nebivolol in cell-free medium to check for any direct reaction with your viability assay reagent.
-
Cell Seeding: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to high variability.
-
Incubation with Reagent: Optimize the incubation time for your viability reagent. Over-incubation can lead to high background, while under-incubation can result in a weak signal.
-
Solubilization (for MTT): Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Incomplete solubilization is a common source of error.
-
Data Presentation
Table 1: Recommended Incubation Times and Concentrations of this compound for Different Cellular Effects.
| Cellular Effect | Cell Type | Recommended Concentration Range | Recommended Incubation Time | Reference |
| Nitric Oxide Production | HUVECs | 1 - 10 µM | 10 minutes - 4 hours | [1] |
| eNOS Activation | HUVECs | 10 µM | 10 minutes | [1] |
| Anti-proliferative Effects | Human Coronary Artery Smooth Muscle and Endothelial Cells | 1 - 10 µM | 24 hours - 14 days | [5][6] |
| Cytotoxicity (IC50) | Triple-Negative Breast Cancer Cell Lines | 6.1 - 13.9 µM | 72 hours | [4] |
| Cytotoxicity (IC50) | Medulloblastoma Cell Lines | 13 - 15 µM | Not Specified | [7] |
| Oxidative Stress Reduction | Endothelial Cells | 10 µM | 24 hours | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of nebivolol. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Griess Assay for Nitric Oxide (Nitrite) Detection
This protocol is based on the principle of the Griess reaction.[14][15][16]
Materials:
-
Cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells in appropriate multi-well plates and treat with this compound for the desired time.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium used for the experiment.
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the sodium nitrite standards to separate wells in the same plate.
-
Add 50 µL of Griess Reagent to all wells containing supernatants and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
This is a general protocol for a competitive binding assay.[17][18][19][20][21]
Materials:
-
Cell membranes or whole cells expressing β-adrenergic receptors
-
Radiolabeled ligand (e.g., [3H]dihydroalprenolol)
-
Unlabeled this compound
-
Assay buffer
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In assay tubes, combine the cell membranes/whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled nebivolol.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the non-specific control).
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled nebivolol to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
Mandatory Visualizations
Caption: Nebivolol's dual mechanism of action.
Caption: General experimental workflow.
References
- 1. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinate β-adrenergic inhibition of mitochondrial activity and angiogenesis arrest tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of nebivolol on proliferation and apoptosis of human coronary artery smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effects of nebivolol on endothelial gene expression during oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Managing Nebivolol Hydrochloride Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence when conducting imaging studies with nebivolol (B1214574) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, and lipofuscin, when they absorb light.[1] This intrinsic fluorescence can obscure the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio, false positives, and inaccurate data.[1][2]
Q2: Does nebivolol hydrochloride itself exhibit fluorescence?
Yes, this compound has been shown to exhibit fluorescence with an excitation maximum at 288 nm and an emission maximum at 310 nm.[3][4] This intrinsic fluorescence is in the ultraviolet (UV) spectrum. While this is less likely to directly interfere with commonly used fluorophores in the visible spectrum (e.g., FITC, TRITC, Cy3, Cy5), it's a factor to consider during experimental design.
Q3: What are the common sources of autofluorescence in biological samples?
Autofluorescence in biological samples can originate from several sources:
-
Endogenous Molecules: Tissues contain naturally fluorescent molecules. For example, collagen and NADH typically fluoresce in the blue-green part of the spectrum, while lipofuscin, an age-related pigment, has a broad emission spectrum.[1][2][5]
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[1][2][6] Glutaraldehyde generally induces more intense autofluorescence than paraformaldehyde.[6]
-
Red Blood Cells: The heme groups in red blood cells are a significant source of broad-spectrum autofluorescence.[6][7][8]
-
Cell Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[2][9]
-
Dead Cells: Dead cells tend to be more autofluorescent than live cells.[1][2]
Troubleshooting Guides
Issue 1: High background fluorescence in nebivolol-treated cells or tissues.
This is a common issue stemming from autofluorescence. Follow these steps to identify the source and mitigate the problem.
Step 1: Identify the Source of Autofluorescence
A critical first step is to pinpoint the origin of the unwanted signal.
-
Unstained Control: Always include an unstained control sample that undergoes all the same processing steps (including nebivolol treatment and fixation) but without the addition of fluorescent labels.[1] Imaging this control will reveal the baseline level and spectral characteristics of the autofluorescence in your sample.
Step 2: Optimize Sample Preparation
-
Fixation: If using aldehyde-based fixatives, minimize the fixation time to what is necessary for adequate preservation.[6][7][8] Consider using a lower concentration of paraformaldehyde.[2] Alternatively, organic solvents like ice-cold methanol (B129727) or ethanol (B145695) can be used as they may induce less autofluorescence.[2][6]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a major contributor to autofluorescence.[6][7][8]
Step 3: Implement Chemical Quenching Methods
Several chemical treatments can be applied after fixation to reduce autofluorescence.
-
Sodium Borohydride (B1222165) (NaBH₄): This can be effective for reducing aldehyde-induced autofluorescence.[2][6][7] However, results can be variable, and it may potentially damage tissue or alter antigenicity.[1][7]
-
Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[7][10][11]
-
Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW™ and TrueBlack®, are designed to reduce autofluorescence from various sources.[7][10]
Step 4: Optimize Imaging Parameters and Fluorophore Selection
-
Fluorophore Choice: Select fluorophores that emit in the far-red or near-infrared regions of the spectrum (above 650 nm).[2][7][9] Autofluorescence is typically strongest in the blue and green regions, so shifting to longer wavelengths can significantly improve the signal-to-noise ratio.[2][9]
-
Spectral Imaging and Linear Unmixing: If your imaging system has a spectral detector, you can use a technique called spectral unmixing. This involves recording the emission spectrum of the autofluorescence from your unstained control and then computationally subtracting this "fingerprint" from your experimental images.[1]
Data Presentation
Table 1: Spectral Properties of Nebivolol and Common Endogenous Fluorophores
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| Nebivolol HCl | 288[3][4] | 310[3][4] | Intrinsic fluorescence in the UV spectrum. |
| Collagen | 330-400[5] | 470-520[5] | Primarily in the blue-green range. |
| Elastin | 330-400[5] | 470-520[5] | Similar to collagen. |
| NADH | 340-460[5] | 440-470[5] | Found in all living cells. |
| Lipofuscin | 345-360[5] | 450-650[5] | Broad emission spectrum, "age pigment". |
| Flavins | 360-520[5] | 500-560[5] | Green fluorescence. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Sample Preparation: After fixation with formaldehyde or glutaraldehyde and subsequent washing with PBS, immerse the samples in the freshly prepared sodium borohydride solution.
-
Incubation: Incubate for 10-30 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or other staining protocols.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
-
Reagent Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use.[10]
-
Sample Preparation: After completing your primary and secondary antibody incubations and final washes, ensure the samples are well-rinsed in PBS.
-
Incubation: Immerse the slides in the Sudan Black B solution for 10-15 minutes at room temperature.[10]
-
Washing: Briefly rinse the slides with 70% ethanol to remove excess stain, followed by extensive washing with PBS. Important: Avoid using detergents in subsequent wash steps as this can remove the Sudan Black B.[10]
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Visualizations
Signaling Pathway of Nebivolol
Nebivolol is a third-generation beta-blocker that is highly selective for β1-adrenergic receptors.[12][13][14] Its mechanism of action involves both the blockade of these receptors and the promotion of nitric oxide (NO)-mediated vasodilation.[12][14][15]
Caption: Signaling pathway of this compound.
Experimental Workflow for Mitigating Autofluorescence
A systematic approach is crucial for effectively dealing with autofluorescence in imaging experiments.
Caption: Experimental workflow for troubleshooting autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Quantification of this compound in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. labcompare.com [labcompare.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Autofluorescence Quenching | Visikol [visikol.com]
- 11. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evolving mechanisms of action of beta blockers: focus on nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for consistent nebivolol hydrochloride delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving consistent in vivo delivery of nebivolol (B1214574) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in plasma concentrations of nebivolol between animal subjects. What are the potential causes?
A1: High inter-individual variability is a known challenge with nebivolol and can be attributed to several factors:
-
CYP2D6 Polymorphism: Nebivolol is primarily metabolized by the CYP2D6 enzyme in the liver.[1] Genetic variations in this enzyme lead to different metabolizer phenotypes (poor vs. extensive), causing significant differences in drug clearance and plasma half-life.[2] While genotyping research animals may not always be feasible, acknowledging this as a primary source of variation is crucial for data interpretation.
-
Formulation Inconsistency: Nebivolol hydrochloride is a BCS Class II drug, meaning it has high permeability but low water solubility.[3][4] Inconsistent wetting, particle size, or suspension uniformity in your formulation can lead to variable dissolution and absorption.
-
Gut Permeability and Loss: Studies in rats suggest that low bioavailability is not only due to hepatic first-pass metabolism but also due to loss within the gut and limited permeability through the intestinal wall.[5]
Q2: Our oral formulation of this compound shows very low bioavailability. How can we improve this?
A2: The low oral bioavailability of nebivolol (around 12% in extensive metabolizers) is due to its poor solubility and extensive first-pass metabolism.[6] Several formulation strategies can enhance its solubility and dissolution rate:
-
Solid Dispersions: Techniques like solvent evaporation or kneading with hydrophilic carriers (e.g., PEG 6000, Poloxamer 407) can improve the drug's dissolution rate.[7]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[3]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid vehicle and converting it into a dry, compressible powder, which has been shown to improve dissolution.[8]
-
Alternative Routes: For preclinical studies where oral administration is not a strict requirement, consider alternative routes like intravenous (IV) injection to bypass first-pass metabolism or transdermal patches to provide sustained release and avoid the gastrointestinal tract.[9][10]
Q3: What is a reliable method for preparing a nebivolol HCl solution or suspension for oral gavage in rodents?
A3: Due to its poor water solubility, a suspension is often required. A formulation for intravenous administration in rats used a vehicle consisting of 0.5% (w/v) polyvinylpyrrolidone, 40% (v/v) propylene (B89431) glycol, and 10% (v/v) glycerine in purified water.[9] For oral gavage, a simplified vehicle using a co-solvent like propylene glycol or PEG 400 mixed with water, or suspending the micronized drug in an aqueous vehicle with a suspending agent (e.g., 0.5% carboxymethyl cellulose), is a common approach. Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.
Q4: We are having trouble quantifying nebivolol in our plasma samples. What analytical methods are recommended?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for quantifying nebivolol.
-
Detection: Fluorescence detection is highly sensitive, with excitation at ~288 nm and emission at ~310 nm.[11] UV detection at ~282 nm is also widely used.[12][13]
-
Sample Preparation: A simple protein precipitation step using acetonitrile (B52724) or methanol (B129727) is typically sufficient to extract the drug from plasma.[11][14]
-
Sensitivity: Validated methods have achieved a lower limit of quantification (LLOQ) as low as 0.16 ng/mL in human plasma, which is suitable for pharmacokinetic studies.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent pharmacological effect (e.g., blood pressure reduction) despite consistent dosing. | 1. High pharmacokinetic variability (CYP2D6 metabolism).[2]2. Inhomogeneous drug suspension leading to inaccurate dosing.3. Drug degradation in the formulation. | 1. Increase sample size (n) to account for variability.2. Ensure vigorous and consistent mixing of the dosing suspension immediately before administration.3. Perform a stability study on your formulation. |
| Negligible or undetectable drug levels in plasma post-administration. | 1. Poor absorption due to formulation issues (low solubility).[3]2. Dose is too low.3. Rapid metabolism and clearance.4. Insufficient sensitivity of the analytical method.[13] | 1. Reformulate to enhance solubility (see Q2).2. Perform a dose-ranging study.3. Collect samples at earlier time points.4. Validate and optimize your bioanalytical method to achieve a lower LLOQ. |
| Precipitation of the drug in the aqueous dosing vehicle. | 1. Nebivolol HCl has pH-dependent solubility, with higher solubility in acidic conditions.2. The concentration exceeds the solubility limit in the chosen vehicle. | 1. Adjust the pH of the vehicle (e.g., using a citrate (B86180) buffer).2. Use co-solvents like PEG 400 or propylene glycol.[8]3. Prepare a micronized suspension with appropriate suspending agents. |
Data & Protocols
Table 1: Summary of Nebivolol Pharmacokinetic Parameters
| Parameter | Species / Condition | d-nebivolol | l-nebivolol | Reference |
| Cmax (ng/mL) | Hypertensive Patients (Oral) | 1.2 | 2.5 | [2] |
| Half-life (t½) | Human (Extensive Metabolizers) | ~12 hours | ~12 hours | [1] |
| Half-life (t½) | Human (Poor Metabolizers) | ~19 hours | ~19 hours | [1] |
| Volume of Distribution (Vd) | L-NAME Hypertensive Rats (IV) | 10.1 ± 1.0 L/kg | 18.0 ± 2.6 L/kg | [9] |
| Clearance (CL) | L-NAME Hypertensive Rats (IV) | 2.2 ± 0.2 L/h/kg | 6.6 ± 1.2 L/h/kg | [9] |
Note: Nebivolol is administered as a racemate of d- and l-enantiomers. The l-enantiomer (B50610) is associated with the β-blocking activity.[2]
Experimental Protocol: Quantification of Nebivolol in Plasma by RP-HPLC
This protocol is a generalized summary based on published methods.[11][13][14] It should be fully validated by the end-user.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0) in a ratio of approximately 60:40 (v/v).[11]
-
Injection Volume: 20 µL.[14]
-
Detector: Fluorescence detector (Ex: 288 nm, Em: 310 nm) or UV detector (282 nm).[11][12]
-
-
Quantification:
-
Prepare a calibration curve using spiked plasma standards over a relevant concentration range (e.g., 0.2-20 ng/mL).[11]
-
Calculate the concentration of unknown samples by interpolating their peak areas against the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent nebivolol in vivo results.
Caption: Key barriers affecting the oral bioavailability of nebivolol.
Caption: Dual mechanism of action for this compound.
References
- 1. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nebivolol: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. RETRACTED: Investigation of the Potential of this compound-Loaded Chitosomal Systems for Tissue Regeneration: In Vitro Characterization and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. rroij.com [rroij.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Design, development and permeation studies of this compound from novel matrix type transdermal patches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of this compound in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. impactfactor.org [impactfactor.org]
identifying and mitigating sources of error in nebivolol quantification
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers quantifying nebivolol (B1214574) using chromatographic methods, particularly LC-MS/MS and HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Chromatographic & Spectral Issues
Q1: What is causing poor peak shape (tailing or fronting) for my nebivolol peak?
Poor peak shape can arise from several factors related to your column, mobile phase, or sample preparation.[1]
-
Column Degradation: The stationary phase of your column can degrade, especially if the mobile phase pH is outside its stable range. Try flushing the column with a strong solvent; if the problem persists, the column may need replacement.[1]
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can cause peak tailing. Ensure your mobile phase is at an appropriate pH (e.g., pH 3.0-4.5) to suppress this effect.[2][3][4]
-
Sample Overload: Injecting too high a concentration of nebivolol can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.[1]
-
Injection Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[1][5]
-
Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening. Ensure all connections are secure and tubing is appropriately sized.[5]
Q2: I am observing an unexpected peak co-eluting with nebivolol. What could it be and how can I resolve it?
Co-elution can compromise the accuracy of your quantification. The source could be metabolites, co-administered drugs, or endogenous matrix components.[1]
-
Isobaric Metabolites: Metabolites of nebivolol may have the same mass-to-charge ratio (m/z) but different structures. Since they are isobaric, they cannot be distinguished by the mass spectrometer alone. Improving chromatographic separation is essential.[1]
-
Co-administered Drugs: Other medications or their metabolites present in the sample can potentially co-elute.[1]
-
Mitigation Strategy: The primary solution is to optimize your chromatographic separation. Try adjusting the mobile phase gradient to make it shallower, which can increase resolution between closely eluting peaks.[1] You can also experiment with different column chemistries (e.g., Phenyl column instead of C18) or organic modifiers in the mobile phase.[1][6]
Q3: My signal intensity is low or inconsistent. What are the likely causes?
Low or variable signal intensity is often linked to matrix effects or issues with sample stability and extraction.
-
Matrix Effects (Ion Suppression/Enhancement): This is a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (like plasma or tissue homogenate) interfere with the ionization of nebivolol, either suppressing or enhancing its signal.[7][8] Thorough sample clean-up is the most effective way to mitigate this.[8] Using a stable isotope-labeled internal standard (like Nebivolol-D4) can help correct for signal variability.[1][9]
-
Analyte Stability: Nebivolol may degrade under certain conditions. It has shown instability in alkaline and oxidative environments.[10] Ensure samples are processed and stored correctly (e.g., -20°C or lower for long-term storage) and perform stability tests (e.g., freeze-thaw, bench-top stability) as part of your method validation.[9][11][12]
-
Poor Extraction Recovery: The efficiency of extracting nebivolol from the sample matrix can impact signal intensity. If recovery is low or inconsistent, consider optimizing your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[12]
Quantitative Data Summary
The following tables summarize typical validation parameters for nebivolol quantification using HPLC and LC-MS/MS methods, as reported in various studies. This allows for easy comparison of method performance.
Table 1: HPLC Method Performance for Nebivolol Quantification
| Parameter | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Method 1 | 0.2 - 10 | 0.06 | 0.2 | 98.68 - 100.86 | [4] |
| Method 2 | 12.5 - 37.5 | - | - | 95 - 105 | [2] |
| Method 3 | 0.25 - 8.0 | 0.10 | 0.25 | 99.8 | [13] |
| Method 4 | 25 - 75 | 0.017 | 0.051 | 101.05 - 102.07 | [3] |
| Method 5 | 80 - 120 | 0.55 | 1.61 | - | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: LC-MS/MS Method Performance for Nebivolol Quantification in Biological Matrices
| Parameter | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Method 1 | Human Plasma | 0.05 - 5 | 0.03 | ~68 | [9] |
| Method 2 | Human Plasma | 0.02 - 6 | - | 72 - 82 | [12] |
| Method 3 | Aqueous Humor & Plasma | 0.43 - 750 | 0.43 | ~73 | [11] |
| Method 4 | Human Plasma | 0.2 - 20 | 0.16 | ~98 | [14] |
Experimental Protocols & Methodologies
Protocol 1: Nebivolol Quantification in Human Plasma by LC-MS/MS
This protocol is a general example based on common methodologies for quantifying total nebivolol.[1][9][11]
1. Sample Preparation (Protein Precipitation): [1][11]
- Pipette 100 µL of human plasma into a clean microcentrifuge tube.
- Add 10 µL of internal standard working solution (e.g., Nebivolol-D4, 100 ng/mL).
- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS injection.
2. LC-MS/MS Conditions:
| Parameter | Condition | Reference |
| LC Column | Zorbax SB-C18 (100 x 4.6 mm, 3.5 µm) | [1][11] |
| Mobile Phase A | 5 mM Ammonium Acetate with Formic Acid (pH 3.5) | [1][11] |
| Mobile Phase B | Methanol:Acetonitrile (25:75 v/v) | [1][11] |
| Flow Rate | 0.8 mL/min | [1][11] |
| Injection Volume | 5 µL | [1] |
| Column Temp. | 40 °C | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][11] |
| MRM Transitions | Nebivolol: 406.2 -> 151.1; Nebivolol-D4 (IS): 410.2 -> 151.0 | [1][9][11] |
MRM: Multiple Reaction Monitoring; IS: Internal Standard.
Diagrams & Visualizations
Troubleshooting Workflow for Nebivolol Quantification
This workflow provides a logical sequence for diagnosing common issues during chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. wjpmr.com [wjpmr.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analchemres.org [analchemres.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Quantification of this compound in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebivolol Experiments: Technical Support Center for Troubleshooting Off-Target Effects
Welcome to the technical support center for researchers utilizing nebivolol (B1214574) in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected off-target effects of nebivolol. The information is tailored for researchers, scientists, and drug development professionals to help interpret and manage unanticipated experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experiment is showing vasodilation, but I'm using nebivolol, a β1-selective antagonist. Why is this happening?
A1: This is a known off-target effect of nebivolol. Unlike other β-blockers, nebivolol promotes vasodilation by stimulating the production of nitric oxide (NO) in the endothelium.[1][2][3] This effect is primarily mediated through agonism at β3-adrenergic receptors, which activates endothelial nitric oxide synthase (eNOS).[2][4] Therefore, observing vasodilation is an expected outcome of nebivolol treatment.
Q2: I'm seeing activation of the ERK signaling pathway in my cells treated with nebivolol. Isn't it supposed to be a β-blocker?
A2: While nebivolol is a β1-adrenergic antagonist, it also functions as a biased agonist at β1- and β2-adrenergic receptors.[5][6] This means it can activate specific downstream signaling pathways independent of the classical Gαs-cAMP pathway. Nebivolol has been shown to induce phosphorylation of extracellular signal-regulated kinase (ERK) through a G protein-coupled receptor kinase (GRK)/β-arrestin pathway.[5][6][7] This signaling cascade can also involve the transactivation of the epidermal growth factor receptor (EGFR).[5][6]
Q3: My results are inconsistent when repeating experiments with nebivolol. What could be the cause?
A3: Inconsistent results with nebivolol can stem from several factors. One key aspect is its metabolism. Nebivolol is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system, which exhibits significant genetic polymorphism.[8] This can lead to variations in the concentration of active metabolites, potentially affecting experimental outcomes. Additionally, the off-target effects of nebivolol on NO production and biased agonism can be cell-type specific and depend on the expression levels of β1, β2, and β3-adrenergic receptors, as well as components of the GRK/β-arrestin and NO signaling pathways.
Q4: How can I confirm that the unexpected effects I'm seeing are due to nebivolol's off-target activities?
A4: To dissect the specific pathways involved, you can use a combination of pharmacological inhibitors and molecular techniques. For example, to confirm the role of the NO pathway, you can use an eNOS inhibitor like L-NAME.[3] To investigate the involvement of biased agonism and the ERK pathway, you can use inhibitors for GRK2, EGFR (like AG1478), or siRNA to knock down β-arrestin 1/2.[5][6] Comparing the effects of nebivolol to a traditional β-blocker without vasodilatory properties, such as atenolol, can also help isolate the off-target effects.[9]
Troubleshooting Guides
Issue 1: Unexpected ERK Phosphorylation
Symptoms:
-
Western blot analysis shows increased phosphorylation of ERK1/2 in cells treated with nebivolol.
-
Downstream targets of the MAPK/ERK pathway are activated.
Possible Causes:
-
Nebivolol is acting as a biased agonist at β1- and/or β2-adrenergic receptors, activating the GRK/β-arrestin pathway.[5][6][7]
-
Transactivation of EGFR is occurring downstream of β-arrestin signaling.[5][6]
Troubleshooting Workflow:
References
- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. berlin-chemie.ru [berlin-chemie.ru]
- 4. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist | PLOS One [journals.plos.org]
- 6. The β-blocker Nebivolol Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of Nebivolol Hydrochloride and Carvedilol in Experimental Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nebivolol (B1214574) hydrochloride and carvedilol (B1668590), two beta-blockers with distinct pharmacological profiles, in the context of experimental heart failure models. The following sections detail their comparative efficacy on cardiac function, and underlying mechanisms of action, supported by experimental data.
Executive Summary
Nebivolol, a third-generation beta-blocker, is characterized by its high β1-adrenergic receptor selectivity and nitric oxide (NO)-mediated vasodilatory effects. Carvedilol, also a third-generation agent, exhibits non-selective β- and α1-adrenergic receptor blockade, along with potent antioxidant properties. While both have demonstrated clinical efficacy in heart failure, preclinical models offer a controlled environment to dissect their direct effects on the pathophysiology of cardiac remodeling and dysfunction. This guide synthesizes available data from experimental heart failure models to aid in the understanding and future development of cardiac therapeutics.
Comparative Efficacy in a Doxorubicin-Induced Cardiomyopathy Model
A key experimental model for studying drug-induced heart failure is doxorubicin-induced cardiotoxicity in rats. This model recapitulates several features of clinical heart failure, including myocyte damage, fibrosis, and apoptosis. The following table summarizes the comparative effects of nebivolol and carvedilol in this model.
| Parameter | Control (Doxorubicin only) | Nebivolol + Doxorubicin (B1662922) | Carvedilol + Doxorubicin | Key Findings |
| Histopathology | Marked myocyte distortion, fragmentation, congestion, and cytoplasmic lysis | Less intense myocyte damage compared to control | Attenuated cardiomyopathic changes | Both drugs offered protection against doxorubicin-induced myocardial damage. Nebivolol was noted to have a better histopathological score for improvement in one study.[1] |
| Myocardial Fibrosis | Significant interstitial fibrosis | Non-significant reduction in collagen fiber content compared to control | N/A | Nebivolol showed a trend towards reducing fibrosis. |
| Apoptosis (Caspase-3) | Increased expression | Significantly improved (reduced) expression | N/A | Nebivolol demonstrated anti-apoptotic effects. |
| eNOS Immunoactivity | Significantly increased expression | Significantly attenuated the increase | N/A | Nebivolol modulated the eNOS response to doxorubicin-induced stress. |
| iNOS Immunoactivity | Increased expression | Significantly improved (reduced) expression | N/A | Nebivolol reduced the expression of inducible nitric oxide synthase. |
| TNF-α Immunoactivity | Increased expression | Significantly improved (reduced) expression | N/A | Nebivolol exhibited anti-inflammatory effects by reducing TNF-α. |
| Cardiac Function | Decreased systolic blood pressure and left ventricular fractional shortening | N/A | Significantly prevented the decrease in systolic blood pressure and fractional shortening | Carvedilol was shown to preserve cardiac function in this model.[2] |
| Oxidative Stress (TBARS) | Significantly increased | N/A | Significantly prevented the increase | Carvedilol demonstrated potent antioxidant effects.[2] |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison within a single experiment for all parameters.
Experimental Protocols
Doxorubicin-Induced Cardiomyopathy in Rats
A commonly employed protocol to induce cardiomyopathy involves the administration of doxorubicin to rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction: Doxorubicin is administered intraperitoneally at a cumulative dose of 15 mg/kg.[2] This can be given in divided doses over a period of time to induce a more chronic model of heart failure.
-
Treatment Groups:
-
Control group: Receives doxorubicin only.
-
Nebivolol group: Receives nebivolol orally, often starting prior to or concurrently with doxorubicin administration.
-
Carvedilol group: Receives carvedilol orally (e.g., 30 mg/kg daily)[2], with a similar administration schedule to the nebivolol group.
-
-
Assessments: After a specified period (e.g., three weeks post-treatment completion), various assessments are performed, including:
-
Echocardiography: To measure left ventricular dimensions, ejection fraction, and fractional shortening.
-
Hemodynamic measurements: To assess blood pressure and cardiac contractility.
-
Histopathology: Heart tissue is collected, sectioned, and stained (e.g., with Hematoxylin & Eosin, Masson's trichrome) to evaluate myocyte damage and fibrosis.
-
Immunohistochemistry: To quantify the expression of proteins of interest, such as markers of apoptosis (caspase-3), inflammation (TNF-α), and nitric oxide synthases (eNOS, iNOS).
-
Biochemical assays: To measure markers of oxidative stress (e.g., thiobarbituric acid reactive substances - TBARS).
-
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of nebivolol and carvedilol in heart failure models stem from their different molecular signaling pathways.
Nebivolol's Cardioprotective Signaling
Nebivolol's unique cardioprotective effects are largely attributed to its ability to stimulate nitric oxide (NO) production. This is primarily achieved through the activation of β3-adrenergic receptors, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO.[3] NO plays a crucial role in vasodilation, inhibition of platelet aggregation, and reduction of endothelial inflammation. Some studies also suggest a role for inducible nitric oxide synthase (iNOS) in nebivolol's mechanism.[4][5]
Caption: Nebivolol's signaling pathway in cardiomyocytes.
Carvedilol's Cardioprotective Signaling
Carvedilol's benefits in heart failure are multifactorial, arising from its non-selective β- and α1-adrenoceptor blockade and its potent antioxidant properties.[6] The antioxidant effects are particularly noteworthy and are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[7] This pathway upregulates the expression of numerous antioxidant enzymes, thereby protecting cardiomyocytes from oxidative stress-induced damage and apoptosis.
Caption: Carvedilol's antioxidant signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing nebivolol and carvedilol in a doxorubicin-induced heart failure model.
Caption: Experimental workflow for drug comparison.
Conclusion
Experimental data from heart failure models, particularly doxorubicin-induced cardiotoxicity, suggest that both nebivolol and carvedilol offer significant cardioprotection, albeit through distinct mechanisms. Nebivolol's primary advantage appears to be its targeted action on the NO pathway, leading to vasodilation and potential anti-apoptotic and anti-inflammatory effects. Carvedilol's broad-spectrum adrenergic blockade combined with its potent antioxidant activity provides a robust defense against the multifaceted nature of heart failure pathology.
The choice between these agents in a research or drug development context may depend on the specific aspects of heart failure being investigated. For studies focusing on endothelial dysfunction and the role of nitric oxide, nebivolol presents a more specific tool. Conversely, for investigating the impact of oxidative stress and broad-spectrum neurohormonal antagonism, carvedilol is a well-established standard. Further head-to-head comparative studies in various heart failure models are warranted to fully elucidate their relative merits and potential for synergistic therapeutic strategies.
References
- 1. Książki o medycynie po angielsku | Księgarnia Matfel.pl [matfel.pl]
- 2. Protective effects of carvedilol against doxorubicin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Nebivolol Hydrochloride Enantiomers
Nebivolol (B1214574), a third-generation beta-blocker utilized for the management of hypertension, is a racemic mixture of two enantiomers: d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol).[1][2] These stereoisomers, while possessing the same chemical formula, exhibit distinct three-dimensional arrangements that result in significantly different pharmacological profiles.[1] This guide provides a detailed comparison of the biological activities of d-nebivolol and l-nebivolol, supported by experimental data, to elucidate their individual contributions to the overall therapeutic effect of nebivolol.
Delineating the Roles: A Tale of Two Enantiomers
The primary antihypertensive effect of nebivolol is a result of the synergistic action of its two enantiomers. The d-enantiomer is predominantly responsible for the selective β1-adrenergic receptor blockade, while the l-enantiomer (B50610) mediates vasodilation through the nitric oxide (NO) pathway.[3][4]
d-Nebivolol: The Selective β1-Adrenergic Antagonist
The d-enantiomer of nebivolol is a potent and highly selective antagonist of the β1-adrenergic receptors, which are primarily located in the heart.[5][6] This selective blockade leads to a reduction in heart rate and myocardial contractility, thereby decreasing the workload on the heart and contributing to the lowering of blood pressure.[6] Experimental evidence demonstrates that the β-blocking effects of racemic nebivolol are almost exclusively attributed to the d-isomer.[5][7] In comparative studies, d-nebivolol was found to be significantly more potent in its β1-blocking activity than l-nebivolol.[8]
l-Nebivolol: The Nitric Oxide-Mediated Vasodilator
In contrast to its counterpart, l-nebivolol exhibits weak β-blocking activity.[3][8] Its principal contribution to the therapeutic effect of nebivolol lies in its ability to induce vasodilation by stimulating the production of nitric oxide (NO) in the vascular endothelium.[1][9] This NO-mediated vasodilation leads to a decrease in peripheral vascular resistance, further contributing to the reduction of blood pressure.[1][6] The l-enantiomer is considered more potent in facilitating NO release than the d-enantiomer.[4][10] The proposed mechanism for this action involves the activation of β3-adrenergic receptors, leading to the stimulation of endothelial nitric oxide synthase (eNOS).[11][12]
Synergistic Antihypertensive Action
The combination of d-nebivolol and l-nebivolol in the racemic mixture results in a unique therapeutic profile that distinguishes nebivolol from other beta-blockers. The two enantiomers act synergistically to lower blood pressure; the β1-blockade from d-nebivolol reduces cardiac output, while the NO-mediated vasodilation from l-nebivolol decreases peripheral resistance.[1][5] This dual mechanism of action provides effective blood pressure control with a favorable side-effect profile.[10]
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of d-nebivolol and l-nebivolol.
Table 1: β1-Adrenergic Receptor Binding Affinity
| Enantiomer | Receptor Affinity (Relative Potency) | Reference |
| d-Nebivolol | ~175-fold greater than l-nebivolol | [5] |
| l-Nebivolol | Significantly lower than d-nebivolol | [8] |
Table 2: Effects on Cardiovascular Parameters
| Parameter | d-Nebivolol | l-Nebivolol | Racemic Nebivolol | Reference |
| Heart Rate | Significant Reduction | No significant effect | Significant Reduction | [5][7] |
| Blood Pressure | Reduction | Contributes to reduction via vasodilation | Significant Reduction | [1][5] |
| Vasodilation | Minimal | Significant NO-mediated vasodilation | Significant NO-mediated vasodilation | [4][9] |
Experimental Protocols
Chiral Separation of Nebivolol Enantiomers
The distinct pharmacological activities of the nebivolol enantiomers necessitate their separation for individual analysis. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
Protocol:
-
Sample Preparation: Plasma samples containing nebivolol are subjected to solid-phase extraction to isolate the drug and its metabolites.[13] A deuterium-labeled internal standard (e.g., nebivolol-d4) is added to ensure accurate quantification.[13]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD).[14]
-
Mobile Phase: A suitable mobile phase, for instance, a mixture of n-hexane and 2-propanol, is used to elute the enantiomers at different rates, allowing for their separation.[15]
-
Detection: The separated enantiomers are detected using tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity for quantification.[13]
Assessment of β1-Adrenergic Receptor Blockade
The β1-adrenoceptor antagonist activity of the nebivolol enantiomers can be determined using in vitro and in vivo models.
Protocol (In vivo - Pithed Rat Model):
-
Animal Preparation: Normotensive rats are anesthetized, and the brain and spinal cord are pithed to eliminate central nervous system influences on cardiovascular parameters.[8]
-
Drug Administration: Increasing doses of d-nebivolol, l-nebivolol, or racemic nebivolol are administered intravenously.[8]
-
Agonist Challenge: The β1-adrenoceptor agonist, (-)-adrenaline or (-)-noradrenaline, is administered to induce an increase in heart rate.[8]
-
Measurement: The ability of the nebivolol enantiomers to antagonize the agonist-induced tachycardia is measured, providing an indication of their β1-blocking potency.[8]
Measurement of Nitric Oxide Production
The vasodilatory effects of the nebivolol enantiomers are assessed by measuring their ability to stimulate NO production in vascular endothelial cells or isolated arteries.
Protocol (Ex vivo - Isolated Arteries):
-
Tissue Preparation: Conductance and resistance arteries are isolated from rats.[16]
-
Fluorescent Probe Incubation: The arteries are incubated with a fluorescent probe for NO, such as diaminofluorescein-2 (DAF-2).[16]
-
Stimulation: The tissues are stimulated with increasing concentrations of d-nebivolol, l-nebivolol, or their metabolites.[16]
-
NO Detection: The fluorescence intensity, which is proportional to the amount of NO produced, is measured using microscopy. An increase in fluorescence indicates NO release.[16]
Visualizing the Mechanisms and Workflows
Caption: Signaling pathways of d- and l-nebivolol.
Caption: Experimental workflow for chiral analysis.
Caption: Synergistic interaction of nebivolol enantiomers.
References
- 1. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prografika.cl [prografika.cl]
- 6. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 7. Nebivolol: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective beta 1-adrenoceptor antagonist, nebivolol, on cardiovascular parameters in the pithed normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. HPLC enantiomeric resolution of nebivolol on normal and reversed amylose based chiral phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Bioanalytical Method Validation for Nebivolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of nebivolol (B1214574) hydrochloride in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from peer-reviewed scientific literature and is intended to assist in the selection and implementation of a suitable bioanalytical strategy for pharmacokinetic, bioequivalence, or toxicokinetic studies. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) M10 guideline and U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.
Method Comparison
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of nebivolol hydrochloride is contingent on the specific requirements of the study, particularly the desired sensitivity and the complexity of the biological matrix.
-
HPLC-UV is a robust and widely accessible technique that offers sufficient sensitivity for many applications. It is a cost-effective method suitable for routine analysis.
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for studies requiring low limits of quantification, such as those involving low dosage formulations or for the analysis of metabolites.
The following tables summarize the key performance characteristics of representative HPLC-UV and LC-MS/MS methods for the determination of nebivolol in human plasma.
Quantitative Data Summary
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 400 - 1800 ng/mL[1][2] | 50 - 5000 pg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 121.94 ng/mL[1][2] | 30 pg/mL[3] |
| Accuracy (% Bias) | Within ±15% | 87.00 - 100.40%[3] |
| Precision (% RSD) | Intra-day & Inter-day < 15% | 0.33 - 8.67%[3] |
| Recovery (%) | > 85% | 67.67%[3] |
| Internal Standard (IS) | Amlodipine Besylate[1][2] | Nebivolol-D4[3] |
Experimental Protocols
HPLC-UV Method for Nebivolol in Rat Plasma
This section details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of nebivolol in rat plasma.[1][2]
Chromatographic Conditions:
-
Column: Knauer C18 (dimensions not specified)[1]
-
Mobile Phase: Acetonitrile, Methanol, and 0.1N Orthophosphoric Acid (80:20:10 v/v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at 272 nm[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of plasma, add the internal standard solution.
-
Precipitate proteins using an appropriate solvent (e.g., acetonitrile, methanol).[1]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and inject a suitable volume into the HPLC system.
LC-MS/MS Method for Nebivolol in Human Plasma
This section outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nebivolol in human plasma.[3]
Chromatographic Conditions:
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm[3]
-
Mobile Phase: 0.01% v/v Formic acid in water: Acetonitrile (40:60 v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Run Time: 2.00 min[3]
-
Internal Standard: Nebivolol-D4[3]
Mass Spectrometric Conditions:
Sample Preparation (Liquid-Liquid Extraction):
-
Spike plasma samples with the internal standard (Nebivolol-D4).
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the typical workflows for bioanalytical method validation and sample analysis.
Caption: Bioanalytical Method Validation Workflow.
Caption: Typical Workflow for Nebivolol Plasma Analysis.
References
A Comparative Analysis of Nebivolol and Atenolol on Nitric Oxide Production
A deep dive into the distinct vascular effects of two beta-blockers, supported by experimental evidence.
In the landscape of cardiovascular therapeutics, beta-blockers are a cornerstone for managing hypertension and related cardiac conditions. However, not all beta-blockers are created equal. This guide provides a comparative analysis of nebivolol (B1214574), a third-generation beta-blocker, and atenolol (B1665814), a second-generation beta-blocker, with a specific focus on their differential effects on nitric oxide (NO) production and endothelial function. For researchers, scientists, and drug development professionals, understanding these nuances is critical for advancing cardiovascular medicine.
Distinct Mechanisms of Action
Nebivolol distinguishes itself from atenolol and other traditional beta-blockers through its unique vasodilatory properties, which are mediated by the potentiation of the L-arginine/nitric oxide (NO) pathway.[1][2][3] This effect is crucial for improving endothelial function, a key factor in vascular health. In contrast, atenolol primarily exerts its effects through selective blockade of β1-adrenergic receptors, lacking this direct NO-mediated vasodilatory action.[1][4]
The l-enantiomer (B50610) of nebivolol is primarily responsible for its NO-potentiating effects, while the d-isomer confers its β1-blocking activity.[1] This dual mechanism of action contributes to its favorable hemodynamic profile, including a reduction in peripheral vascular resistance, an effect not typically observed with older beta-blockers like atenolol.[3]
Impact on Endothelial Function and Blood Flow
Numerous studies have demonstrated nebivolol's superior ability to enhance endothelial-dependent vasodilation compared to atenolol. A key indicator of this is the increase in forearm blood flow (FBF). One study found that intra-brachial infusion of nebivolol significantly increased FBF by 91 +/- 18%, an effect that was not observed with an equimolar dose of atenolol.[5] This vasodilation was inhibited by N(G)-monomethyl-L-arginine (L-NMMA), a competitive inhibitor of nitric oxide synthase (NOS), confirming the NO-dependent mechanism.[5]
Furthermore, in hypertensive patients, nebivolol has been shown to improve small artery elasticity, a marker of endothelial health, to a greater extent than atenolol, despite similar blood pressure-lowering effects.[6][7] Some evidence even suggests that long-term treatment with atenolol may have a negative impact on the microcirculation.[4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies of nebivolol and atenolol.
| Parameter | Nebivolol | Atenolol | Key Findings & Citations |
| Forearm Blood Flow (FBF) Increase | 91 +/- 18% increase | No significant effect | Nebivolol significantly vasodilates human forearm vasculature via an L-arginine/NO-dependent mechanism, whereas atenolol does not.[5][8] |
| Small Artery Elasticity (SAE) | Significant increase (e.g., from 6.0 to 8.4 ml/mmHg x 100) | No significant change | Nebivolol improves small artery function more effectively than atenolol in individuals with borderline hypertension.[6][7] |
| Blood Pressure Reduction | Similar to atenolol | Similar to nebivolol | Both drugs are effective in lowering blood pressure.[1][9][10] |
| Heart Rate Reduction | Less pronounced than atenolol | More pronounced than nebivolol | Nebivolol has a lesser effect on heart rate reduction compared to atenolol.[3][11] |
| Metabolic Profile (Blood Sugar & Lipids) | No significant adverse effects | May be associated with elevations in blood sugar and unfavorable changes in lipid profiles. | Nebivolol demonstrates a more favorable metabolic profile compared to atenolol.[9][10][11] |
Signaling Pathways and Experimental Workflow
To understand the molecular underpinnings of nebivolol's unique action, it is essential to visualize its signaling pathway.
Caption: Signaling pathway of nebivolol-induced nitric oxide production.
The experimental investigation of these differential effects typically follows a structured workflow.
Caption: Generalized experimental workflow for comparing nebivolol and atenolol.
Detailed Experimental Protocols
The following provides an overview of the methodologies employed in key studies comparing nebivolol and atenolol.
Measurement of Forearm Blood Flow (Venous Occlusion Plethysmography)
-
Objective: To assess endothelium-dependent and -independent vasodilation.
-
Subjects: Healthy volunteers or patients with essential hypertension.[5][8]
-
Procedure:
-
A brachial artery is cannulated for drug infusion.
-
Forearm blood flow (FBF) is measured using a mercury-in-silastic strain gauge venous occlusion plethysmograph.
-
Baseline FBF is recorded.
-
Drugs (nebivolol, atenolol, acetylcholine (B1216132) for endothelium-dependent vasodilation, sodium nitroprusside for endothelium-independent vasodilation) are infused at escalating doses.[12]
-
To investigate the role of NO, an inhibitor of nitric oxide synthase, such as L-NMMA, is co-infused.[5]
-
FBF is measured during each infusion period.
-
-
Data Analysis: Changes in FBF from baseline are calculated and compared between treatment groups.
Assessment of Small Artery Elasticity
-
Objective: To evaluate the effect of treatment on arterial compliance.
-
Method: Pulse wave analysis using a non-invasive device (e.g., HDI/PulseWave CR-2000).
-
Procedure:
-
A pressure sensor is placed on the radial artery to capture the arterial pressure waveform.
-
The waveform is analyzed to derive parameters of large and small artery elasticity.
-
Measurements are taken at baseline and after a specified treatment period (e.g., 9 months).[6]
-
-
Data Analysis: Changes in small artery elasticity are compared between the nebivolol, atenolol, and placebo groups.[6]
Conclusion
The evidence strongly indicates that nebivolol possesses a unique pharmacological profile that differentiates it from atenolol. Its ability to stimulate nitric oxide production via the L-arginine pathway, mediated by β3-adrenergic receptor agonism, translates into significant improvements in endothelial function and vasodilation.[13][14] While both nebivolol and atenolol are effective antihypertensive agents, nebivolol's ancillary vasodilatory and potential metabolic benefits position it as a noteworthy option in cardiovascular therapy, particularly for patients with endothelial dysfunction.[9] This comparative analysis underscores the importance of considering the broader vascular effects of antihypertensive drugs beyond simple blood pressure reduction.
References
- 1. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Role of the L-arginine/nitric oxide system in the action of nebivolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nebivolol vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nebivolol or atenolol vs. placebo on cardiovascular health in subjects with borderline blood pressure: the EVIDENCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of nebivolol and atenolol on blood pressure, blood sugar, and lipid profile in patients of essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Treatment with irbesartan or atenolol improves endothelial function in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Beta-1 Selectivity of Nebivolol Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro beta-1 adrenergic receptor selectivity of nebivolol (B1214574) hydrochloride against other common beta-blockers. The information presented herein is supported by experimental data from published studies, with detailed methodologies for key experiments to aid in the design and interpretation of preclinical research.
Comparative Analysis of Beta-1 Adrenergic Receptor Affinity
The primary determinant of a beta-blocker's selectivity is its differential affinity for beta-1 (β1) versus beta-2 (β2) adrenergic receptors. This is typically quantified by determining the inhibition constant (Ki) at each receptor subtype through in vitro radioligand binding assays. A higher β2/β1 Ki ratio indicates greater selectivity for the β1 receptor.
| Compound | Radioligand Used | β1 Ki (nM) | β2 Ki (nM) | β1 Selectivity Ratio (β2 Ki / β1 Ki) | Source |
| Nebivolol | [3H]CGP 12.177 | - | - | 46.1 | [1] |
| [125I]iodocyanopindolol | - | - | 22.5 | [1] | |
| 125[I]CYP | - | - | 321 | [2] | |
| Bisoprolol | [3H]CGP 12.177 | - | - | 13.1 | [1] |
| [125I]iodocyanopindolol | - | - | 6.4 | [1] | |
| [125I]-Iodocyanopindolol | - | - | 16 - 20 | [3] | |
| Carvedilol | [3H]CGP 12.177 | - | - | 0.65 | [1] |
| [125I]iodocyanopindolol | - | - | 0.41 | [1] | |
| Metoprolol | - | - | - | - | [3] |
| Atenolol | - | - | - | 35 | [4] |
| Propranolol | - | - | - | 1:2 (β1:β2) | [4] |
Note: Ki values were not explicitly provided in some abstracts, but selectivity ratios were. The choice of radioligand can influence the determined selectivity.
The data consistently demonstrates that nebivolol has a high degree of selectivity for the β1-adrenergic receptor, in some studies showing a selectivity significantly greater than that of bisoprolol.[1][2] Carvedilol, in contrast, shows a lack of selectivity for the β1 receptor.[1]
Experimental Protocols
The in vitro validation of beta-1 selectivity primarily relies on two types of assays: radioligand binding assays to determine receptor affinity and functional assays to measure the antagonist's effect on downstream signaling.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound (e.g., nebivolol) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing human β1 or β2 receptors, or from tissue homogenates like human myocardium).[3][5]
-
Radioligand (e.g., [3H]CGP 12.177 or [125I]iodocyanopindolol).[1]
-
Test compound (nebivolol) and comparator compounds at varying concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).[6]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in an ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.[5][7]
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[6][7]
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[5][6]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5][6]
-
Washing: The filters are rapidly washed with ice-cold assay buffer to remove any remaining unbound radioligand.[6]
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[5][6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor antagonism. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist (like isoproterenol), activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A beta-blocker will antagonize this effect.
Objective: To determine the potency of a test compound in inhibiting agonist-induced cAMP production.
Materials:
-
Cells expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 cells).[8]
-
A β-adrenergic agonist (e.g., isoproterenol).
-
Test compound (nebivolol) and comparator compounds at varying concentrations.
-
cAMP detection kit (e.g., based on AlphaScreen or bioluminescence).[9][10][11]
-
Cell culture reagents.
Procedure:
-
Cell Culture: Cells stably expressing either the human β1 or β2-adrenoceptor are grown in 96-well or 384-well plates.[12]
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the test compound (antagonist) for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production. For Gαi-coupled receptors, adenylyl cyclase is first stimulated with forskolin.[9]
-
Cell Lysis and cAMP Detection: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit. These kits often employ competitive immunoassays where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[11]
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC50) is determined. This provides a measure of the functional potency of the antagonist.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional cAMP assay workflow.
References
- 1. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. promega.com [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for nebivolol measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical techniques for the quantification of nebivolol (B1214574) in pharmaceutical formulations and biological matrices. The following sections present a detailed comparison of performance data, experimental protocols, and a visual workflow to aid in the selection of the most appropriate method for your research needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of various analytical techniques for nebivolol measurement is summarized in the table below. This allows for a direct comparison of key validation parameters.
| Analytical Technique | Matrix/Formulation | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC | Tablet Dosage Forms | 0.2-10 µg/mL | 0.06 µg/mL | 0.2 µg/mL | 98.68-100.86% | < 2% |
| Tablet Dosage Forms | 10-150 µg/mL | 2.0 µg/mL | 10 µg/mL | - | < 2% (Intra-day & Inter-day)[1] | |
| Tablet Dosage Forms | 8-16 µg/mL | - | - | 100.8 ± 1.38% | - | |
| Human Plasma | 4.50-180 µg/mL | - | - | Within limits | Within limits | |
| UV Spectrophotometry | Bulk and Pharmaceutical Dosage Form | 10-60 µg/mL | 1.955 µg/mL | 5.925 µg/mL | - | - |
| Bulk and Pharmaceutical Formulations | 10-50 µg/mL | 0.677 µg/mL | 2.05 µg/mL | - | - | |
| HPTLC | Bulk and Pharmaceutical Dosage Form | 500–3000 ng/spot | 63.10 ng/spot | 191.23 ng/spot | - | - |
| Tablet Dosage Form | 100-600 ng/spot | 30 ng/spot | 100 ng/spot | - | 1.860 (Repeatability) | |
| LC-MS/MS | Human Plasma | 0.43-750 ng/mL | - | - | ≤9.6% (bias) | < 11.4% (Intra-day & Inter-day)[2] |
| Human Plasma | 10-4000 pg/mL | - | 10 pg/mL | Within 15% | 0.7-8.2% (Within & between batch)[3] | |
| Human Plasma | 50-5000 pg/mL | - | 30 pg/mL | - | - | |
| RP-HPLC with Fluorescence Detection | Human Plasma | 0.2-20 ng/mL | - | 0.16 ng/mL | 98.4 ± 3.3% | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tablet Dosage Forms
-
Chromatographic System : A simple, specific, and accurate stability-indicating reversed-phase liquid chromatographic method was developed for the determination of nebivolol hydrochloride in tablet dosage forms.[4]
-
Column : A Phenomenex Gemini C-18, 5 μm column (250×4.6 mm i.d.) is commonly used.[4]
-
Mobile Phase : A mixture of methanol (B129727), acetonitrile (B52724), and 0.02 M potassium dihydrogen phosphate (B84403) (60:30:10, v/v/v), with the pH adjusted to 4.0, has been reported.[4] Another mobile phase consists of acetonitrile and 50mM KH2PO4 buffer (pH 3.0±0.1) in a 55:45 v/v ratio.[5]
-
Flow Rate : A typical flow rate is 1.0 ml/min.[5]
-
Detection : UV detection is carried out at 282 nm.[5]
-
Sample Preparation : Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of nebivolol is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.[6]
UV Spectrophotometry for Bulk and Pharmaceutical Dosage Forms
-
Principle : This method relies on measuring the absorbance of a this compound solution.[7]
-
Solvent : A mixture of methanol and 0.01N HCl (10:90) is a suitable solvent.[7] Another option is methanol and phosphate buffer pH 6.8 (10:90).[8]
-
Wavelength : The absorbance maximum (λmax) is measured at 281 nm or 282 nm.[7][8]
-
Standard Stock Solution Preparation : 10 mg of this compound is accurately weighed and transferred to a 100ml volumetric flask. It is dissolved in 10 ml of methanol with the aid of sonication. The volume is then made up to 100 ml with 0.01N HCl to achieve a final concentration of 100µg/ml.[7]
High-Performance Thin-Layer Chromatography (HPTLC) for Bulk and Pharmaceutical Dosage Forms
-
Stationary Phase : TLC aluminum plates precoated with silica (B1680970) gel 60F254 are used.[9]
-
Mobile Phase : A solvent system consisting of toluene–methanol–triethylamine (3.8:1.2:0.2 v/v/v) has been found to be effective.[9] Another reported mobile phase is ethyl acetate:toluene:methanol:ammonium hydroxide (B78521) (1:6:2:0.1 v/v/v/v).[5]
-
Detection : Densitometric analysis is performed in absorbance mode at 281 nm or 282 nm.[5][9]
-
Sample Application : A standard stock solution of this compound (1 mg/ml) is prepared in methanol. For analysis, a working standard solution (100 µg/ml) is obtained by diluting the stock solution with methanol.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma
-
Principle : This highly sensitive and selective method is ideal for quantifying nebivolol in biological matrices like human plasma.[10]
-
Sample Preparation : Protein precipitation or liquid-liquid extraction is employed to extract nebivolol and an internal standard (e.g., (Rac)-Nebivolol-d4) from the plasma sample.[10]
-
Chromatography : Reverse-phase HPLC is used for separation.[10]
-
Mass Spectrometry : A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection.[10] The precursor-product ion transition for nebivolol is m/z 406.2 → 151.1.[2]
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical techniques for nebivolol measurement.
Caption: Workflow for Cross-Validation of Nebivolol Analytical Methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating RP-HPLC Estimation of this compound in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. japer.in [japer.in]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Nebivolol and Bisoprolol on Cardiac Parameters: A Guide for Researchers and Drug Development Professionals
In the landscape of beta-blocker therapy for cardiovascular diseases, bisoprolol (B1195378) and nebivolol (B1214574) represent two highly selective β1-adrenoceptor antagonists. While both are established in the management of hypertension and heart failure, nebivolol, a third-generation beta-blocker, is distinguished by its unique vasodilatory properties mediated through the nitric oxide (NO) pathway. This guide provides an objective, data-driven comparison of their effects on key cardiac parameters, supported by experimental evidence, to inform research and drug development endeavors.
Quantitative Comparison of Cardiac Parameters
The following tables summarize the quantitative effects of nebivolol and bisoprolol on various cardiac parameters as reported in head-to-head clinical trials.
Table 1: Effects on Hemodynamics
| Parameter | Nebivolol | Bisoprolol | Study Details |
| Systolic Blood Pressure (SBP) Reduction | -16 mmHg | -16 mmHg | NEBIS Study: Randomized, single-blind trial in 273 hypertensive patients over 12 weeks. |
| Diastolic Blood Pressure (DBP) Reduction | -6 mmHg | -7 mmHg | NEBIS Study: Randomized, single-blind trial in 273 hypertensive patients over 12 weeks. |
| Heart Rate (HR) Reduction | 5 beats/min (from 64 ± 3) | 12 beats/min (from 65 ± 2) | Crossover study in 15 hypertensive patients over 2 weeks. |
| Systemic Vascular Resistance Index (SVRI) | ↓ 7% (p < 0.05) | No significant change | Crossover study in 15 hypertensive patients over 2 weeks.[1] |
| Cardiac Index | No significant change | ↓ 7.8% (p < 0.01) | Crossover study in 15 hypertensive patients over 2 weeks.[1] |
Table 2: Effects on Left Ventricular Function and Endothelial Function
| Parameter | Nebivolol | Bisoprolol | Study Details |
| Left Ventricular Ejection Fraction (LVEF) | Significant improvement | Improvement | Comparative study in patients with left ventricular systolic dysfunction. Nebivolol showed a better improvement.[2] In another study, nebivolol increased LVEF from 29.8% to 41.2% (p=0.007) in heart failure patients.[3] |
| Flow-Mediated Dilation (FMD) | ↑ from 4.14% to 8.99% (p < 0.001) | No significant change (to 3.72%) | Randomized, crossover study in 25 hypertensive patients over 8 weeks.[4][5] |
Table 3: Clinical Outcomes in Hypertensive and Heart Failure Patients
| Outcome | Nebivolol | Bisoprolol | Study Details |
| All-Cause Mortality (Hypertension) | 9.8% | 11.48% (not statistically significant) | Randomized prospective study in 1056 hypertensive patients over 1 year.[2][6] |
| Cardiovascular Mortality (Hypertension) | 5.4% | 7.0% (not statistically significant) | Randomized prospective study in 1056 hypertensive patients over 1 year.[2][6] |
| Major Adverse Cardiac Events (MACE) in STEMI with reduced LVEF (<40%) | 9.9% (at 3 years) | 15.8% (at 3 years, p=0.002) | Analysis of KAMIR registry data with 654 patients on nebivolol and 663 on bisoprolol.[7] |
Signaling Pathways
The distinct pharmacological profiles of nebivolol and bisoprolol stem from their different interactions with adrenergic receptors and downstream signaling cascades.
Bisoprolol: Selective β1-Adrenergic Receptor Blockade
Bisoprolol is a highly selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[8] By blocking these receptors, bisoprolol inhibits the effects of catecholamines (norepinephrine and epinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[8] The primary signaling pathway involves the inhibition of the Gs protein-adenylyl cyclase-cAMP-PKA cascade.[9]
Nebivolol: Dual Mechanism of Action
Nebivolol is unique among beta-blockers due to its dual mechanism of action. It is a highly selective β1-adrenergic receptor antagonist, similar to bisoprolol.[2] Additionally, it functions as an agonist of the β3-adrenergic receptor, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[1][10] This NO-mediated vasodilation contributes to its effect of reducing systemic vascular resistance.[1][10]
Experimental Protocols
The following outlines a typical experimental design for a head-to-head comparison of nebivolol and bisoprolol in hypertensive patients, based on methodologies from the cited studies.
1. Study Design: A randomized, double-blind, crossover study is often employed to minimize bias and inter-subject variability.[4][5]
2. Patient Population:
-
Inclusion Criteria: Adult patients (e.g., aged 18-75 years) with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 95 and 109 mmHg).[4][5]
-
Exclusion Criteria: Secondary hypertension, severe heart failure (NYHA class IV), significant renal or hepatic impairment, and contraindications to beta-blocker therapy.[4][5]
3. Treatment Protocol:
-
Washout Period: A 2 to 4-week washout period where patients discontinue previous antihypertensive medications.[4][5]
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
Crossover: After the initial treatment period, patients undergo another washout period before switching to the alternate treatment for the same duration.[4][5]
4. Measurement of Cardiac Parameters:
-
Blood Pressure: Measured using 24-hour ambulatory blood pressure monitoring (ABPM) at baseline and at the end of each treatment period.[4][5]
-
Heart Rate: Assessed via ABPM and resting electrocardiogram (ECG).[4][5]
-
Endothelial Function: Evaluated by measuring flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound.[4][5]
-
Left Ventricular Function: Assessed by transthoracic echocardiography to determine left ventricular ejection fraction (LVEF), and end-systolic and end-diastolic dimensions.[2]
5. Data Analysis: Statistical analysis is performed to compare the changes in cardiac parameters from baseline for each treatment and to compare the effects between nebivolol and bisoprolol.
Experimental Workflow Diagram
Conclusion
Both nebivolol and bisoprolol are effective in managing cardiovascular conditions by selectively blocking β1-adrenergic receptors. However, nebivolol's additional β3-agonist activity and subsequent NO-mediated vasodilation provide a distinct hemodynamic profile, characterized by a reduction in systemic vascular resistance and improved endothelial function, which is not observed with bisoprolol.[1][4][5] While both drugs have similar effects on blood pressure, nebivolol may offer advantages in certain patient populations, such as those with endothelial dysfunction or a need to preserve cardiac output.[1][4][5] Furthermore, in patients with STEMI and reduced LVEF, nebivolol was associated with a lower incidence of MACE compared to bisoprolol.[7] The choice between these two agents should be guided by the specific clinical context and patient characteristics. Further large-scale, head-to-head clinical trials are warranted to fully elucidate the comparative long-term benefits of these two beta-blockers.
References
- 1. johnsonfrancis.org [johnsonfrancis.org]
- 2. connectjournals.com [connectjournals.com]
- 3. [Influence of the beta-blocker nebivolol on left ventricular function in patients with chronic heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta Blocker Heart Attack Trial: design features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 3-adrenoreceptor Regulation of Nitric Oxide in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Nebivolol and Bisoprolol for Cardiovascular Mortality in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. droracle.ai [droracle.ai]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebivolol's Vasodilatory Mechanism: A Comparative Analysis Across Vascular Beds
A comprehensive examination of nebivolol's unique nitric oxide-dependent vasodilatory action reveals significant differences compared to other beta-blockers across various vascular territories. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of its performance and underlying mechanisms.
Nebivolol (B1214574), a third-generation beta-blocker, distinguishes itself from its predecessors through a unique vasodilatory effect mediated by the L-arginine/nitric oxide (NO) pathway.[1][2] This action is in addition to its high selectivity for β1-adrenergic receptors.[3][4] This dual mechanism of action contributes to its distinct hemodynamic profile, which includes reductions in peripheral vascular resistance and improvements in endothelial function, setting it apart from other beta-blockers like atenolol, metoprolol (B1676517), and even carvedilol (B1668590).[5][6][7]
Comparative Vasodilatory Effects in Different Vascular Beds
Experimental evidence demonstrates nebivolol's vasodilatory prowess in various vascular beds, a characteristic not uniformly shared by other beta-blockers.
Renal Circulation
In the renal microvasculature, nebivolol induces marked vasodilation of both afferent and efferent arterioles.[8][9] This effect, which leads to an increase in renal plasma flow and glomerular filtration rate, is predominantly mediated by the activation of endothelial β3-adrenergic receptors, subsequently stimulating nitric oxide synthase (NOS) and the NO-cGMP pathway.[8][9][10] Studies have shown that this vasodilation is independent of β1-receptor blockade and can be attenuated by NOS inhibitors like L-NNA and β3-antagonists such as SR59230A.[8] In contrast, the β1-selective blocker metoprolol does not elicit significant changes in renal arteriolar diameter.[8]
Coronary Circulation
Nebivolol's vasodilatory action extends to the coronary arteries, where it improves hyperemic coronary blood flow.[11] This effect is attributed to a decrease in minimal resistance, mediated by the NO pathway.[11] In isolated canine coronary arteries, nebivolol-induced vasodilation is endothelium-dependent and can be abolished by NO inhibitors.[11] Furthermore, studies in human and rodent coronary resistance microarteries have confirmed that nebivolol's potent endothelium-dependent vasodilation is mediated through the stimulation of β3-adrenoreceptors and subsequent NO production.[12] This is a key differentiator from other beta-blockers, as the vasodilatory mechanism of carvedilol, for example, involves α1-adrenergic blockade.[7]
Forearm and Skeletal Muscle Vasculature
In the forearm vasculature, which is representative of skeletal muscle blood flow, nebivolol infusion has been shown to increase blood flow in both normotensive and hypertensive individuals.[5][13] This effect is blocked by NOS inhibitors, confirming the role of the L-arginine/NO pathway.[5][14] Comparative studies have demonstrated that while nebivolol improves microvascular function during exercise, metoprolol can impair vasodilation at the precapillary arteriolar level, potentially leading to exercise intolerance.[15] Atenolol, another β1-selective blocker, has been shown to have no significant vasodilatory effect in the forearm vasculature.[16]
Quantitative Comparison of Vasodilatory Effects
The following table summarizes the quantitative data from various studies, comparing the vasodilatory effects of nebivolol with other beta-blockers in different vascular beds.
| Vascular Bed | Drug | Dosage/Concentration | Parameter Measured | Result | Citation |
| Renal Afferent Arteriole | Nebivolol | 100 μmol/l | Increase in Diameter | 18.9 ± 3.0% | [8] |
| Metoprolol | - | Change in Diameter | No significant change | [8] | |
| Renal Efferent Arteriole | Nebivolol | 100 μmol/l | Increase in Diameter | 15.8 ± 1.8% | [8] |
| Dorsal Hand Vein | Nebivolol | 10⁻¹³-10⁻¹² mol min⁻¹ | Venodilation | 14 ± 6% and 23 ± 8% | [17] |
| Atenolol | - | Venodilation | No significant venodilation | [17] | |
| Forearm Blood Flow | Nebivolol | 354 microg/min | Increase in Blood Flow | 91 ± 18% | [16] |
| Atenolol | Equimolar to Nebivolol | Change in Blood Flow | No significant effect | [16] | |
| Forearm Blood Flow (Hypertensive Patients) | Nebivolol | 88.5, 177, 354 microg/min | Increase in Blood Flow | Dose-related increase from 2.76 to 4.40 ml/min/100ml | [13] |
| Microvascular Blood Volume (Handgrip Exercise) | Nebivolol | 10 ± 1 mg daily (12 weeks) | Change in MBV | No significant attenuation | [15] |
| Metoprolol Succinate | 152 ± 14 mg daily (12 weeks) | Change in MBV | Significant attenuation (by 50%) | [15] | |
| Endothelium-Dependent Dilatation (Brachial Artery) | Nebivolol | 5 mg daily (12 weeks) | Improvement in Dilatation | 7.3% higher than baseline | [18] |
| Carvedilol | 12.5 mg daily (12 weeks) | Improvement in Dilatation | 8.1% higher than baseline | [18] |
Signaling Pathways and Experimental Workflows
The vasodilatory mechanism of nebivolol involves a well-defined signaling cascade. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to validate them.
References
- 1. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol: vasodilator properties and evidence for relevance in treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. berlin-chemie.ru [berlin-chemie.ru]
- 6. droracle.ai [droracle.ai]
- 7. Page loading... [guidechem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Nebivolol-induced vasodilation of renal afferent arterioles involves β3-adrenergic receptor and nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The vasodilator action of nebivolol in forearm vasculature of subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of nebivolol vs. metoprolol on microvascular function in hypertensive humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric oxide mediated venodilator effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of carvedilol and nebivolol on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebivolol's Dichotomous Effects: A Comparative Analysis in Normotensive and Hypertensive Models
A comprehensive examination of nebivolol's cardiovascular effects reveals a distinct variance in its activity between normotensive and hypertensive states. This guide synthesizes experimental data to provide a comparative analysis of nebivolol's impact on key physiological parameters, offering valuable insights for researchers, scientists, and drug development professionals.
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its dual mechanism of action: high selectivity for β1-adrenergic receptors and the ability to induce nitric oxide (NO)-mediated vasodilation.[1][2][3] This unique profile results in differing hemodynamic and cellular responses in the presence or absence of hypertension. This guide delves into the experimental evidence, presenting a side-by-side comparison of nebivolol's effects in animal models of normotension and hypertension.
Hemodynamic Parameters: A Tale of Two Responses
The most pronounced difference in nebivolol's effect is observed in its regulation of blood pressure. In hypertensive models, such as spontaneously hypertensive rats (SHR), nebivolol elicits a significant hypotensive response.[1] Conversely, in normotensive models, like Wistar Kyoto (WKY) rats, the effect on blood pressure is minimal.[1]
Table 1: Comparative Effects of Nebivolol on Hemodynamic Parameters
| Parameter | Normotensive Models (WKY Rats) | Hypertensive Models (SHR) | Key Findings & Citations |
| Systolic Blood Pressure (SBP) | No significant change or slight decrease. | Significant reduction. | The hypotensive response to nebivolol (3 and 10 mg/kg, i.v.) was significantly enhanced in SHR compared to WKY rats.[1] Following 6 months of treatment with 8 mg/kg/day nebivolol, SBP was significantly reduced in SHR.[4] |
| Heart Rate (HR) | Modest reduction. | Significant reduction. | Nebivolol (2 mg/kg/day for 8 weeks) reduced heart rate in SHR.[5][6] |
| Blood Pressure Variability (BPV) | Marked reduction in short-term BPV. | Marked reduction in both short-term and low-frequency BPV. | Nebivolol (0.3, 3, and 10 mg/kg, i.v.) markedly attenuated short-term BPV in both WKY and SHR. A greater reduction in low-frequency BPV was observed in SHR.[1][7] |
The Nitric Oxide Pathway: A Differential Modulation
Nebivolol's vasodilatory properties are intrinsically linked to its ability to enhance nitric oxide (NO) bioavailability. This effect is particularly crucial in hypertensive states, which are often characterized by endothelial dysfunction and impaired NO signaling.
In hypertensive animals, nebivolol has been shown to restore endothelial-dependent vasodilation and increase NO production.[3] This is achieved, in part, by stimulating endothelial NO synthase (eNOS) and acting as an antioxidant, which reduces the scavenging of NO by reactive oxygen species (ROS).[3][8] In normotensive models, while the fundamental mechanism is the same, the baseline endothelial function is generally preserved, leading to a less dramatic, yet still present, modulation of the NO pathway.
Table 2: Comparative Effects of Nebivolol on the Nitric Oxide Pathway
| Parameter | Normotensive Models (WKY Rats) | Hypertensive Models (SHR) | Key Findings & Citations |
| Nitric Oxide (NO) Bioavailability | Maintained or slightly increased. | Significantly increased. | In SHR, which exhibit marked deficiencies in bioavailable NO, nebivolol treatment restored NO release to levels seen in WKY rats.[8] Nebivolol treatment (2 mg/kg/day for 8 weeks) increased plasma NO concentration in SHR.[5][6] |
| Endothelial NO Synthase (eNOS) Activity | Maintained. | Increased expression and activity. | Nebivolol treatment in hypertensive animals leads to an increase in the expression and activity of eNOS.[3] |
| Endothelial Function | Preserved. | Improved; restoration of endothelium-dependent vasodilation. | Acetylcholine-induced relaxant response, which is impaired in SHR, was improved by nebivolol.[4] |
Oxidative Stress: A Targeted Attenuation
A key feature of hypertension is increased oxidative stress, which contributes to endothelial dysfunction and cardiovascular damage. Nebivolol exhibits significant antioxidant properties, which are more prominently observed in hypertensive models where baseline oxidative stress is elevated.
Table 3: Comparative Effects of Nebivolol on Oxidative Stress Markers
| Parameter | Normotensive Models | Hypertensive Models (SHR) | Key Findings & Citations |
| Reactive Oxygen Species (ROS) | No significant change from baseline. | Significantly reduced. | Nebivolol treatment in salt-loaded SHR with increased systemic oxidative stress significantly reduced plasma 8-isoprostane levels.[9] |
| Peroxynitrite (ONOO-) | Low baseline levels. | Significantly reduced formation. | In SHR with high levels of ONOO-, nebivolol treatment increased the [NO]/[ONOO-] ratio, indicating a reduction in peroxynitrite.[8] |
| NADPH Oxidase Activity | Basal activity. | Reduced activity. | Nebivolol has been shown to reduce NADPH oxidase activity in hypertensive models.[10][11] |
Experimental Protocols
The findings presented in this guide are based on a variety of experimental models and methodologies. Below are detailed protocols for key experiments cited.
Experimental Protocol 1: Blood Pressure and Heart Rate Measurement in SHR and WKY Rats
-
Animal Models: Male spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats.
-
Drug Administration: Nebivolol administered intravenously (i.v.) at doses of 0.3, 3, or 10 mg/kg, or via oral gavage at a dose of 8 mg/kg/day for a duration of 6 months.[1][4]
-
Measurement: Systolic blood pressure and heart rate were measured using the tail-cuff method. For more detailed analysis, blood pressure, heart rate, and blood pressure variability (BPV) were recorded in conscious, unrestrained rats via indwelling arterial catheters.[1]
-
Data Analysis: Short-term and beat-to-beat BPV were assessed by the standard deviation and spectral analysis of the blood pressure recordings, respectively.[1]
Experimental Protocol 2: Assessment of Nitric Oxide and Peroxynitrite Bioavailability
-
Animal Models: Spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats.
-
Methodology: In vitro measurement of NO and peroxynitrite (ONOO-) release from mesenteric arteries using nanosensors.
-
Procedure: Vascular rings from the mesenteric arteries were isolated and placed in a measurement chamber. NO and ONOO- release was stimulated with acetylcholine (B1216132) (ACh) or a calcium ionophore. The effects of nebivolol (10 µmol/L) on NO and ONOO- levels were then recorded.[8]
-
Data Analysis: The ratio of [NO]/[ONOO-] was calculated to assess eNOS uncoupling and endothelial dysfunction.[8]
Experimental Protocol 3: Evaluation of Oxidative Stress Markers
-
Animal Models: Salt-loaded spontaneously hypertensive rats (SHR).
-
Methodology: Measurement of plasma 8-isoprostane and cardiac 3-nitrotyrosine (B3424624) (3-NT) levels.
-
Procedure: Rats were fed a high-salt diet to induce oxidative stress. A group of these rats was treated with nebivolol. Plasma samples were collected to measure 8-isoprostane, a marker of systemic oxidative stress. Heart tissue was collected for immunostaining of 3-NT, a marker of protein nitration by peroxynitrite.[9]
-
Data Analysis: 8-isoprostane concentrations were quantified using appropriate assays. The intensity of 3-NT immunostaining in cardiac tissue was analyzed to assess cardiac oxidative stress.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: Nebivolol's dual action in hypertension.
Caption: Workflow for comparative studies.
References
- 1. Effect of nebivolol on beat-to-beat and short-term blood pressure variability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. berlin-chemie.ru [berlin-chemie.ru]
- 4. Cardiovascular effects of nebivolol in spontaneously hypertensive rats persist after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of nebivolol and hydrochlorothiazide combination in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebivolol reduces cardiac angiotensin II, associated oxidative stress and fibrosis but not arterial pressure in salt-loaded spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective actions of nebivolol on chronic nitric oxide synthase inhibition-induced hypertension and chronic kidney disease in the rat: a comparison with angiotensin II receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the transgenic (mRen2) rat - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Endothelial Connection: Nitric Oxide's Crucial Role in Nebivolol's Vasodilatory Action
A comprehensive analysis of nebivolol's unique mechanism of action compared to other beta-blockers, supported by experimental evidence.
Nebivolol (B1214574), a third-generation beta-blocker, distinguishes itself from its predecessors through a unique vasodilatory effect, a property intrinsically linked to the endothelial production of nitric oxide (NO). This guide provides an in-depth comparison of nebivolol with other beta-blockers, presenting key experimental data that substantiates the pivotal role of NO in its mechanism of action. This information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of nebivolol's distinct pharmacological profile.
Nebivolol's Distinctive Edge: A Nitric Oxide-Dependent Vasodilator
Unlike traditional beta-blockers such as atenolol (B1665814) and metoprolol (B1676517), which primarily exert their antihypertensive effects by blocking β1-adrenergic receptors in the heart, nebivolol possesses an additional, significant mechanism of action. It actively promotes vasodilation by stimulating the release of NO from endothelial cells. This NO-mediated vasodilation contributes to a reduction in peripheral vascular resistance, a key factor in lowering blood pressure. The l-enantiomer (B50610) of the racemic nebivolol mixture is primarily responsible for this NO-potentiating effect.
The critical involvement of NO in nebivolol's vasodilatory effect is unequivocally demonstrated by studies utilizing nitric oxide synthase (NOS) inhibitors, such as N(G)-nitro-L-arginine methyl ester (L-NAME). The administration of L-NAME has been shown to abolish or significantly attenuate the vasodilation induced by nebivolol, providing direct evidence of its NO dependency.
Comparative Efficacy: Nebivolol vs. Other Beta-Blockers
Experimental data consistently highlights the superior vasodilatory capacity of nebivolol when compared to other beta-blockers that lack a direct NO-mediated pathway.
Table 1: Effect of Nebivolol on Vasodilation in Isolated Arteries
| Drug | Concentration | Maximal Relaxation (%) | Effect of L-NAME | Reference |
| Nebivolol | 10⁻⁹ to 3 x 10⁻⁵ M | 55 ± 8% | Significantly reduced (to 11 ± 2%) | |
| Atenolol | 10⁻⁹ to 3 x 10⁻⁵ M | 2 ± 0% | Not applicable | |
| Acetylcholine | - | 99 ± 2% | - |
This table summarizes the concentration-dependent relaxation induced by nebivolol in isolated rat mesenteric arteries, demonstrating its significant vasodilator effect compared to atenolol. The marked reduction in nebivolol's effect in the presence of L-NAME underscores the role of nitric oxide.
Table 2: Impact of Nebivolol and Metoprolol on Forearm Blood Flow in Hypertensive Patients
| Treatment | Forearm Blood Flow (FBF) Response to Lower Body Negative Pressure in Exercising Forearm | Reference |
| Nebivolol | Attenuated the reduction in FBF (from -15±2% to -6±2%) | |
| Metoprolol | No significant effect on the reduction in FBF |
This table presents a comparison of nebivolol and metoprolol on forearm blood flow during reflex sympathetic activation in hypertensive patients. Nebivolol, unlike metoprolol, was able to preserve blood flow in the exercising forearm, suggesting a beneficial effect on vascular function.
The Signaling Pathway of Nebivolol-Mediated Vasodilation
The mechanism through which nebivolol stimulates NO production is multifaceted and involves the activation of several key signaling molecules within the endothelial cell.
Caption: Signaling pathway of nebivolol-mediated vasodilation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Measurement of Vasodilation in Isolated Aortic Rings
This ex vivo method allows for the direct assessment of a drug's effect on vascular tone.
-
Tissue Preparation: A segment of the thoracic aorta is carefully
Independent Replication of Published Findings on Nebivolol Hydrochloride: A Comparative Guide
An objective analysis of Nebivolol (B1214574) Hydrochloride's performance against alternative beta-blockers, supported by a synthesis of independently conducted experimental data.
This guide provides a comprehensive comparison of nebivolol hydrochloride with other beta-blockers, focusing on its unique mechanism of action and clinical findings that have been consistently observed across multiple independent studies. While direct, one-to-one replication studies are not common in clinical pharmacology, the body of evidence from numerous trials and reviews provides a strong basis for confirming the key characteristics of nebivolol.
Mechanism of Action: A Dual Approach
Nebivolol is a third-generation beta-blocker distinguished by its dual mechanism of action.[1][2][3] It combines the selective blockade of β1-adrenergic receptors in the heart with the stimulation of nitric oxide (NO) production, leading to vasodilation.[1][2][4]
-
β1-Adrenergic Receptor Blockade: Like other cardioselective beta-blockers, nebivolol competitively blocks β1-adrenergic receptors in cardiac tissue. This action results in a decrease in heart rate, myocardial contractility, and cardiac output, thereby reducing the workload on the heart and lowering blood pressure.[1]
-
Nitric Oxide-Mediated Vasodilation: Uniquely among beta-blockers, nebivolol stimulates endothelial nitric oxide synthase (eNOS) to increase the bioavailability of nitric oxide.[5][6] This is achieved through an agonistic effect on β3-adrenergic receptors.[6][7][8] The resulting increase in NO leads to vasodilation of blood vessels, which contributes to the reduction of peripheral vascular resistance and its antihypertensive effect.[2][5] This vasodilatory property is distinct from that of other vasodilating beta-blockers like carvedilol (B1668590) and labetalol, which act via α-adrenergic receptor blockade.[6]
The following diagram illustrates the signaling pathway of nebivolol's nitric oxide-mediated vasodilation.
Comparative Performance Data
Multiple clinical trials have compared the efficacy and side-effect profile of nebivolol with other beta-blockers and antihypertensive agents. The following tables summarize key quantitative findings from these independent studies.
Table 1: Hemodynamic Effects of Nebivolol vs. Atenolol
| Parameter | Nebivolol | Atenolol | Reference |
| Blood Pressure Reduction | Significant reduction, similar to atenolol | Significant reduction, similar to nebivolol | [9] |
| Heart Rate | Significant reduction | Significant reduction | [9] |
| Peripheral Vascular Resistance | Significantly reduced | Increased | [9][10] |
| Stroke Volume | Increased | Reduced | [9][10] |
| Cardiac Output | Preserved or slightly increased | Significantly decreased | [9][10] |
Table 2: Comparison of Nebivolol with Other Beta-Blockers on Blood Pressure and Heart Rate
| Comparator | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Heart Rate (HR) Reduction | Reference |
| Other 2nd Gen. β-blockers | No significant difference | No significant difference | Lower HR reduction with nebivolol | [11] |
| Bisoprolol | No significant difference in BP control | No significant difference in BP control | No significant difference | [12] |
| Metoprolol | Similar BP reduction | Similar BP reduction | More profound bradycardic effect with metoprolol | [10] |
Table 3: Metabolic and Other Effects of Nebivolol vs. Other Beta-Blockers
| Parameter | Nebivolol | Atenolol/Metoprolol | Reference |
| Oxidative Stress | Significantly reduced | No significant effect (Atenolol) | [10] |
| Insulin Resistance | Significantly reduced | No significant effect (Metoprolol) | [10] |
| Lipid Profile | Neutral or favorable effect | Adverse effects on lipid metabolism | [2] |
| Endothelial Dysfunction | Reverses endothelial dysfunction | Not observed | [8][10] |
Table 4: Adverse Effects Profile
| Adverse Effect | Nebivolol | Other Beta-Blockers | Reference |
| Overall Tolerability | Significantly better | - | [11] |
| Fatigue | Lower incidence | More common | [2] |
| Sexual Dysfunction | Lower incidence | More common | [2] |
| Bradycardia | Lower incidence than some | Higher with atenolol/metoprolol | [2][13] |
| Headache | Most commonly reported (6-9%) | Varies | [14][15] |
| Dizziness | Common | Common | [14][15] |
Experimental Protocols
The findings presented above are based on a variety of experimental designs, primarily randomized controlled trials (RCTs). Below are descriptions of the general methodologies employed in these studies.
1. Measurement of Hemodynamic Parameters:
-
Methodology: Double-blind, randomized, parallel-group studies are commonly conducted in patients with essential hypertension.[9]
-
Procedure: Patients are administered nebivolol or a comparator drug (e.g., atenolol) over a specified period (e.g., 12 weeks). Blood pressure and heart rate are measured at baseline and at regular intervals. More detailed hemodynamic assessments, such as peripheral vascular resistance, stroke volume, and cardiac output, are often performed using techniques like impedance cardiography or echocardiography.[9][10]
2. Assessment of Endothelial Function:
-
Methodology: Endothelial function is often assessed by measuring flow-mediated dilation (FMD) of the brachial artery.
-
Procedure: High-resolution ultrasound is used to measure the diameter of the brachial artery at rest. A blood pressure cuff is then inflated on the forearm to induce ischemia, and subsequently deflated to create reactive hyperemia. The change in arterial diameter in response to the increased blood flow is a measure of endothelium-dependent vasodilation. Studies have shown that chronic treatment with nebivolol improves FMD in hypertensive patients.[5] Another model used is the dorsal hand vein dilatation model, which demonstrated a venodilator effect for nebivolol but not for atenolol.[10]
3. Evaluation of Nitric Oxide Production:
-
Methodology: In-vitro studies using human endothelial cells or isolated heart tissue are employed to directly measure NO production.
-
Procedure: The fluorescent probe diaminofluorescein is used to detect NO production in response to nebivolol.[7] Studies have demonstrated a dose-dependent increase in NO production with nebivolol.[7] The involvement of the β3-adrenergic receptor and inducible NO synthase (iNOS) has been confirmed by using specific antagonists and real-time PCR.[7]
The following diagram illustrates a typical experimental workflow for comparing nebivolol to another beta-blocker.
Conclusion
The published literature provides a consistent and independently verified profile of this compound. Its dual mechanism of action, combining selective β1-blockade with NO-mediated vasodilation, distinguishes it from other beta-blockers.[1][2][3] This unique pharmacology translates into a hemodynamic profile characterized by a reduction in peripheral vascular resistance and preservation of cardiac output, in contrast to the effects of older beta-blockers like atenolol.[9][10] Furthermore, nebivolol has demonstrated a favorable metabolic profile and better tolerability, with a lower incidence of common beta-blocker-associated side effects such as fatigue and sexual dysfunction.[2][11] While direct replication studies are scarce, the congruence of findings across numerous independent clinical trials provides strong evidence for the established properties of nebivolol.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nebivolol: haemodynamic effects and clinical significance of combined beta-blockade and nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol (2009) | R. Preston Mason | 54 Citations [scispace.com]
- 4. Page loading... [guidechem.com]
- 5. berlin-chemie.ru [berlin-chemie.ru]
- 6. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of nebivolol in hypertensive patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Nebivolol and Bisoprolol for Cardiovascular Mortality in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 7 Potential Side Effects of Bystolic (Nebivolol): What You Need to Know - GoodRx [goodrx.com]
Nebivolol's Metabolic Fate: A Comparative Analysis Across Species Using Liver Microsomes
A comprehensive guide for researchers and drug development professionals on the metabolic stability of the beta-blocker nebivolol (B1214574) in liver microsomes from various species, including humans, rats, mice, and dogs. This guide provides a comparative analysis of available in vitro data, detailed experimental protocols, and a visual representation of the experimental workflow.
Nebivolol, a third-generation beta-blocker with vasodilating properties, is a widely prescribed medication for the treatment of hypertension. The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences its pharmacokinetic profile and overall clinical efficacy. This guide delves into the comparative in vitro metabolism of nebivolol across different species' liver microsomes, offering valuable insights for researchers in the field of drug metabolism and pharmacokinetics.
In Vitro Metabolic Stability of Nebivolol
The metabolic stability of a compound is often evaluated by determining its half-life (t₁/₂) and intrinsic clearance (CLint) in liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
| Species | Microsomal Protein (mg/mL) | Nebivolol Concentration (µM) | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Human | 0.5 | 1 | 35 | 39.6 | [2] |
One study further supports the moderate metabolism of nebivolol in human liver microsomes, reporting that approximately 20% of the initial compound was metabolized after a 60-minute incubation period.[1]
Species Differences in Metabolism: A Broader Perspective
While direct comparative data for nebivolol is limited, studies on other beta-blockers, such as propranolol, highlight significant species-dependent differences in metabolic rates. For instance, the in vitro metabolism of R-(+)-propranolol was found to be fastest in rat liver microsomes, followed by monkey, with slower metabolism observed in dog and human liver microsomes.[3] This underscores the importance of conducting comparative in vitro metabolism studies to select the most appropriate animal models for preclinical pharmacokinetic and toxicology studies.
Experimental Protocol: In Vitro Metabolic Stability of Nebivolol in Human Liver Microsomes
This section outlines a typical experimental protocol for assessing the metabolic stability of nebivolol in human liver microsomes.[2]
1. Materials:
-
(Rac)-Nebivolol
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Incubator/Water Bath (37°C)
-
Microcentrifuge Tubes
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Reagents: Prepare a stock solution of nebivolol in a suitable organic solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate a mixture of pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation of Reaction: Add the nebivolol stock solution to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube for analysis by a validated LC-MS/MS method to quantify the remaining parent compound (nebivolol).
3. Data Analysis:
-
The percentage of nebivolol remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro metabolic stability assay using liver microsomes.
Conclusion
The in vitro metabolic stability of nebivolol has been characterized in human liver microsomes, revealing a moderate rate of metabolism. While it is known that nebivolol is also metabolized by the liver in common preclinical species such as rats, mice, and dogs, a direct comparison of the in vitro metabolic rates (half-life and intrinsic clearance) is hampered by the lack of publicly available data for these species. The provided experimental protocol offers a robust framework for researchers to conduct such comparative studies. Understanding the species-specific differences in nebivolol metabolism is crucial for the accurate interpretation of preclinical data and for predicting its pharmacokinetic behavior in humans. Further research is warranted to generate comprehensive comparative data on the metabolic stability of nebivolol across various species' liver microsomes.
References
- 1. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
Comparative Pharmacological Validation of 4-Hydroxy Nebivolol
This guide provides a comparative analysis of the pharmacological activity of 4-hydroxy nebivolol (B1214574), the primary active metabolite of the third-generation beta-blocker, nebivolol. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with its parent compound and other relevant beta-blockers, supported by experimental data and protocols.
Nebivolol is a highly selective β1-adrenergic receptor antagonist administered as a racemic mixture of d-nebivolol ((S,R,R,R)-enantiomer) and l-nebivolol ((R,S,S,S)-enantiomer).[1][2] The d-enantiomer is primarily responsible for the β1-adrenergic blockade, while the l-enantiomer (B50610) contributes to its unique nitric oxide (NO)-mediated vasodilatory properties.[1][3] Following administration, nebivolol undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, to form hydroxylated metabolites, with 4-hydroxy nebivolol being a major and pharmacologically active contributor to the therapeutic effect.[1][4][5] This hydroxylation introduces an additional chiral center, further diversifying the stereochemical and pharmacological landscape.[1]
Pharmacological Activity: A Comparative Overview
The primary pharmacological action of 4-hydroxy nebivolol, similar to its parent d-enantiomer, is the competitive antagonism of β1-adrenergic receptors. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] While the β-blocking activity of 4-hydroxy nebivolol is established, its direct contribution to the vasodilatory effects characteristic of nebivolol is less clear, though some studies indicate that nebivolol's metabolites can stimulate endothelial nitric oxide release.[6][7]
Beta-Adrenergic Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of nebivolol and its enantiomers for β1 and β2-adrenergic receptors. While specific quantitative data for the individual isomers of 4-hydroxy nebivolol are not widely available in public literature, the data for the parent compound provide a crucial benchmark for comparison.[1] The affinity is expressed as the Ki value (nM), where a lower value indicates a higher binding affinity.
| Compound | Receptor | K_i_ (nM) | Selectivity (β2/β1) |
| Nebivolol (racemate) | β1-Adrenergic | 0.9[8] | 50[8] |
| β2-Adrenergic | 45 | ||
| d-Nebivolol ((S,R,R,R)) | β1-Adrenergic | - | >100 |
| l-Nebivolol ((R,S,S,S)) | β1-Adrenergic | - | - |
| Bisoprolol | β1-Adrenergic | 10 | 16-20 |
| β2-Adrenergic | 160-200 | ||
| Metoprolol | β1-Adrenergic | 48 | 4-10 |
| β2-Adrenergic | 192-480 | ||
| Carvedilol | β1-Adrenergic | 0.9 | 0.8 |
| β2-Adrenergic | 0.7 |
Note: Data for Bisoprolol, Metoprolol, and Carvedilol are provided for comparative purposes. Ki values can vary based on experimental conditions. Data for d- and l-nebivolol's specific Ki values are not consistently reported across sources, but the high selectivity is attributed to the d-enantiomer.[8][9][10]
Signaling Pathways
The pharmacological effects of 4-hydroxy nebivolol are mediated through the modulation of intracellular signaling pathways. The primary pathways are antagonism of the β1-adrenergic receptor and potential contribution to nitric oxide-mediated vasodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of nitric oxide release by nebivolol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. berlin-chemie.ru [berlin-chemie.ru]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nebivolol Hydrochloride
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like nebivolol (B1214574) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates potential hazards to human health and aquatic ecosystems. Nebivolol hydrochloride, a beta-blocker, requires careful management as hazardous chemical waste due to its pharmacological activity and ecotoxicity.[1][2][3][4]
Core Disposal Principles
The primary directive for disposing of this compound is to treat it as hazardous waste.[1][2] It is imperative that this compound is not discarded in regular laboratory trash or flushed down the drain.[1] Improper disposal can lead to environmental contamination, as the substance is very toxic to aquatic life with long-lasting effects.[1][3][4] Disposal procedures must align with all federal, state, and local regulations.[2][5][6] The recommended method of disposal is through a licensed hazardous waste disposal company, typically involving incineration in a specially equipped facility.[5]
Personal Protective Equipment (PPE) for Disposal
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5] | Protects against dust and splashes.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[1][5][6] | Prevents skin contact.[1] |
| Body Protection | Impervious clothing, lab coat.[1][5][6] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Dust respirator (if dust is generated).[1][2] | Prevents inhalation of the compound.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
-
Waste Segregation: Do not mix this compound waste with general laboratory waste.[1] It must be collected in a dedicated, suitable container for hazardous chemical waste.[1]
-
Container Labeling: The waste container must be clearly and accurately labeled with the chemical name "this compound" and appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").[1]
-
Secure Storage: Store the sealed waste container in a designated, secure, cool, and well-ventilated area specifically for hazardous waste collection, away from incompatible materials.[1]
-
Arrange for Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5] Provide the company with the Safety Data Sheet (SDS) for this compound.[1]
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Personnel Precautions: Evacuate unnecessary personnel.[5] Wear the full personal protective equipment as described above.[6] Avoid inhaling any dust generated from the spilled material.[5]
-
Environmental Precautions: Prevent the spilled material from entering drains, water courses, or the ground.[5][6]
-
Cleanup Procedures:
-
For solid spills, avoid generating dust.[2][5] Carefully sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[2][5]
-
If the material is dissolved, absorb the solution with an inert material such as vermiculite (B1170534) or sand.[1]
-
Thoroughly clean the contaminated surface to remove any residual material.[5]
-
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Caption: Workflow for this compound Disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nebivolol Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Nebivolol hydrochloride, a beta-blocker used to treat hypertension.[1] The following procedural steps and recommendations are designed to minimize exposure risk and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white to off-white powder, adherence to appropriate personal protective equipment protocols is mandatory to prevent skin contact, eye exposure, and inhalation.[1][2]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3][4] | Protects against dust and potential splashes.[2] |
| Hand Protection | Protective gloves, such as nitrile or rubber, inspected prior to use.[2][3][5] Double gloving may be considered.[5] | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Impervious clothing, such as a lab coat.[2][3] Protective shoe covers may also be worn.[5] | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if exposure limits are exceeded.[5][6] | Prevents inhalation of the compound, especially in powder form.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory. The following step-by-step plan outlines the lifecycle of this compound within a research setting.
1. Preparation and Handling:
-
Work in a well-ventilated area, preferably with a local exhaust ventilation system to minimize dust dispersion.[1][3]
-
Ensure that a safety shower and eye wash station are readily accessible.[3]
-
Before handling, review the Safety Data Sheet (SDS).
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid actions that generate dust, such as crushing or grinding outside of a contained system.[5]
-
Do not eat, drink, or smoke in the handling area.[3]
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1]
-
Protect from light.[1] Recommended storage is often refrigerated between 2°C to 8°C.[1]
-
Keep away from incompatible materials like strong oxidizing agents.[1][6]
3. Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).[1]
-
To prevent dust, you can dampen the material with water before sweeping.[5]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][5] Use a vacuum cleaner fitted with a HEPA filter.[5]
-
-
Major Spills:
4. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
5. Disposal:
-
This compound and its container must be disposed of as hazardous waste.[5]
-
Do not dispose of it in regular trash or flush it down the drain.[2]
-
Collect waste in a dedicated, properly labeled, and sealed container suitable for hazardous chemical waste.[2]
-
All waste must be handled in accordance with local, state, and federal regulations.[5] Engage a licensed professional waste disposal service to manage the disposal of this material.[2][4]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
